molecular formula C80H132O B15550580 C80-Dolichol

C80-Dolichol

Cat. No.: B15550580
M. Wt: 1109.9 g/mol
InChI Key: COURORAOJFKVCU-ZBWQVQPHSA-N
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Description

C80-Dolichol is a useful research compound. Its molecular formula is C80H132O and its molecular weight is 1109.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C80H132O

Molecular Weight

1109.9 g/mol

IUPAC Name

(6E,10E,14E,18E,22E,26E,30E,34E,38Z,42E,46Z,50E,54E,58E)-3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63-hexadecamethyltetrahexaconta-6,10,14,18,22,26,30,34,38,42,46,50,54,58,62-pentadecaen-1-ol

InChI

InChI=1S/C80H132O/c1-65(2)33-18-34-66(3)35-19-36-67(4)37-20-38-68(5)39-21-40-69(6)41-22-42-70(7)43-23-44-71(8)45-24-46-72(9)47-25-48-73(10)49-26-50-74(11)51-27-52-75(12)53-28-54-76(13)55-29-56-77(14)57-30-58-78(15)59-31-60-79(16)61-32-62-80(17)63-64-81/h33,35,37,39,41,43,45,47,49,51,53,55,57,59,61,80-81H,18-32,34,36,38,40,42,44,46,48,50,52,54,56,58,60,62-64H2,1-17H3/b66-35+,67-37+,68-39+,69-41-,70-43+,71-45-,72-47+,73-49+,74-51+,75-53+,76-55+,77-57+,78-59+,79-61+

InChI Key

COURORAOJFKVCU-ZBWQVQPHSA-N

Origin of Product

United States

Foundational & Exploratory

The Pivotal Role of C80-Dolichol in Plant Glycosylation, Stress Response, and Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dolichols are long-chain polyisoprenoid alcohols that are essential for the survival of all eukaryotic organisms. In plants, dolichols with a chain length of 80 carbons (C80-dolichol), along with C75-dolichol, are among the most abundant forms, particularly in the model organism Arabidopsis thaliana. This technical guide provides an in-depth examination of the function of this compound in plants, focusing on its core role in protein N-glycosylation, its biosynthesis, and its critical involvement in the unfolded protein response (UPR) and abiotic stress tolerance. We will detail the quantitative impact of this compound deficiency, outline key experimental protocols for its study, and provide visual representations of the associated biochemical and signaling pathways.

Core Functions of this compound in Plants

The primary and most well-characterized function of dolichol, including the C80 variant, is its role as a lipid carrier for the assembly of oligosaccharides destined for N-linked glycosylation of proteins.[1][2][3] This fundamental process occurs in the endoplasmic reticulum (ER) and is crucial for the proper folding, stability, and function of a vast number of proteins that enter the secretory pathway.[4][5]

1.1. N-Glycosylation: Dolichol phosphate (B84403) acts as a membrane-bound anchor upon which a 14-sugar oligosaccharide precursor (Glc₃Man₉GlcNAc₂) is assembled.[3] This lipid-linked oligosaccharide (LLO) is then transferred en bloc to nascent polypeptide chains.[3] A deficiency in dolichol, as seen in the Arabidopsis lew1 mutant, leads to defects in protein glycosylation, resulting in a wide range of cellular and developmental issues.[1][2]

1.2. Unfolded Protein Response (UPR): Impaired N-glycosylation due to insufficient dolichol levels leads to an accumulation of misfolded proteins in the ER, triggering a cellular stress response known as the UPR.[1][2] This response aims to restore ER homeostasis but can lead to programmed cell death if the stress is prolonged.

1.3. Abiotic Stress Response: Studies on dolichol-deficient Arabidopsis mutants have revealed a surprising link between dolichol levels and tolerance to abiotic stresses, particularly drought.[1][2] While these mutants exhibit a wilting phenotype under normal conditions due to impaired plasma membrane integrity, they show increased resistance to drought.[1][2] This is associated with an enhanced UPR and earlier activation of stress-responsive genes.[1]

Biosynthesis of this compound

The biosynthesis of dolichols occurs primarily on the cytoplasmic face of the ER.[2] The process begins with the formation of farnesyl diphosphate (B83284) (FPP) through the mevalonate (B85504) pathway. A key enzyme, cis-prenyltransferase, then catalyzes the sequential addition of isopentenyl diphosphate (IPP) units to FPP, elongating the polyisoprenoid chain.[1][2] In Arabidopsis, the LEW1 protein has been identified as a cis-prenyltransferase that synthesizes dolichols with a chain length of around 80 carbons.[1][2] The resulting polyprenyl diphosphate is then dephosphorylated and the alpha-isoprene unit is saturated by a polyprenol reductase to form dolichol.[4][5]

Dolichol_Biosynthesis cluster_MVA Mevalonate Pathway cluster_Dolichol_Path Dolichol Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP IPP Mevalonate->IPP FPP Farnesyl Diphosphate (FPP) Polyprenyl_PP Polyprenyl Diphosphate IPP->Polyprenyl_PP + n IPP FPP->Polyprenyl_PP cis-Prenyltransferase (e.g., LEW1) Polyprenol Polyprenol Polyprenyl_PP->Polyprenol Phosphatase Dolichol Dolichol (e.g., C80) Polyprenol->Dolichol Polyprenol Reductase Dolichol_P Dolichyl Phosphate Dolichol->Dolichol_P Dolichol Kinase

Caption: Simplified biosynthesis pathway of dolichol in plants.

Quantitative Data on this compound Levels

The importance of this compound is underscored by the significant reduction in its levels in the Arabidopsis lew1 mutant, which lacks a functional cis-prenyltransferase. Conversely, overexpression of the LEW1 enzyme leads to a modest increase in dolichol levels.

Plant LineGenotypeRelative Dol-C75 Content (%)Relative Dol-C80 Content (%)Reference
Wild-TypeLEW1/LEW1100100[1]
lew1 Mutantlew1/lew11315[1]
Overexpression Line 14LEW1 OE109103[1]
Overexpression Line 34LEW1 OE111109[1]

This compound Deficiency and Stress Signaling

A deficiency in this compound creates a direct link between protein glycosylation and stress signaling pathways. The accumulation of unfolded proteins in the ER due to glycosylation defects activates the UPR. In the lew1 mutant, this heightened UPR signaling converges with abiotic stress pathways, leading to an altered response to drought.

Stress_Signaling cluster_ER Endoplasmic Reticulum cluster_Stress Cellular Response Dolichol_Deficiency Dolichol (C80) Deficiency (e.g., lew1 mutant) Impaired_Glycosylation Impaired N-Glycosylation Dolichol_Deficiency->Impaired_Glycosylation Unfolded_Proteins Accumulation of Unfolded Proteins Impaired_Glycosylation->Unfolded_Proteins UPR_Activation UPR Activation Unfolded_Proteins->UPR_Activation BiP_bZIP60 ↑ BiP, bZIP60 expression UPR_Activation->BiP_bZIP60 Stress_Genes ↑ RD29A, COR47 expression UPR_Activation->Stress_Genes Drought_Stress Drought Stress Drought_Stress->Stress_Genes Drought_Resistance Increased Drought Resistance Stress_Genes->Drought_Resistance

Caption: this compound deficiency links N-glycosylation to the UPR and drought stress response.

Experimental Protocols

5.1. Dolichol Extraction and LC-MS Analysis

This protocol is adapted from methodologies used in the study of Arabidopsis dolichols.[1]

  • Sample Preparation: Freeze plant tissue in liquid nitrogen and grind to a fine powder. Lyophilize the powder to remove all water.

  • Extraction: Extract total lipids from the lyophilized tissue using a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).

  • Saponification: The lipid extract is subjected to alkaline hydrolysis (saponification) using KOH in ethanol (B145695) to release dolichols from their esterified forms.

  • Purification: The non-saponifiable lipids, including dolichols, are extracted with hexane (B92381). The hexane extract is washed with water and dried under a stream of nitrogen.

  • LC-MS Analysis: The purified lipid fraction is redissolved in a suitable solvent and analyzed by liquid chromatography-mass spectrometry (LC-MS).

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of solvents such as methanol, isopropanol, and water with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) is employed.

    • Detection: Mass spectrometry is used to detect and quantify dolichols based on their specific mass-to-charge ratios (m/z). For this compound, the expected m/z is in the range of 1131-1133.[1]

5.2. In Vitro cis-Prenyltransferase (LEW1) Activity Assay

This assay measures the ability of the LEW1 enzyme to synthesize long-chain polyprenyls.[1]

  • Enzyme Preparation: The LEW1 protein is heterologously expressed in E. coli and the bacterial cells are lysed to obtain a crude protein extract.

  • Reaction Mixture: The reaction is typically carried out in a buffer containing:

    • HEPES (pH 7.5)

    • MgCl₂

    • Dithiothreitol (DTT)

    • Triton X-100

  • Substrates: The substrates for the reaction are:

    • Farnesyl diphosphate (FPP) as the starter molecule.

    • Radiolabeled [¹⁴C]isopentenyl diphosphate ([¹⁴C]IPP) to track the synthesis of new polyprenyl chains.

  • Incubation: The protein extract is incubated with the substrates in the reaction buffer at 37°C.

  • Product Analysis: The reaction is stopped, and the lipid products are extracted. The products are then separated by thin-layer chromatography (TLC) and visualized by autoradiography to detect the newly synthesized radiolabeled polyprenyls.

5.3. Periodic Acid-Schiff (PAS) Staining for Glycoproteins

This method is used to visualize total glycoproteins in plant protein extracts.[1]

  • Protein Extraction and Separation: Total proteins are extracted from plant tissue and separated by SDS-PAGE.

  • Fixation: The gel is fixed in a solution of ethanol and acetic acid.

  • Oxidation: The gel is incubated in a solution of periodic acid, which oxidizes the vicinal diols in the carbohydrate moieties of glycoproteins to aldehydes.

  • Staining: The gel is then treated with Schiff's reagent, which reacts with the newly formed aldehydes to produce a magenta color.

  • Destaining and Visualization: The gel is washed to remove excess stain, and the magenta bands corresponding to glycoproteins are visualized. A reduction in the intensity of these bands in a mutant compared to the wild type indicates a defect in glycosylation.

Distribution of Dolichol Chain Lengths in the Plant Kingdom

While C75 and C80 dolichols are prominent in Arabidopsis, the chain length of the predominant dolichol family can vary among different plant species.[1] For example, studies in oil palm (Elaeis guineensis) have identified dolichols with chain lengths ranging from C80 to C100 in seeds. Generally, photosynthetic tissues tend to have a higher proportion of polyprenols (the unsaturated precursors to dolichols), whereas roots and other non-photosynthetic tissues are richer in dolichols. The distribution and chain length of these polyisoprenoid alcohols can be considered a chemotaxonomic marker.

Conclusion and Future Perspectives

This compound is a vital molecule in plants, playing an indispensable role in N-glycosylation. Its biosynthesis is tightly regulated, and its deficiency has profound consequences on protein folding, ER homeostasis, and the plant's ability to respond to environmental stress. The intricate connection between dolichol metabolism, the UPR, and abiotic stress responses presents exciting avenues for future research. A deeper understanding of the regulation of this compound biosynthesis could provide novel targets for engineering crops with enhanced stress tolerance and improved protein production capabilities. Further comparative studies across a broader range of plant species are necessary to elucidate the full spectrum of functions for different dolichol chain lengths in the plant kingdom.

References

The Linchpin of N-Glycosylation: A Technical Guide to the Role of C80-Dolichol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein N-glycosylation is a critical post-translational modification impacting protein folding, stability, trafficking, and function. Central to this intricate process is a family of long-chain polyprenols known as dolichols. In mammals, dolichol species vary in chain length, with those containing around 19 to 20 isoprene (B109036) units (C95-C100) being highly abundant. This guide focuses on the pivotal role of dolichols in the C80 isoprenoid range and their phosphorylated derivatives in the initiation and elongation of the oligosaccharide precursor required for N-glycosylation. We will delve into the biochemical pathways, enzymatic specificities, and analytical methodologies crucial for understanding and manipulating this fundamental cellular process.

The Central Role of Dolichol Phosphate (B84403) in N-Glycosylation

The synthesis of the precursor oligosaccharide, GlcNAc₂Man₉Glc₃, occurs on a lipid carrier, dolichyl phosphate (Dol-P), embedded within the endoplasmic reticulum (ER) membrane. This process is initiated on the cytosolic face of the ER and completed within the ER lumen before the entire oligosaccharide is transferred to nascent polypeptide chains.

The availability of Dol-P is a rate-limiting factor for N-glycosylation. Dolichol is synthesized via the mevalonate (B85504) pathway, the same pathway responsible for cholesterol biosynthesis. The initial steps are shared until the formation of farnesyl pyrophosphate (FPP), which serves as a branch point. A dedicated cis-prenyltransferase elongates FPP to form polyprenol pyrophosphate. Following dephosphorylation and saturation of the α-isoprene unit, dolichol is formed.[1][2] Finally, dolichol kinase, a CTP-dependent enzyme, phosphorylates dolichol to the active carrier, Dol-P.[1]

Chain Length Matters: The Significance of C80-Dolichol

While a range of dolichol species exists within the cell, the distribution is not random and is tissue-specific. In human tissues, dolichols with 19 and 20 isoprene units (C95 and C100) are the most predominant forms.[3][4] Dolichols in the C80 range (16 isoprene units) are also present, and the chain length of the dolichol carrier can influence the efficiency of the glycosyltransferases involved in the N-glycosylation pathway.

While comprehensive kinetic data for every enzyme with C80-Dol-P is not available, studies have indicated a preference for longer chain dolichols in certain enzymatic steps. For instance, the catalytic reaction of dolichyl-phosphate β-glucosyltransferase has been shown to be faster with longer carbon chains in the dolichol substrate.[5] This suggests that the lipid carrier is not merely a passive anchor but an active participant influencing the kinetics of oligosaccharide assembly.

Quantitative Data on Dolichol Species

The following tables summarize the available quantitative data on the distribution of dolichol and dolichyl phosphate in various human tissues.

Table 1: Dolichol and Dolichyl Phosphate Content in Human Tissues [6]

TissueDolichol (mg/g tissue)Dolichyl Phosphate (% of total dolichol)
Adrenal Gland7.11.5
Pancreas2.82.1
Pituitary Gland2.43.8
Testis1.89.0
Thyroid Gland1.52.7
Liver0.72.0

Table 2: Isoprenologue Composition of Dolichol in Human Tissues (%) [3][4]

Isoprene UnitsLiverUterus
17PresentPresent
18PresentPredominant
19PredominantPredominant
20PredominantPresent
21PresentPresent
22Present-
23Present-

Signaling Pathways and Logical Relationships

The synthesis and utilization of dolichol phosphate are tightly regulated within the cell. The following diagrams illustrate the key pathways and logical relationships.

Caption: N-Glycosylation pathway highlighting the role of this compound-P.

Dolichol_Metabolism_Regulation cluster_synthesis Dolichol Synthesis cluster_utilization Phosphorylation and Utilization Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase FPP Farnesyl-PP Mevalonate->FPP Polyprenol_PP Polyprenol-PP FPP->Polyprenol_PP cis-Prenyltransferase Cholesterol Synthesis Cholesterol Synthesis FPP->Cholesterol Synthesis Ubiquinone Synthesis Ubiquinone Synthesis FPP->Ubiquinone Synthesis Polyprenol Polyprenol Polyprenol_PP->Polyprenol Phosphatase Dolichol Dolichol Polyprenol->Dolichol α-Saturase Dol_P Dolichol-P Dolichol->Dol_P Dolichol Kinase (CTP-dependent) N_Glycosylation N-Glycosylation Dol_P->N_Glycosylation Dol_PP Dolichol-PP Dol_PP->Dol_P Dol-PP Phosphatase N_Glycosylation->Dol_PP Recycling

Caption: Regulation of Dolichol metabolism and its link to other pathways.

Experimental Protocols

Protocol 1: Extraction and Quantification of Dolichyl Phosphates from Cultured Cells by HPLC-MS

This protocol is adapted from methods described for the analysis of dolichyl phosphates in cell cultures.[7][8][9][10]

1. Cell Culture and Harvesting: a. Culture human cells (e.g., fibroblasts, HeLa) to approximately 80-90% confluency in appropriate media. b. Harvest cells by trypsinization, wash twice with ice-cold PBS, and pellet by centrifugation. c. Resuspend the cell pellet in a known volume of PBS for cell counting. A typical starting material is 1 x 10⁶ cells.

2. Alkaline Hydrolysis and Lipid Extraction: a. To the cell pellet, add a solution of 7.5% KOH in 95% ethanol. b. Incubate at 65°C for 90 minutes to hydrolyze glycerolipids. c. Cool the sample to room temperature and add an equal volume of water. d. Extract the lipids by adding 2 volumes of diethyl ether, vortexing, and centrifuging to separate the phases. e. Collect the upper ether phase and repeat the extraction twice more. f. Pool the ether phases and wash with water until the aqueous phase is neutral. g. Evaporate the ether extract to dryness under a stream of nitrogen.

3. Phosphate Methylation (for enhanced MS detection): a. To the dried lipid extract, add a solution of 2 M trimethylsilyldiazomethane (B103560) (TMSD) in hexane. b. Incubate at room temperature for 10 minutes. c. Evaporate the solvent and excess reagent under nitrogen.

4. HPLC-MS Analysis: a. Reconstitute the methylated lipid extract in a suitable solvent for reverse-phase HPLC (e.g., methanol/isopropanol). b. Inject the sample onto a C18 reverse-phase HPLC column. c. Use a gradient elution, for example, with a mobile phase consisting of methanol/isopropanol/water with ammonium (B1175870) formate. d. Couple the HPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source operating in positive ion mode. e. Monitor for the [M+NH₄]⁺ adducts of the methylated dolichyl phosphates. f. Quantify the different dolichyl phosphate species by integrating the peak areas and comparing them to a standard curve generated with known amounts of dolichyl phosphate standards of different chain lengths. The limit of quantification (LOQ) for this method can be as low as ≤10 pg on the column.[7]

Protocol 2: In Vitro Dolichol-Phosphate-Mannose (DPM) Synthase Activity Assay

This protocol is based on the assay described for measuring DPM synthase activity in fibroblast cell lysates.[11]

1. Preparation of Cell Lysate: a. Harvest cultured fibroblasts as described in Protocol 1. b. Lyse the cells on ice for 15 minutes in a buffer containing 50 mM HEPES (pH 7.4), 25 mM KCl, 5 mM MgCl₂, 5 mM MnCl₂, and 0.2% Triton X-100. c. Remove nuclei by centrifugation at 14,000 x g for 10 minutes at 4°C. The supernatant is the enzyme source.

2. DPM Synthase Reaction: a. Prepare a reaction mixture containing:

  • 30 µL of cell lysate
  • 40 µg/mL Dolichyl Phosphate (exogenous substrate)
  • 17 µM GDP-[¹⁴C]mannose (radiolabeled sugar donor)
  • Lysis buffer to a final volume of 100 µL. b. Incubate the reaction mixtures at 37°C for various time points (e.g., 0, 5, and 15 minutes).

3. Extraction and Quantification of [¹⁴C]Dolichyl-Phosphate-Mannose: a. Stop the reaction by adding 1.5 mL of chloroform/methanol (2:1, v/v). b. Add 0.2 mL of 4 mM MgCl₂ and vortex thoroughly. c. Centrifuge to separate the phases. d. Collect the lower organic phase containing the lipid-linked sugars. e. Wash the organic phase twice with 0.5 mL of a theoretical upper phase (chloroform/methanol/4 mM MgCl₂, 3:48:47, v/v/v). f. Evaporate the organic phase to dryness. g. Resuspend the dried extract in a suitable solvent and quantify the radioactivity by liquid scintillation counting. h. The rate of incorporation of [¹⁴C]mannose into the lipid fraction is a measure of DPM synthase activity.

Experimental Workflows

The following diagram outlines a typical experimental workflow for the comprehensive analysis of dolichol species and their role in N-glycosylation.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_llo_analysis LLO Analysis cluster_dolichol_analysis Dolichol/Dol-P Analysis cluster_functional_assays Functional Assays Cell_Culture Cell Culture / Tissue Homogenization Lipid_Extraction Total Lipid Extraction Cell_Culture->Lipid_Extraction LLO_Analysis Lipid-Linked Oligosaccharide (LLO) Analysis Lipid_Extraction->LLO_Analysis Dolichol_Analysis Dolichol/Dol-P Analysis Lipid_Extraction->Dolichol_Analysis Acid_Hydrolysis Mild Acid Hydrolysis to release Oligosaccharides LLO_Analysis->Acid_Hydrolysis Derivatization Derivatization (e.g., Methylation) Dolichol_Analysis->Derivatization Fluorophore_Labeling Fluorophore Labeling (e.g., FACE) Acid_Hydrolysis->Fluorophore_Labeling Electrophoresis Polyacrylamide Gel Electrophoresis Fluorophore_Labeling->Electrophoresis Imaging Fluorescence Imaging and Quantification Electrophoresis->Imaging Data Interpretation Data Interpretation Imaging->Data Interpretation HPLC Reverse-Phase HPLC Separation Derivatization->HPLC MS Mass Spectrometry (MS/MS) HPLC->MS Quantification Quantification vs. Standards MS->Quantification Quantification->Data Interpretation Enzyme_Source Preparation of Microsomes or Purified Enzymes Kinetic_Assay In Vitro Glycosyltransferase Kinetic Assays Enzyme_Source->Kinetic_Assay Kinetic_Assay->Data Interpretation Varying_Dol_P Varying Dol-P Chain Lengths (e.g., C80-Dol-P) Varying_Dol_P->Kinetic_Assay

Caption: Experimental workflow for analyzing the role of dolichol in N-glycosylation.

Conclusion

Dolichols, particularly those in the C80 and longer range, are indispensable for protein N-glycosylation. Their role extends beyond that of a simple lipid anchor to actively influencing the efficiency of the oligosaccharide assembly line. A thorough understanding of the distribution of dolichol species, the substrate specificities of the enzymes that utilize them, and the regulatory networks governing their synthesis is paramount for researchers in cell biology and professionals in drug development. The methodologies outlined in this guide provide a robust framework for investigating the intricate role of this compound and its impact on cellular function and disease. Further research focusing on the precise kinetic parameters of all N-glycosylation enzymes with a full range of dolichol species will undoubtedly provide deeper insights into this fundamental biological process.

References

C80-Dolichol as a Lipid Carrier for Oligosaccharides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of dolichol, with a focus on the C80 isoprenoid chain length, as a lipid carrier for oligosaccharides in the fundamental biochemical process of N-linked glycosylation. This process is essential for the correct folding, function, and trafficking of a vast number of proteins in eukaryotic cells.

Introduction to Dolichol and N-Linked Glycosylation

Dolichols are long-chain polyisoprenoid alcohols, with chain lengths varying between species and tissues. In mammals, dolichols typically range from C80 to C105, composed of 16 to 21 isoprene (B109036) units. The phosphorylated form, dolichol phosphate (B84403) (Dol-P), serves as a lipid anchor on the membrane of the endoplasmic reticulum (ER) for the assembly of a precursor oligosaccharide.[1][2] This precursor, a branched structure of 14 sugar residues (Glc₃Man₉GlcNAc₂), is synthesized in a stepwise manner and then transferred en bloc to nascent polypeptide chains.[3][4][5] This process, known as N-linked glycosylation, is initiated by the synthesis of N-acetylglucosaminylpyrophosphoryl dolichol (GlcNAc-P-P-dolichol).[3]

The synthesis of the full precursor, Glc₃Man₉GlcNAc₂-PP-Dol, occurs in distinct stages on both the cytoplasmic and luminal faces of the ER membrane.[4][6][7] The initial steps, leading to the formation of Man₅GlcNAc₂-PP-Dol, take place on the cytoplasmic side.[4][7] This intermediate is then translocated across the ER membrane into the lumen, a process in which the Rft1 protein has been identified as a key flippase.[4][8][9][10] Within the ER lumen, the oligosaccharide chain is further elongated and completed before its transfer to a target asparagine residue on a protein by the oligosaccharyltransferase (OST) complex.[11][12]

The N-Linked Glycosylation Pathway

The assembly of the dolichol-linked oligosaccharide precursor is a highly conserved and sequential process involving multiple glycosyltransferases. The pathway can be broadly divided into cytoplasmic and luminal phases.

Cytoplasmic Phase: The synthesis begins on the cytoplasmic face of the ER with the transfer of N-acetylglucosamine-1-phosphate from UDP-GlcNAc to dolichol phosphate, a reaction catalyzed by the GlcNAc-1-phosphate transferase (GPT).[3] A second GlcNAc residue is added, followed by five mannose residues. The mannose donors for this cytoplasmic synthesis are GDP-mannose.[7][13] This results in the formation of the Man₅GlcNAc₂-PP-Dol intermediate.

Luminal Phase: The Man₅GlcNAc₂-PP-Dol intermediate is then flipped across the ER membrane into the lumen by the Rft1 flippase.[4][8][9] Inside the lumen, the oligosaccharide is further elongated by the addition of four more mannose residues and three glucose residues. The donors for these luminal additions are dolichol-phosphate-mannose (Dol-P-Man) and dolichol-phosphate-glucose (Dol-P-Glc), which are synthesized on the cytoplasmic face and then flipped into the lumen.[13][14][15][16] The final product is the mature precursor, Glc₃Man₉GlcNAc₂-PP-dolichol.

Transfer to Protein: The fully assembled oligosaccharide is then transferred from the dolichol pyrophosphate anchor to specific asparagine residues within the consensus sequence Asn-X-Ser/Thr of a nascent polypeptide chain.[12] This crucial step is catalyzed by the oligosaccharyltransferase (OST) complex.[11][12]

N_Linked_Glycosylation cluster_cytoplasm Cytoplasm cluster_er_membrane ER Membrane cluster_lumen ER Lumen Dol_P Dolichol-P GlcNAc_PP_Dol GlcNAc-PP-Dol Dol_P->GlcNAc_PP_Dol GPT (ALG7) UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->GlcNAc_PP_Dol GlcNAc2_PP_Dol GlcNAc₂-PP-Dol GlcNAc_PP_Dol->GlcNAc2_PP_Dol ALG13/14 Man5_GlcNAc2_PP_Dol Man₅GlcNAc₂-PP-Dol GlcNAc2_PP_Dol->Man5_GlcNAc2_PP_Dol ALG1/2/11 GDP_Man GDP-Man GDP_Man->Man5_GlcNAc2_PP_Dol RFT1 RFT1 Flippase Man5_GlcNAc2_PP_Dol->RFT1 Man5_GlcNAc2_PP_Dol_lumen Man₅GlcNAc₂-PP-Dol RFT1->Man5_GlcNAc2_PP_Dol_lumen Translocation Man9_GlcNAc2_PP_Dol Man₉GlcNAc₂-PP-Dol Man5_GlcNAc2_PP_Dol_lumen->Man9_GlcNAc2_PP_Dol ALG3/9/12 Dol_P_Man Dol-P-Man Dol_P_Man->Man9_GlcNAc2_PP_Dol Dol_P_Glc Dol-P-Glc Glc3_Man9_GlcNAc2_PP_Dol Glc₃Man₉GlcNAc₂-PP-Dol Dol_P_Glc->Glc3_Man9_GlcNAc2_PP_Dol Man9_GlcNAc2_PP_Dol->Glc3_Man9_GlcNAc2_PP_Dol ALG6/8/10 OST OST Complex Glc3_Man9_GlcNAc2_PP_Dol->OST Nascent_Protein Nascent Polypeptide (Asn-X-Ser/Thr) Nascent_Protein->OST Glycoprotein Glycoprotein OST->Glycoprotein

Diagram 1: N-Linked Glycosylation Pathway.

Experimental Protocols

The study of C80-dolichol and its linked oligosaccharides requires specialized biochemical techniques for their isolation, purification, and analysis.

This protocol is adapted from methods described for the large-scale isolation of DLOs from yeast or animal tissues.[6][17][18]

  • Homogenization and Extraction:

    • Homogenize the tissue or cell pellet in a suitable buffer (e.g., 20 mM HEPES-KOH, pH 7.4, 2 mM EDTA, 200 mM sorbitol, 50 mM potassium acetate).

    • Perform a differential extraction using a chloroform/methanol/water (C/M/W) solvent system. A common starting ratio is 1:1:0.3 (v/v/v).

    • After centrifugation, the DLOs will be in the organic phase.

  • Initial Purification:

    • Dry the organic extract under a stream of nitrogen.

    • Resuspend the lipid extract in a C/M/W (10:10:3, v/v/v) mixture. This step helps to partially purify the DLOs.[19]

  • Chromatographic Purification:

    • Further purification can be achieved using High-Performance Liquid Chromatography (HPLC) on an aminopropyl silica (B1680970) column.[6][20]

    • Equilibrate the column with a non-polar solvent mixture (e.g., chloroform:methanol:water, 10:10:3).

    • Elute the DLOs using a linear gradient of a salt solution (e.g., ammonium (B1175870) acetate (B1210297) in the same solvent mixture).[20]

    • Fractions are collected and can be assayed for the presence of oligosaccharides.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for separating and quantifying DLOs.[6][21]

  • Sample Preparation:

    • The purified DLO fraction is dried and can be subjected to mild acid hydrolysis to release the oligosaccharide from the dolichol pyrophosphate anchor.

    • The released oligosaccharides are then fluorescently labeled, for example, with 2-aminopyridine (B139424) (2-AP).[19]

  • Chromatography Conditions:

    • Column: A reverse-phase column (e.g., C18) or a normal-phase column can be used depending on the labeling and desired separation.

    • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., ammonium acetate or formic acid) is typically used.

    • Detection: Fluorescence detection is used for labeled oligosaccharides.

B. Mass Spectrometry (MS)

MS provides detailed structural information and allows for the characterization of intact DLOs.[1][22][23]

  • Sample Preparation:

    • The purified DLO fraction is dissolved in a solvent suitable for electrospray ionization (ESI), such as chloroform/methanol with a small amount of ammonium acetate.

  • MS Analysis:

    • Ionization: Electrospray ionization (ESI) is commonly used for these large lipid-linked molecules.

    • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap, often in tandem (MS/MS) for structural elucidation.

    • Data Analysis: The mass spectra will show peaks corresponding to the different DLO species, and fragmentation patterns in MS/MS can confirm the oligosaccharide sequence and the dolichol chain length.

Experimental_Workflow cluster_isolation Isolation & Purification cluster_analysis Analysis Start Cell/Tissue Homogenate Extraction Solvent Extraction (Chloroform/Methanol/Water) Start->Extraction Purification HPLC Purification (Aminopropyl Silica) Extraction->Purification Purified_DLOs Purified DLOs Purification->Purified_DLOs Hydrolysis Mild Acid Hydrolysis Purified_DLOs->Hydrolysis Intact_MS Intact DLO Analysis (LC-ESI-MS/MS) Purified_DLOs->Intact_MS Direct Analysis Labeling Fluorescent Labeling (e.g., 2-AP) Hydrolysis->Labeling HPLC_Analysis HPLC Analysis (Fluorescence Detection) Labeling->HPLC_Analysis Data Structural & Quantitative Data HPLC_Analysis->Data Intact_MS->Data

Diagram 2: Experimental Workflow for DLO Analysis.

Quantitative Data

The following tables summarize quantitative data reported in the literature for the isolation and analysis of dolichol-linked oligosaccharides.

Table 1: Yields and Purity of Purified Dolichol-Linked Oligosaccharides

DLO SpeciesSourceYield per Chromatographic RunPurity/HomogeneityReference
Glc₃Man₉GlcNAc₂-PP-DolPorcine Pancreas5 - 15 nmol90 - 98%[6][17][20]
Man₉GlcNAc₂-PP-DolPorcine Pancreas5 - 15 nmol85 - 90%[6][17][20]
Man₅GlcNAc₂-PP-Dolalg3 yeast culture5 - 15 nmol85 - 98%[6][17]

Table 2: Substrate Specificity of Oligosaccharyltransferase (OST) Isoforms

OST IsoformDonor Substrate SpecificityFunctional RoleReference
STT3A-OSTPrefers fully assembled Glc₃Man₉GlcNAc₂-PP-DolCo-translational N-glycosylation[24]
STT3B-OSTCan accept DLOs lacking glucose residuesPost-translational N-glycosylation[24]

Significance of this compound

While the literature often discusses dolichol as a class of molecules, the specific chain length can have biological implications. The prevalence of certain dolichol species, such as those around C80 in mammals, suggests an evolutionary optimization for the biophysical properties of the ER membrane and for interactions with the enzymes of the glycosylation machinery. The length of the dolichol chain is thought to influence its orientation and dynamics within the lipid bilayer, which in turn could affect the efficiency of the flipping process and the presentation of the oligosaccharide to the OST complex. Further research is needed to fully elucidate the specific roles and advantages of the C80 chain length in these processes.

Conclusion

This compound, as a prominent member of the dolichol family in mammals, is a cornerstone of N-linked glycosylation. Its function as a lipid carrier for the assembly of the Glc₃Man₉GlcNAc₂ oligosaccharide precursor is indispensable for cellular life. Understanding the intricate details of the synthesis pathway, the enzymes involved, and the methods to study these molecules is crucial for researchers in cell biology, biochemistry, and drug development, particularly for investigating congenital disorders of glycosylation and other diseases linked to protein glycosylation defects. The methodologies and data presented in this guide provide a solid foundation for professionals working in these fields.

References

The Subcellular Landscape of C80-Dolichol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dolichols, a family of long-chain polyisoprenoid alcohols, are ubiquitous components of eukaryotic cell membranes, playing a pivotal role in essential cellular processes. Among these, C80-Dolichol, a species with 16 isoprene (B109036) units, is a prominent form in many organisms. Understanding its precise subcellular localization is critical for elucidating its functions in both normal physiology and disease. This technical guide provides a comprehensive overview of the subcellular distribution of this compound in eukaryotic cells, details the experimental methodologies used for its localization, and illustrates the key metabolic pathways in which it participates.

Introduction to this compound

Dolichols are a class of lipids synthesized from the mevalonate (B85504) pathway, the same pathway responsible for cholesterol and coenzyme Q biosynthesis. They exist as a series of homologs with varying numbers of isoprene units, and the C80 chain length is particularly abundant in certain species, such as the plant Arabidopsis thaliana where C75 and C80 are the predominant forms.[1] The primary and most well-understood function of the phosphorylated form of dolichol, dolichyl phosphate (B84403), is its role as a lipid carrier for the assembly of oligosaccharide chains in the synthesis of N-linked glycoproteins.[2][3] This process is fundamental for the correct folding, stability, and function of a vast number of proteins. Beyond this canonical role, dolichols are thought to influence the physical properties of cellular membranes, such as fluidity and stability.[4]

Subcellular Localization of this compound

While the biosynthesis of dolichol predominantly occurs in the endoplasmic reticulum (ER), the distribution of free dolichol is not uniform across the cell.[1][2] Subcellular fractionation studies have revealed that dolichol is present in virtually all cellular membranes, with a notable enrichment in specific organelles.

Quantitative Distribution Overview

Precise quantitative data for the subcellular distribution of this compound across a wide range of eukaryotic cells is not extensively documented in a single source. However, based on the general distribution patterns of the dolichol family, the following table summarizes the expected relative abundance of this compound in major organelles.

OrganelleRelative Abundance of this compoundKey Functions Related to Dolichol
Endoplasmic Reticulum (ER) Low to ModeratePrimary site of dolichol and dolichyl phosphate biosynthesis. Site of N-linked glycosylation initiation.[1][2]
Golgi Apparatus HighFurther processing of N-linked glycoproteins. Potential role in membrane trafficking.[2]
Lysosomes HighSite of dolichol accumulation and turnover.[2]
Plasma Membrane HighContributes to membrane fluidity and stability.[2][4]
Mitochondria LowLimited presence, with lower concentrations in the inner mitochondrial membrane.[2]
Peroxisomes Moderate to HighInvolved in lipid metabolism.[1]

Experimental Protocols for Subcellular Localization

Determining the subcellular localization of this compound requires a combination of biochemical and imaging techniques. Below are detailed methodologies for key experiments.

Subcellular Fractionation by Differential Centrifugation

This protocol outlines the separation of major organelles from cultured eukaryotic cells.

  • Cell Lysis:

    • Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM KCl, 1.5 mM MgCl2) and incubate on ice for 15-20 minutes to allow cells to swell.

    • Homogenize the swollen cells using a Dounce homogenizer with a tight-fitting pestle until approximately 80-90% of cells are lysed, as monitored by microscopy.

  • Nuclear Fraction Isolation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C.

    • The resulting pellet contains the nuclear fraction. The supernatant (post-nuclear supernatant) contains the other organelles.

  • Mitochondrial Fraction Isolation:

    • Transfer the post-nuclear supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C.

    • The pellet from this step is the crude mitochondrial fraction.

  • Microsomal (ER and Golgi) and Cytosolic Fraction Isolation:

    • Transfer the supernatant from the mitochondrial spin to an ultracentrifuge tube.

    • Centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C.

    • The resulting pellet is the microsomal fraction, containing the ER and Golgi membranes. The supernatant is the cytosolic fraction.

  • Further Purification (Optional):

    • The crude fractions can be further purified using density gradient centrifugation (e.g., using a sucrose (B13894) or Ficoll gradient) to obtain more enriched organellar preparations.

Dolichol Extraction and Quantification by LC-MS

This protocol describes the extraction of dolichols from subcellular fractions and their analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Lipid Extraction:

    • To the isolated organelle fractions, add a 2:1 (v/v) mixture of chloroform:methanol.

    • Vortex thoroughly and incubate at room temperature for 20 minutes to ensure complete lipid extraction.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Centrifuge at a low speed to separate the phases. The lower organic phase contains the lipids.

  • Saponification (Optional but Recommended):

    • To hydrolyze esterified dolichols and other lipids, the dried lipid extract can be treated with a mild base (e.g., 0.5 M KOH in methanol) at 60°C for 1 hour.

    • After saponification, re-extract the non-saponifiable lipids (including free dolichol) into an organic solvent like hexane (B92381) or diethyl ether.

  • LC-MS Analysis:

    • Dry the final lipid extract under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for reverse-phase HPLC (e.g., isopropanol/methanol mixture).

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Use a gradient elution program with a mobile phase consisting of solvents such as methanol, isopropanol, and a small percentage of an ammonium (B1175870) salt (e.g., ammonium formate) to facilitate ionization.

    • Couple the HPLC to a mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer) equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

    • Monitor for the specific mass-to-charge ratio (m/z) corresponding to this compound and its adducts.

    • Quantify the amount of this compound by comparing the peak area to that of a known amount of an internal standard (e.g., a dolichol of a different chain length not present in the sample).

Visualizing Dolichol-Related Pathways

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound.

Dolichol Metabolic Pathway

Dolichol_Metabolism AcetylCoA Acetyl-CoA Mevalonate Mevalonate AcetylCoA->Mevalonate HMG-CoA Reductase IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Polyprenyl_PP Polyprenyl Pyrophosphate FPP->Polyprenyl_PP cis-Prenyltransferase Polyprenol Polyprenol Polyprenyl_PP->Polyprenol Phosphatase Dolichol Dolichol (e.g., C80) Polyprenol->Dolichol Polyprenol Reductase Dolichyl_P Dolichyl Phosphate Dolichol->Dolichyl_P Dolichol Kinase LLO Lipid-Linked Oligosaccharide Dolichyl_P->LLO Glycosyltransferases

Caption: Overview of the dolichol metabolic pathway.

Experimental Workflow for Subcellular Localization

Subcellular_Localization_Workflow Start Cultured Eukaryotic Cells Lysis Cell Lysis & Homogenization Start->Lysis Centrifugation1 Low-Speed Centrifugation (1,000 x g) Lysis->Centrifugation1 Nuclei Nuclear Fraction Centrifugation1->Nuclei Supernatant1 Post-Nuclear Supernatant Centrifugation1->Supernatant1 LipidExtraction Lipid Extraction Nuclei->LipidExtraction Centrifugation2 High-Speed Centrifugation (10,000 x g) Supernatant1->Centrifugation2 Mitochondria Mitochondrial Fraction Centrifugation2->Mitochondria Supernatant2 Post-Mitochondrial Supernatant Centrifugation2->Supernatant2 Mitochondria->LipidExtraction Ultracentrifugation Ultracentrifugation (100,000 x g) Supernatant2->Ultracentrifugation Microsomes Microsomal Fraction (ER, Golgi) Ultracentrifugation->Microsomes Cytosol Cytosolic Fraction Ultracentrifugation->Cytosol Microsomes->LipidExtraction Cytosol->LipidExtraction LCMS LC-MS Analysis LipidExtraction->LCMS N_Glycosylation cluster_ER Endoplasmic Reticulum Lumen Dol_P Dolichyl Phosphate LLO_assembly Assembly of Oligosaccharide Chain Dol_P->LLO_assembly LLO Glc3Man9GlcNAc2-P-P-Dolichol LLO_assembly->LLO Flipping Flipping to ER Lumen LLO->Flipping Protein Nascent Polypeptide Flipping->Protein Oligosaccharyltransferase Glycosylated_Protein N-Glycosylated Protein Protein->Glycosylated_Protein

References

C80-Dolichol and its Nexus with Endoplasmic Reticulum Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification, lipid biosynthesis, and calcium homeostasis. Perturbations in these functions lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). A key process intrinsically linked to ER homeostasis is N-linked glycosylation, a crucial protein modification that is dependent on the availability of dolichol, a long-chain polyisoprenoid lipid. This technical guide provides an in-depth exploration of the involvement of a specific dolichol species, C80-dolichol, in the induction and modulation of ER stress. We will delve into the core biochemical pathways, present quantitative data from relevant studies, provide detailed experimental protocols for investigating this relationship, and visualize the intricate signaling and experimental workflows. This guide is intended to be a valuable resource for researchers in cell biology, neurodegenerative diseases, and drug development, providing both a theoretical framework and practical methodologies to explore the this compound-ER stress axis.

Introduction: The Intersection of Dolichol Metabolism and ER Homeostasis

The proper functioning of the endoplasmic reticulum is paramount for cellular health. A critical post-translational modification initiated in the ER is N-linked glycosylation, which plays a vital role in the folding, stability, and function of a vast number of proteins. This process is initiated by the transfer of a pre-assembled oligosaccharide chain from a lipid carrier, dolichyl phosphate, to nascent polypeptide chains. Dolichols are a family of long-chain, unsaturated polyisoprenoid alcohols, with chain lengths varying between species and tissues. In many organisms, dolichols with around 80 carbon atoms (this compound) are a significant species.

A deficiency in the dolichol pool, and consequently in dolichyl phosphate, can lead to inefficient N-linked glycosylation. This results in an accumulation of hypoglycosylated, misfolded proteins in the ER lumen, a potent trigger of the Unfolded Protein Response (UPR). The UPR is a tripartite signaling pathway, initiated by three ER-resident sensor proteins: IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6). While initially adaptive, chronic or unresolved ER stress can lead to apoptosis, and has been implicated in a range of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer.[1][2][3]

This guide will specifically focus on this compound, exploring its biosynthesis, its essential role in glycosylation, and the downstream consequences of its depletion on ER stress signaling.

Biochemical Pathways

This compound Biosynthesis

The biosynthesis of dolichol occurs primarily on the cytoplasmic face of the endoplasmic reticulum.[4] It is a multi-step process that begins with the mevalonate (B85504) pathway, which is also responsible for cholesterol synthesis. The key steps leading to this compound are:

  • Synthesis of Farnesyl Pyrophosphate (FPP): The mevalonate pathway generates the basic five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are condensed to form geranyl pyrophosphate (GPP) and subsequently farnesyl pyrophosphate (FPP), a C15 intermediate.

  • Elongation by cis-Prenyltransferase: FPP serves as the primer for the elongation phase. A key enzyme, cis-prenyltransferase, catalyzes the sequential addition of multiple IPP units in a cis-configuration.[5] The specific cis-prenyltransferase involved determines the final chain length of the polyprenyl pyrophosphate. For the synthesis of the precursor to this compound, this involves the addition of 13 IPP units to FPP.

  • Conversion to Dolichol: The resulting polyprenyl pyrophosphate undergoes a series of modifications, including dephosphorylation and saturation of the alpha-isoprene unit, to form dolichol.

Caption: this compound Biosynthesis Pathway.
Role of C80-Dolichyl Phosphate in N-Linked Glycosylation

Phosphorylated this compound, or C80-dolichyl phosphate, is the lipid carrier upon which the precursor oligosaccharide for N-linked glycosylation is assembled. This process also occurs at the ER membrane.

  • Initiation on the Cytosolic Face: The synthesis of the lipid-linked oligosaccharide (LLO) begins on the cytosolic side of the ER with the transfer of N-acetylglucosamine (GlcNAc) and mannose residues to dolichyl phosphate.

  • Flipping to the ER Lumen: The partially assembled LLO is then "flipped" across the ER membrane into the lumen by a flippase.

  • Completion in the ER Lumen: The oligosaccharide chain is further elongated within the ER lumen with the addition of more mannose and glucose residues.

  • Transfer to Protein: The completed oligosaccharide (Glc3Man9GlcNAc2) is transferred from the dolichyl pyrophosphate carrier to an asparagine residue on a nascent polypeptide chain by the oligosaccharyltransferase (OST) complex.

A deficiency in this compound leads to a reduced pool of C80-dolichyl phosphate, thereby impairing the synthesis of the LLO and resulting in hypoglycosylation of proteins.

N_Linked_Glycosylation cluster_cytosol Cytosol cluster_lumen ER Lumen Dol-P C80-Dolichyl-P LLO_cyto Man5GlcNAc2-PP-Dol UDP-GlcNAc UDP-GlcNAc UDP-GlcNAc->LLO_cyto Glycosyltransferases LLO_lumen Man5GlcNAc2-PP-Dol LLO_cyto->LLO_lumen Flippase GDP-Man GDP-Man GDP-Man->LLO_cyto LLO_complete Glc3Man9GlcNAc2-PP-Dol Dol-P-Man Dol-P-Man Dol-P-Man->LLO_complete Glycosyltransferases Glycoprotein Glycoprotein LLO_complete->Glycoprotein OST Complex Dol-P-Glc Dol-P-Glc Dol-P-Glc->LLO_complete Nascent Polypeptide Nascent Polypeptide Nascent Polypeptide->Glycoprotein ER_Membrane ER Membrane

Caption: Role of Dolichol in N-Linked Glycosylation.
The Unfolded Protein Response (UPR)

The accumulation of unfolded proteins in the ER activates the three branches of the UPR:

  • IRE1 Pathway: IRE1 is a transmembrane kinase and endoribonuclease. Upon activation, it oligomerizes and autophosphorylates, leading to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, ER-associated degradation (ERAD), and lipid biosynthesis.

  • PERK Pathway: PERK is a transmembrane kinase that, upon activation, phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This leads to a general attenuation of protein translation, reducing the protein load on the ER. However, it paradoxically promotes the translation of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis (e.g., CHOP).

  • ATF6 Pathway: ATF6 is a transmembrane transcription factor that, upon ER stress, translocates to the Golgi apparatus where it is cleaved by proteases. The released cytosolic fragment of ATF6 (ATF6f) migrates to the nucleus and activates the transcription of ER chaperones and ERAD components.

UPR_Signaling cluster_er ER Lumen cluster_cytosol_nucleus Cytosol & Nucleus cluster_ire1 IRE1 Pathway cluster_perk PERK Pathway cluster_atf6 ATF6 Pathway Unfolded Proteins Unfolded Proteins IRE1 IRE1 Unfolded Proteins->IRE1 PERK PERK Unfolded Proteins->PERK ATF6 ATF6 Unfolded Proteins->ATF6 ER_Membrane ER Membrane XBP1u_mRNA XBP1u mRNA IRE1->XBP1u_mRNA splicing XBP1s_mRNA XBP1s mRNA XBP1s XBP1s Protein XBP1s_mRNA->XBP1s translation UPR_Genes UPR Target Genes (Chaperones, ERAD, etc.) XBP1s->UPR_Genes transcription eIF2a eIF2α PERK->eIF2a phosphorylation p-eIF2a p-eIF2α Translation_Attenuation Translation Attenuation p-eIF2a->Translation_Attenuation ATF4 ATF4 Protein p-eIF2a->ATF4 translation ATF4->UPR_Genes transcription Golgi Golgi ATF6->Golgi translocation ATF6f ATF6 fragment Golgi->ATF6f cleavage ATF6f->UPR_Genes transcription

Caption: The Unfolded Protein Response Signaling Pathways.

Quantitative Data on Dolichol and ER Stress

Direct quantitative data linking specific this compound levels to the magnitude of the ER stress response in mammalian cells is limited in the current literature. However, studies on model organisms with genetic disruptions in the dolichol biosynthesis pathway provide valuable insights.

A study on an Arabidopsis thaliana mutant, lew1, which has a defect in a cis-prenyltransferase responsible for synthesizing dolichols around C80 in chain length, demonstrated a clear link between dolichol deficiency and heightened ER stress. The lew1 mutant exhibited an approximately 85% reduction in the total content of major dolichols.[6][7] This significant decrease in the dolichol pool was associated with an increased sensitivity to tunicamycin, an inhibitor of N-linked glycosylation, and a higher expression of UPR target genes under stress conditions.

Organism/ModelDolichol PerturbationUPR MarkerFold Change (relative to wild-type)Stress ConditionReference
Arabidopsis thaliana (lew1 mutant)~85% decrease in total dolicholsBiP (Binding Protein) mRNA~2.5-fold higherDrought Stress[6]
Arabidopsis thaliana (lew1 mutant)~85% decrease in total dolicholsbZIP60 mRNA~2-fold higherDrought Stress[6]

Note: The data presented is from a plant model and serves as an illustration of the quantitative relationship between dolichol levels and ER stress markers. Further research is needed to establish similar quantitative relationships in mammalian systems.

Experimental Protocols

Investigating the interplay between this compound and ER stress requires a combination of lipid analysis and molecular biology techniques to assess the UPR.

Induction of ER Stress

A common method to induce ER stress experimentally is through the use of pharmacological agents:

  • Tunicamycin: Inhibits N-linked glycosylation by blocking the first step in the synthesis of the dolichol-linked oligosaccharide precursor. A typical working concentration is 1-5 µg/mL for 4-24 hours.[8]

  • Thapsigargin: Inhibits the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), leading to depletion of ER calcium stores and subsequent protein misfolding. A typical working concentration is 100-300 nM for 4-24 hours.[9]

Quantification of this compound by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a sensitive and specific method for the quantification of dolichol species.

Sample Preparation:

  • Harvest cells and wash with ice-cold PBS.

  • Perform lipid extraction using a modified Folch method with chloroform/methanol (2:1, v/v).

  • Saponify the lipid extract with KOH in ethanol (B145695) to release dolichols from their esterified forms.

  • Extract the non-saponifiable lipids (containing free dolichols) with hexane (B92381).

  • Dry the hexane phase under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

LC-MS Analysis:

  • Chromatography: Reverse-phase chromatography using a C18 column is typically employed to separate dolichol species based on their chain length.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used. Detection can be performed in selected ion monitoring (SIM) mode for the specific m/z of the desired this compound adduct (e.g., [M+NH4]+ or [M+Na]+).

LCMS_Workflow Cell_Harvest 1. Cell Harvest & Lysis Lipid_Extraction 2. Lipid Extraction (Chloroform/Methanol) Cell_Harvest->Lipid_Extraction Saponification 3. Saponification (KOH/Ethanol) Lipid_Extraction->Saponification Hexane_Extraction 4. Hexane Extraction Saponification->Hexane_Extraction Dry_Reconstitute 5. Dry & Reconstitute Hexane_Extraction->Dry_Reconstitute LC_Separation 6. LC Separation (C18 column) Dry_Reconstitute->LC_Separation MS_Detection 7. MS Detection (ESI+) LC_Separation->MS_Detection Data_Analysis 8. Data Analysis MS_Detection->Data_Analysis

Caption: Workflow for this compound Quantification by LC-MS.
Analysis of UPR Activation

Activation of PERK and IRE1α involves their autophosphorylation. This can be detected by Western blot using phospho-specific antibodies.

  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.

  • Electrotransfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-PERK, total PERK, phospho-IRE1α, and total IRE1α overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

RNA Extraction and cDNA Synthesis:

  • Extract total RNA from cells using a commercial kit or TRIzol reagent.

  • Synthesize cDNA using a reverse transcription kit with oligo(dT) or random primers.

qPCR:

  • Perform real-time PCR using SYBR Green or TaqMan probes with primers specific for:

    • Spliced XBP1 (XBP1s): Design primers that span the splice junction.

    • Total XBP1: Design primers that amplify a region common to both spliced and unspliced forms.

    • UPR Target Genes: BiP (GRP78), CHOP, etc.

    • Housekeeping Gene: GAPDH, β-actin, etc., for normalization.

  • Calculate the relative expression levels using the ΔΔCt method.

UPR_Analysis_Workflow cluster_western Western Blot Analysis cluster_qpcr RT-qPCR Analysis ER_Stress_Induction 1. Induce ER Stress (e.g., Tunicamycin) WB_Lysis 2a. Cell Lysis (RIPA + Inhibitors) ER_Stress_Induction->WB_Lysis qPCR_RNA 2b. RNA Extraction ER_Stress_Induction->qPCR_RNA WB_SDS_PAGE 3a. SDS-PAGE WB_Lysis->WB_SDS_PAGE WB_Transfer 4a. Transfer WB_SDS_PAGE->WB_Transfer WB_Blotting 5a. Immunoblotting (p-PERK, p-IRE1α) WB_Transfer->WB_Blotting WB_Detection 6a. Detection WB_Blotting->WB_Detection qPCR_cDNA 3b. cDNA Synthesis qPCR_RNA->qPCR_cDNA qPCR_Run 4b. Real-Time PCR (XBP1s, BiP, CHOP) qPCR_cDNA->qPCR_Run qPCR_Analysis 5b. Data Analysis (ΔΔCt) qPCR_Run->qPCR_Analysis

Caption: Experimental Workflow for UPR Activation Analysis.

Future Directions and Unanswered Questions

The link between dolichol deficiency and ER stress is well-established through the mechanism of impaired N-linked glycosylation. However, several key questions remain to be addressed:

  • Direct Quantitative Relationship in Mammalian Cells: There is a need for studies that directly quantify this compound levels in mammalian cells under ER stress and correlate these with the expression of UPR markers.

  • Regulation of this compound Synthesis by the UPR: It is currently unknown whether the UPR, in turn, regulates the expression or activity of the enzymes involved in this compound biosynthesis, such as the specific cis-prenyltransferases. It is plausible that a feedback mechanism exists to restore the dolichol pool during ER stress.

  • Therapeutic Potential: Could supplementation with this compound or modulation of its biosynthetic pathway represent a therapeutic strategy to alleviate ER stress in diseases where it plays a pathogenic role?

Conclusion

This compound is a critical lipid for cellular function, primarily through its role as a precursor for the lipid carrier required for N-linked glycosylation. A sufficient supply of this compound is therefore essential for maintaining ER homeostasis. Depletion of the this compound pool leads to impaired glycosylation, protein misfolding, and the induction of the Unfolded Protein Response. This technical guide has provided an overview of the biochemical pathways involved, summarized the available quantitative data, and offered detailed experimental protocols for researchers to further investigate this important cellular process. A deeper understanding of the this compound-ER stress axis holds promise for the development of novel therapeutic interventions for a range of human diseases.

References

The Biological Significance of C80-Dolichol Chain Length: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dolichols are long-chain polyisoprenoid alcohols that play a pivotal role in crucial cellular processes, most notably as lipid carriers for the synthesis of N-linked glycoproteins. The length of the dolichol carbon chain, which varies between species, is a critical determinant of its biological function. This technical guide provides an in-depth exploration of the significance of C80-dolichol, a predominant chain length in certain organisms like Arabidopsis thaliana. We will delve into its role in protein glycosylation, its impact on membrane biophysics, its implications in cellular stress responses, and its connection to various disease states. This document summarizes key quantitative data, provides detailed experimental protocols for the study of dolichol, and presents visual diagrams of relevant pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction: The Dolichol Family and the Importance of Chain Length

Dolichols are a class of lipids synthesized from the mevalonate (B85504) pathway, which also produces other essential molecules like cholesterol and ubiquinone.[1][2] They are characterized by a long chain of repeating isoprene (B109036) units. The chain length of dolichol is not uniform and exists as a family of different lengths, with one or two predominant species depending on the organism.[3] For instance, in yeast, dolichols with 14-18 isoprene units (C70-C90) are common, while in mammals, longer chains of 19-22 isoprene units (C95-C110) are more prevalent.[3][4] The focus of this guide, this compound (containing 16 isoprene units), is a significant species in organisms such as the model plant Arabidopsis thaliana.[5]

The length of the dolichol chain is not arbitrary; it is a precisely regulated characteristic with profound biological implications. The primary and most well-understood function of dolichol is its phosphorylated form, dolichol phosphate (B84403) (Dol-P), which acts as a lipid carrier for the assembly of the oligosaccharide precursor (GlcNAc₂Man₉Glc₃) in the endoplasmic reticulum (ER) during N-linked protein glycosylation.[2][3] This process is fundamental for the correct folding, stability, and function of a vast number of proteins.

Beyond its canonical role in glycosylation, dolichol chain length influences the biophysical properties of cellular membranes, including their fluidity and permeability.[6][7] Alterations in dolichol chain length have been implicated in various pathological conditions, including congenital disorders of glycosylation (CDG) and retinitis pigmentosa, highlighting its importance in human health.[8][9]

The Role of this compound in N-Linked Glycosylation

N-linked glycosylation is a highly conserved post-translational modification that involves the attachment of a complex oligosaccharide to specific asparagine residues of nascent polypeptide chains. This process is initiated on the cytoplasmic face of the ER and completed within the ER lumen. Dolichol phosphate serves as the lipid anchor upon which the oligosaccharide precursor is assembled.

The biosynthesis of the lipid-linked oligosaccharide (LLO) involves a series of enzymatic reactions catalyzed by a group of enzymes known as asparagine-linked glycosylation (ALG) transferases.[10] The specificity of these enzymes for dolichol phosphate of a particular chain length is a critical factor in the efficiency of glycosylation. While some enzymes exhibit a degree of flexibility, studies have shown that the catalytic activity of certain glycosyltransferases can be influenced by the length of the dolichol chain.[11][12] For example, research on dolichyl-phosphate β-glucosyltransferase has indicated that the enzyme's catalytic reaction is faster with longer carbon chains in the substrate.[13]

The diagram below illustrates the central role of dolichol phosphate in the N-linked glycosylation pathway.

N_Linked_Glycosylation cluster_cytoplasm Cytoplasm cluster_er_lumen ER Lumen UDP_GlcNAc UDP-GlcNAc ALG7_13_14 ALG7/13/14 UDP_GlcNAc->ALG7_13_14 GlcNAc-1-P Transferase GDP_Man GDP-Man ALG_Man_transferases ALG1/2/11 GDP_Man->ALG_Man_transferases Dol_P_cyt Dolichol-P Dol_P_cyt->ALG7_13_14 LLO_intermediate1 Dol-PP-GlcNAc ALG7_13_14->LLO_intermediate1 Dol-PP-GlcNAc ALG1 ALG1 LLO_intermediate1->ALG1 GlcNAc Transferase LLO_intermediate2 Dol-PP-GlcNAc₂ ALG1->LLO_intermediate2 Dol-PP-GlcNAc₂ LLO_intermediate2->ALG_Man_transferases Mannosyltransferases Flipped_LLO Man₅GlcNAc₂-PP-Dol ALG_Man_transferases->Flipped_LLO Man₅GlcNAc₂-PP-Dol LLO_maturation Man₉GlcNAc₂-PP-Dol Flipped_LLO->LLO_maturation Mannosyltransferases (ALG3,9,12) Dol_P_Man Dol-P-Man Dol_P_Man->LLO_maturation Dol_P_Glc Dol-P-Glc LLO_glucosylation LLO_glucosylation Dol_P_Glc->LLO_glucosylation LLO_maturation->LLO_glucosylation Glucosyltransferases (ALG6,8,10) Mature_LLO Glc₃Man₉GlcNAc₂-PP-Dol LLO_glucosylation->Mature_LLO Glc₃Man₉GlcNAc₂-PP-Dol OST OST Mature_LLO->OST Oligosaccharyltransferase Glycoprotein Glycoprotein OST->Glycoprotein Nascent_Protein Nascent Polypeptide (Asn-X-Ser/Thr) Nascent_Protein->OST ER_Membrane ER Membrane ER_Stress_Pathway Dolichol_Deficiency This compound Deficiency Impaired_Glycosylation Impaired N-linked Glycosylation Dolichol_Deficiency->Impaired_Glycosylation Unfolded_Proteins Accumulation of Unfolded Proteins Impaired_Glycosylation->Unfolded_Proteins ER_Stress ER Stress Unfolded_Proteins->ER_Stress UPR_Activation Unfolded Protein Response (UPR) Activation ER_Stress->UPR_Activation Apoptosis Apoptosis ER_Stress->Apoptosis Prolonged or Severe Stress Chaperone_Upregulation Upregulation of Chaperones (e.g., BiP) UPR_Activation->Chaperone_Upregulation Adaptive Response Dolichol_Analysis_Workflow Sample Biological Sample Homogenization Homogenization Sample->Homogenization Lipid_Extraction Lipid Extraction (Bligh-Dyer) Homogenization->Lipid_Extraction Saponification Saponification (Optional) Lipid_Extraction->Saponification for total dolichol LC_MS LC-MS Analysis Lipid_Extraction->LC_MS Saponification->LC_MS Data_Analysis Data Analysis (Quantification and Chain Length Profiling) LC_MS->Data_Analysis

References

The Emergence of C80-Dolichol: A Key Player in Cellular Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dolichols are a class of long-chain, alpha-saturated polyisoprenoid alcohols that are fundamental to the life of all eukaryotic cells.[1] First identified in the 1960s, these molecules are integral components of cellular membranes and play an indispensable role as lipid carriers for glycan precursors in the crucial process of N-linked protein glycosylation.[1] Dolichols are not a single molecular species but rather a family of molecules differing in the number of isoprene (B109036) units, with chain lengths varying between species and even tissues.[1] Among this family, C80-Dolichol, a molecule with 16 isoprene units, has been identified as a significant variant in several biological systems. This technical guide provides a comprehensive overview of the discovery, characterization, and biological significance of dolichols, with a specific focus on the C80 chain length.

I. Discovery and Initial Characterization of Dolichols

The discovery of dolichols dates back to the work of Pennock, Hemming, and Morton in 1960.[1] It was another decade before their pivotal role in glycoprotein (B1211001) biosynthesis was elucidated by Behrens and Leloir, who established that dolichol phosphate (B84403) acts as a lipid carrier for the oligosaccharide chain destined for transfer to nascent proteins.[1]

The characterization of dolichols revealed them to be a family of polyisoprenoids with varying chain lengths.[1] While a variety of chain lengths exist, certain lengths are predominant in specific organisms. For instance, in the yeast Saccharomyces cerevisiae, dolichols typically range from 14 to 18 isoprene units (Dol-14 to Dol-18), with Dol-16 (C80) and Dol-17 being major species.[1][2] In vertebrates, including humans, a preponderance of Dol-19 has been observed.[1]

The specific characterization of this compound has emerged from studies focusing on the enzymes that determine dolichol chain length and from analytical studies profiling dolichol species in various organisms. For example, an in vitro assay using a cis-prenyltransferase from Arabidopsis thaliana demonstrated the synthesis of dolichol with a chain length around C80.[3] Furthermore, studies on yeast have utilized biotinylated C80-polyprenal, a precursor to this compound, to investigate the enzymatic reduction step in dolichol biosynthesis.[4]

II. Quantitative Data on Dolichol Chain Length

The distribution of dolichol chain lengths is a critical parameter that varies across species. The following table summarizes the predominant dolichol chain lengths found in different organisms as reported in the literature.

Organism/TissuePredominant Dolichol Chain Lengths (Number of Isoprene Units)Corresponding Carbon NumberCitation
Saccharomyces cerevisiae (Yeast)14-18 (major species are 16 and 17)C70-C90 (major species are C80 and C85)[1][2]
Vertebrates (including Human)Predominantly 19C95[1]
Mouse Retina17, 18, 19, 20C85, C90, C95, C100[5]
Arabidopsis thaliana (in vitro assay)~16~C80[3]

III. Experimental Protocols

The study of dolichols and their derivatives requires specialized analytical techniques. Below are outlines of key experimental protocols for the analysis of dolichols and dolichyl phosphates.

A. Quantification of Dolichyl Phosphates by LC-MS

This method allows for the sensitive and accurate quantification of dolichyl phosphate (Dol-P) species of different chain lengths.

1. Sample Preparation and Alkaline Hydrolysis:

  • Approximately 1 x 10^6 cells are subjected to alkaline hydrolysis to release oligosaccharides from dolichyl carriers and improve the recovery of Dol-P.[2][6]

  • This step is crucial for obtaining accurate quantitative data from biological samples.[6]

2. Lipid Extraction:

  • Following hydrolysis, lipids, including Dol-P, are extracted from the cell lysate using an appropriate organic solvent system.

3. Phosphate Methylation:

  • To improve detection by mass spectrometry, the phosphate group of Dol-P is methylated using trimethylsilyl (B98337) diazomethane (B1218177) (TMSD).[2][7]

  • This derivatization step significantly enhances the ionization efficiency of Dol-P species.[2]

4. Reverse-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) Analysis:

  • The methylated Dol-P species are separated based on their chain length using reverse-phase liquid chromatography.[2]

  • The separated species are then detected and quantified by a high-resolution mass spectrometer.[2][7]

B. Analysis of Lipid-Linked Oligosaccharides (LLOs) by Fluorophore-Assisted Carbohydrate Electrophoresis (FACE)

This technique provides a sensitive, non-radioactive method for the detection and quantification of dolichol-pyrophosphate-linked oligosaccharides.

1. LLO Extraction:

  • LLOs are extracted from cell cultures or tissues. Efficient removal of contaminants, such as glycogen (B147801) breakdown products, is critical for clean results.[8]

2. Oligosaccharide Release:

  • The oligosaccharide portion of the LLO is cleaved from the dolichyl pyrophosphate carrier.

3. Fluorophore Labeling:

  • The released oligosaccharides are tagged with a fluorescent dye.

4. Electrophoresis and Detection:

  • The fluorescently labeled oligosaccharides are separated by polyacrylamide gel electrophoresis.

  • The separated bands are visualized and quantified using a fluorescence imaging system. This method can detect LLOs with a sensitivity of 1-2 pmol.[8]

IV. Signaling and Biosynthetic Pathways

The biosynthesis of dolichol is a complex process that originates from the mevalonate (B85504) pathway, which is also responsible for cholesterol synthesis.[1] The pathway involves several key enzymatic steps, culminating in the formation of dolichol of a specific chain length, which is then available for phosphorylation and participation in N-linked glycosylation. A revised understanding of the terminal steps of dolichol biosynthesis suggests a three-step detour from polyprenol involving polyprenal and dolichal intermediates.[9][10]

Diagram: The Dolichol Biosynthesis Pathway

Dolichol_Biosynthesis cluster_Mevalonate Mevalonate Pathway cluster_Dolichol_Synthesis Dolichol Synthesis (ER) AcetylCoA Acetyl-CoA Mevalonate Mevalonate AcetylCoA->Mevalonate HMG-CoA reductase IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP cis_IPTase cis-Isoprenyltransferase (determines chain length) Polyprenol_PP Polyprenol Diphosphate FPP:e->Polyprenol_PP:w + IPP Polyprenol Polyprenol Polyprenol_PP->Polyprenol Dephosphorylation Polyprenal Polyprenal Polyprenol->Polyprenal DHRSX (Dehydrogenase) Dolichal Dolichal Polyprenal->Dolichal SRD5A3 (Reductase) Dolichol Dolichol (e.g., C80) Dolichal->Dolichol DHRSX (Reductase) Dol_P Dolichol Phosphate (Dol-P) Dolichol->Dol_P Dolichol Kinase (DOLK) LLO Lipid-Linked Oligosaccharide (LLO) Dol_P->LLO Initiates LLO assembly

Caption: The biosynthetic pathway of dolichol, starting from the mevalonate pathway and proceeding through the key elongation and modification steps in the endoplasmic reticulum to form dolichol and its activated phosphate form.

Diagram: Experimental Workflow for Dolichyl Phosphate Analysis

DolP_Analysis_Workflow start Biological Sample (e.g., 1x10^6 cells) alkaline_hydrolysis Alkaline Hydrolysis start->alkaline_hydrolysis Release of Dol-P lipid_extraction Lipid Extraction alkaline_hydrolysis->lipid_extraction methylation Phosphate Methylation (with TMSD) lipid_extraction->methylation Increase ionization rplc_ms RPLC-MS Analysis methylation->rplc_ms Separation and Detection data_analysis Data Analysis and Quantification rplc_ms->data_analysis

Caption: A streamlined workflow for the quantitative analysis of dolichyl phosphates from biological samples using liquid chromatography-mass spectrometry.

V. Role in N-Linked Glycosylation

The primary and most well-understood function of dolichol is its role as a lipid carrier in N-linked glycosylation, a critical post-translational modification of proteins.[1][11] The process begins with the phosphorylation of dolichol to dolichol phosphate (Dol-P) by the enzyme dolichol kinase.[1] Dol-P then serves as the membrane-anchored foundation upon which a complex oligosaccharide chain is assembled.[1][12] This lipid-linked oligosaccharide (LLO) is then transferred en bloc to specific asparagine residues of nascent polypeptide chains in the lumen of the endoplasmic reticulum.[9] The availability of Dol-P is a rate-limiting factor for N-glycosylation.[1][9]

VI. Conclusion

While the "discovery" of this compound is more accurately described as the identification of a specific chain length within the broader dolichol family, its presence in key model organisms like yeast underscores the importance of understanding the factors that regulate dolichol chain length. The methodologies outlined in this guide provide a robust framework for the continued investigation of dolichols and their roles in health and disease. For researchers and professionals in drug development, a deep understanding of the dolichol pathway is critical, as defects in this pathway are associated with a class of rare metabolic disorders known as Congenital Disorders of Glycosylation (CDGs). Further research into the specific functions of different dolichol chain lengths, including C80, may reveal novel therapeutic targets for these and other diseases.

References

The Pivotal Role of C80-Dolichol in Plant Responses to Abiotic Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dolichols are long-chain polyisoprenoid alcohols that are essential for various cellular processes in eukaryotes, most notably as carriers of sugar residues in protein N-glycosylation within the endoplasmic reticulum. In plants, the biological functions of specific dolichol species are an emerging area of research. This technical guide provides an in-depth examination of the role of C80-dolichol in plant responses to abiotic stress, with a primary focus on the insights gained from studies of the Arabidopsis thalianalew1 mutant. This mutant, deficient in this compound, exhibits a complex phenotype that links dolichol levels to membrane integrity, the unfolded protein response (UPR), and drought stress signaling pathways involving abscisic acid (ABA) and reactive oxygen species (ROS). This document consolidates quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to serve as a comprehensive resource for researchers in the field.

Introduction to this compound in Plants

Dolichols are a class of long-chain, unsaturated polyisoprenoid alcohols found in all eukaryotic cells.[1][2][3] They are primarily located in the membranes of the endoplasmic reticulum (ER), Golgi apparatus, and plasma membrane.[1][2] The chain length of dolichols varies between species, and in Arabidopsis thaliana, dolichols with 75 and 80 carbon atoms (Dol-C75 and Dol-C80) are the most abundant forms.[3] The biosynthesis of this compound is catalyzed by a cis-prenyltransferase, an enzyme essential for the elongation of the isoprenoid chain.[1][2][3]

The primary and most well-understood function of dolichols is their phosphorylated form, dolichyl phosphate, which acts as a lipid carrier for oligosaccharides in the process of N-linked glycosylation of proteins in the ER.[1][2][3] This process is crucial for the correct folding, trafficking, and function of many secreted and membrane-bound proteins. The biological significance of dolichols in plants, particularly in the context of environmental stress, is an area of active investigation.

The Impact of this compound Deficiency on Plant Physiology

The study of the Arabidopsis thaliana mutant, lew1 (leaf wilting 1), has been instrumental in elucidating the role of this compound in plant physiology and stress response. The LEW1 gene encodes a cis-prenyltransferase responsible for the biosynthesis of this compound.[1][2][3] The lew1 mutant exhibits an approximately 85% reduction in the total content of the main dolichols.[1][2][3] This deficiency leads to a range of physiological changes, as summarized in the tables below.

Quantitative Data on the Effects of this compound Deficiency

The following tables summarize the quantitative data from studies on the lew1 mutant compared to wild-type (WT) Arabidopsis thaliana.

Parameter Wild-Type lew1 Mutant Percentage Change Reference
Total Main Dolichols~100%~15%~85% reduction[1][2][3]
Physiological Parameter Wild-Type lew1 Mutant Observation Reference
Electrolyte LeakageLowerHigherIncreased membrane permeability in lew1[1][2][3]
Cell TurgorHigherLowerReduced turgor in lew1 leaves[1][2][3]
Stomatal ConductanceHigherLowerReduced stomatal opening in lew1[1][2][3]
Drought ResistanceLowerHigherlew1 shows increased survival under drought[1][2][3]

Signaling Pathways Involving this compound in Abiotic Stress

The phenotype of the lew1 mutant suggests that this compound is a key molecule at the intersection of protein folding quality control and abiotic stress signaling.

The Unfolded Protein Response (UPR)

A direct consequence of reduced dolichol levels is the impairment of N-linked glycosylation, leading to an accumulation of unfolded or misfolded proteins in the ER. This condition, known as ER stress, triggers the Unfolded Protein Response (UPR). In the lew1 mutant, drought stress leads to a higher expression of UPR-related genes, such as BINDING PROTEIN (BiP) and BASIC DOMAIN/LEUCINE ZIPPER 60 (bZIP60), compared to wild-type plants.[1][2][3] This indicates that dolichol deficiency sensitizes the plant to ER stress, which is exacerbated by abiotic stressors like drought.

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_nucleus Nucleus Dolichol This compound Glycosylation Protein N-Glycosylation Dolichol->Glycosylation essential for Folded Correctly Folded Glycoproteins Glycosylation->Folded Unfolded Unfolded/Misfolded Proteins Glycosylation->Unfolded impaired in lew1 mutant Proteins Nascent Polypeptides Proteins->Glycosylation UPR UPR Activation (BiP, bZIP60) Unfolded->UPR triggers StressGenes Stress-Responsive Gene Expression UPR->StressGenes activates

This compound's role in the Unfolded Protein Response.
Drought Stress Response, ABA, and ROS Signaling

Paradoxically, despite their wilting phenotype under normal conditions, lew1 mutants exhibit increased resistance to drought.[1][2][3] This is attributed to their constitutively lower stomatal conductance, which reduces water loss.[1][2][3] This suggests a complex interplay between dolichol levels, membrane integrity, and the major signaling pathways governing stomatal closure, namely those involving abscisic acid (ABA) and reactive oxygen species (ROS).

The impaired membrane integrity in the lew1 mutant may lead to altered ion fluxes and a modified cellular environment that primes the plant for a more rapid stress response. While the direct molecular links are still under investigation, it is plausible that the altered membrane state in dolichol-deficient plants influences the perception and transduction of ABA and ROS signals, leading to the observed drought-resistant phenotype. In the lew1 mutant, the expression of stress-responsive genes like RD29A and COR47 is induced earlier under drought conditions.[1][2][3]

Drought_Signaling cluster_stress Abiotic Stress cluster_plant Plant Cell Drought Drought ABA ABA Signaling Drought->ABA ROS ROS Production Drought->ROS Dolichol This compound Level Membrane Plasma Membrane Integrity Dolichol->Membrane maintains Membrane->ABA modulates Membrane->ROS modulates Stomata Stomatal Closure ABA->Stomata ROS->Stomata DroughtResistance Drought Resistance Stomata->DroughtResistance contributes to

Proposed interplay of this compound, membrane integrity, and drought signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of this compound in plant abiotic stress responses.

Dolichol Extraction and Quantification by LC-MS

This protocol is synthesized from established methods for the analysis of dolichols in plant tissues.

Materials:

  • Plant tissue (e.g., Arabidopsis leaves)

  • Liquid nitrogen

  • Chloroform/Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Saponification reagent (e.g., 60% KOH in methanol)

  • Diethyl ether

  • Nitrogen gas stream

  • LC-MS system with a C18 reverse-phase column

Procedure:

  • Sample Preparation: Harvest plant tissue, flash-freeze in liquid nitrogen, and grind to a fine powder.

  • Lipid Extraction:

    • To the powdered tissue, add chloroform/methanol (2:1, v/v) and homogenize.

    • Add 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Saponification:

    • Evaporate the organic solvent under a nitrogen stream.

    • Resuspend the lipid extract in the saponification reagent and incubate to hydrolyze esterified lipids.

  • Dolichol Extraction:

    • After saponification, add water and extract the non-saponifiable lipids (including dolichols) with diethyl ether.

    • Repeat the ether extraction multiple times and pool the organic phases.

  • Sample Preparation for LC-MS:

    • Wash the pooled ether phase with water.

    • Evaporate the diethyl ether to dryness under a nitrogen stream.

    • Reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol).

  • LC-MS Analysis:

    • Inject the sample into the LC-MS system.

    • Separate the dolichol species using a C18 reverse-phase column with an appropriate gradient of mobile phases.

    • Detect and quantify the different dolichol species based on their mass-to-charge ratio (m/z) and retention time, using dolichol standards for comparison. For Dol-C80, the mass analysis is typically in the range of m/z 1131-1133.[3]

Electrolyte Leakage Assay

This assay measures membrane integrity by quantifying the leakage of ions from cells.

Materials:

  • Leaf discs of uniform size

  • Deionized water

  • Conductivity meter

  • Test tubes

  • Water bath or autoclave

Procedure:

  • Sample Collection: Collect leaf discs of a uniform diameter from both control and treated plants, avoiding major veins.

  • Washing: Rinse the leaf discs with deionized water to remove surface contaminants and electrolytes released during cutting.

  • Incubation: Place a set number of leaf discs in a test tube containing a known volume of deionized water.

  • Initial Conductivity Measurement: After a specific incubation period at room temperature (e.g., 2-3 hours), gently swirl the tubes and measure the electrical conductivity of the solution (C1).

  • Total Conductivity Measurement: To release all electrolytes, subject the samples to a treatment that completely disrupts the membranes, such as autoclaving or boiling in a water bath.

  • Final Conductivity Measurement: After cooling to room temperature, measure the total electrical conductivity of the solution (C2).

  • Calculation: Calculate the percentage of electrolyte leakage as: (C1 / C2) * 100.

Stomatal Conductance Measurement

Stomatal conductance is a measure of the rate of gas exchange through the stomata.

Materials:

  • Porometer (a device for measuring stomatal conductance)

  • Intact plants grown under controlled conditions

Procedure:

  • Instrument Calibration: Calibrate the porometer according to the manufacturer's instructions.

  • Plant Acclimation: Ensure that the plants have been acclimated to the desired light and humidity conditions for a sufficient period before taking measurements.

  • Measurement:

    • Select a fully expanded, healthy leaf for measurement.

    • Clamp the porometer's sensor head onto the leaf surface (typically the abaxial side where stomata are more abundant).

    • Allow the reading to stabilize, and record the stomatal conductance value.

  • Replication: Take measurements from multiple leaves on different plants for each experimental condition to ensure statistical validity.

  • Data Analysis: Compare the stomatal conductance values between different genotypes or treatments.

Conclusion and Future Perspectives

The study of this compound in plants, largely through the characterization of the Arabidopsis lew1 mutant, has provided compelling evidence for its crucial role in maintaining cellular homeostasis and mediating responses to abiotic stress. The deficiency of this compound directly impacts protein N-glycosylation, leading to ER stress and the activation of the UPR. Furthermore, it results in compromised membrane integrity, which, in a complex and not fully understood manner, leads to reduced stomatal conductance and enhanced drought resistance.

Future research should aim to:

  • Elucidate the precise molecular mechanisms that link dolichol-dependent membrane properties to the modulation of ABA and ROS signaling pathways.

  • Investigate the role of this compound and other long-chain dolichols in the abiotic stress responses of a wider range of plant species, including agronomically important crops.

  • Explore the potential for manipulating dolichol biosynthesis pathways to enhance stress tolerance in crops.

Understanding the intricate roles of molecules like this compound will be vital for developing novel strategies to improve crop resilience in the face of a changing global climate.

References

The Genetic Blueprint of C80-Dolichol Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dolichols, a family of long-chain polyisoprenoid alcohols, are indispensable for eukaryotic life, primarily serving as lipid carriers for the oligosaccharide chains essential for protein N-glycosylation. The C80 isoform represents a significant portion of the dolichol pool in various organisms and its synthesis is a tightly regulated process with profound implications for cellular health and disease. Dysregulation of this pathway is linked to a class of rare metabolic disorders known as Congenital Disorders of Glycosylation (CDG). This technical guide provides a comprehensive overview of the genetic and enzymatic regulation of C80-dolichol synthesis, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to support advanced research and therapeutic development.

The Core Biosynthetic Pathway

The synthesis of this compound originates from the mevalonate (B85504) pathway, a central metabolic route responsible for the production of cholesterol and other isoprenoids.[1][2] The pathway diverges at the level of Farnesyl pyrophosphate (FPP), a C15 isoprenoid, which serves as the primer for the elongation phase of dolichol synthesis.[2]

The key enzymatic steps dedicated to dolichol biosynthesis are:

  • Polyprenol Synthesis (Elongation): The initial and rate-limiting step is the sequential condensation of isopentenyl pyrophosphate (IPP) units onto an FPP starter molecule. This process is catalyzed by a cis-prenyltransferase, a heterodimeric enzyme complex.[2][3]

  • Reduction: The resulting polyprenol is then reduced at its alpha-isoprene unit to form dolichol.[3]

  • Phosphorylation: Finally, dolichol is phosphorylated to dolichyl phosphate (B84403) (Dol-P), the biologically active form that participates in glycosylation, a reaction catalyzed by a specific kinase.[4][5]

Genetic and Enzymatic Regulation

The precise synthesis of this compound is governed by a specific set of genes and their corresponding enzymes.

Dehydrodolichyl Diphosphate (B83284) Synthase (DHDDS/NgBR Complex)

The elongation of FPP to form the C80 polyprenol backbone is carried out by the dehydrodolichyl diphosphate synthase complex. This complex consists of two subunits:

  • DHDDS (Dehydrodolichyl Diphosphate Synthase): This is the catalytic subunit responsible for the cis-prenyltransferase activity.[3][6][7] Mutations in the DHDDS gene are associated with retinitis pigmentosa.[3]

  • NgBR (Nogo-B Receptor), also known as NUS1 in yeast: This subunit is essential for the stability and full activity of the DHDDS enzyme.[8]

The expression of the DHDDS gene is ubiquitous, with high levels observed in the testis and kidney.[9][10] The activity of the DHDDS/NgBR complex is activated by phospholipids.[11]

Steroid 5α-Reductase 3 (SRD5A3)

The reduction of the terminal isoprene (B109036) unit of polyprenol to form dolichol is catalyzed by Steroid 5α-reductase 3 (SRD5A3).[12] Mutations in the SRD5A3 gene are a cause of Congenital Disorders of Glycosylation (CDG).[12]

Dolichol Kinase (DOLK)

The final activation step, the phosphorylation of dolichol to dolichyl phosphate, is catalyzed by dolichol kinase, encoded by the DOLK gene.[4][5] This CTP-dependent enzyme is crucial for providing the necessary pool of dolichyl phosphate for N-glycosylation.[4][13] Mutations in DOLK also lead to a severe form of CDG.[5]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes involved in this compound synthesis.

Table 1: Kinetic Parameters of Key Enzymes

EnzymeSubstrateKm (µM)kcat (s-1)Source
Dehydrodolichyl Diphosphate Synthase (Human)Farnesyl Pyrophosphate (FPP)0.68-[11]
Isopentenyl Pyrophosphate (IPP)11.1-[11]
Dolichol Kinase (Human)Dolichol22.8-[13]
CTP3.5-[13]

Table 2: Cellular Concentrations of Dolichyl Phosphates

Cell TypeDominant Dolichol Phosphate SpeciesTotal Dolichyl Phosphate Concentration (nmol/g tissue or % of total lipids)Source
HeLa CellsDol-P C95 (54.1 ± 0.2%)~0.006% of membrane lipids[12]
S. cerevisiaeDol-P C75 (31.7 ± 0.9%), Dol-P C80 (45.5 ± 2.9%)-[12]
Rat Liver-2.9 ± 0.9 nmol/g[14]

Experimental Protocols

This section provides detailed methodologies for the analysis of dolichol synthesis.

Quantification of Dolichyl Phosphates by HPLC-MS

This protocol is adapted from methods described for the highly sensitive quantification of dolichyl phosphates in biological samples.[12][15][16]

1. Sample Preparation and Lipid Extraction:

  • Homogenize approximately 1 x 106 cells or tissue sample.
  • Perform alkaline hydrolysis to release dolichyl phosphates from their glycosylated forms.[12][15]
  • Extract lipids using a suitable organic solvent mixture (e.g., chloroform/methanol).

2. Derivatization (Phosphate Methylation):

3. Reverse-Phase Liquid Chromatography (RPLC):

  • Separate the methylated dolichyl phosphates using a C18 column.[12]
  • Employ a gradient elution with a mobile phase consisting of acetonitrile/water and isopropanol/acetonitrile, both containing ammonium (B1175870) acetate (B1210297) and formic acid.[12][17]

4. High-Resolution Mass Spectrometry (HRMS):

  • Detect the separated dolichyl phosphate species using a high-resolution mass spectrometer in positive ionization mode.
  • Quantify the different dolichol phosphate species based on the peak areas of their [M+NH4]+ adducts, using an internal standard for normalization.[12]

In Vitro Assay for cis-Prenyltransferase (DHDDS) Activity

This protocol is based on established methods for measuring the activity of cis-prenyltransferases.[18][19]

1. Reaction Mixture Preparation:

  • Prepare a reaction buffer containing Tris-HCl (pH 7.5), MgCl2, and DTT.[18]
  • Add the substrates: Farnesyl pyrophosphate (FPP) as the starter molecule and radiolabeled [14C]-Isopentenyl pyrophosphate ([14C]-IPP) for detection.

2. Enzyme Reaction:

  • Initiate the reaction by adding the purified DHDDS/NgBR enzyme complex or a cell lysate containing the enzyme.
  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).[20]

3. Product Extraction and Analysis:

  • Terminate the reaction by adding a chloroform/methanol mixture.[20]
  • Extract the lipid-soluble polyprenyl pyrophosphate products.
  • Separate the reaction products by thin-layer chromatography (TLC).[19]
  • Visualize the radiolabeled products by autoradiography and quantify the incorporation of [14C]-IPP.[19]

Dolichol Kinase Activity Assay

This protocol is adapted from methods used to measure dolichol kinase activity.[21][22]

1. Reaction Setup:

  • Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl, pH 7-8), a divalent cation (Mg2+, Mn2+, or Ca2+), and a detergent to solubilize the dolichol substrate.[21][22]
  • Add the substrates: dolichol and [γ-32P]CTP as the phosphate donor.

2. Enzymatic Reaction:

  • Start the reaction by adding the enzyme source (e.g., microsomal fraction or purified DOLK).
  • Incubate at 37°C for a specified time.

3. Product Isolation and Quantification:

  • Stop the reaction and extract the lipids.
  • Separate the [32P]-labeled dolichyl phosphate from unreacted [γ-32P]CTP using thin-layer chromatography (TLC).[21]
  • Quantify the amount of [32P]-dolichyl phosphate formed using a phosphorimager or liquid scintillation counting.

Signaling Pathways and Regulatory Networks

The synthesis of this compound is intricately linked to the broader cellular metabolic state, particularly the mevalonate pathway, which is a major hub for sterol and isoprenoid biosynthesis.

Mevalonate Pathway and Dolichol Synthesis Branch

The initial steps of dolichol synthesis are shared with cholesterol biosynthesis. The enzyme HMG-CoA reductase, which catalyzes the formation of mevalonate, is a key regulatory point.[1][23] The pathway branches at Farnesyl pyrophosphate (FPP), which can be directed towards cholesterol, ubiquinone, or dolichol synthesis.[2]

Mevalonate_Dolichol_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP PolyprenolPP C80-Polyprenyl Pyrophosphate FPP->PolyprenolPP DHDDS/NgBR (+ IPP) Cholesterol Cholesterol FPP->Cholesterol Ubiquinone Ubiquinone FPP->Ubiquinone Polyprenol C80-Polyprenol PolyprenolPP->Polyprenol Dolichol This compound Polyprenol->Dolichol SRD5A3 DolicholP C80-Dolichyl Phosphate Dolichol->DolicholP DOLK N_Glycosylation N-Glycosylation DolicholP->N_Glycosylation

Biosynthetic pathway of this compound from Acetyl-CoA.
Experimental Workflow for Dolichol Quantification

The following diagram illustrates a typical workflow for the quantitative analysis of dolichol species in a biological sample.

Dolichol_Quantification_Workflow Sample Biological Sample (Cells or Tissue) Homogenization Homogenization Sample->Homogenization Hydrolysis Alkaline Hydrolysis Homogenization->Hydrolysis Extraction Lipid Extraction Hydrolysis->Extraction Derivatization Phosphate Methylation (TMSD) Extraction->Derivatization RPLC Reverse-Phase LC Derivatization->RPLC MS Mass Spectrometry RPLC->MS DataAnalysis Data Analysis & Quantification MS->DataAnalysis HMGCR_Regulation LowSterols Low Cellular Sterols SREBP SREBP Activation LowSterols->SREBP HMGCR_Gene HMG-CoA Reductase Gene SREBP->HMGCR_Gene Upregulates Transcription HMGCR_Enzyme HMG-CoA Reductase HMGCR_Gene->HMGCR_Enzyme Mevalonate Mevalonate HMGCR_Enzyme->Mevalonate Dolichol_Synthesis Dolichol Synthesis Mevalonate->Dolichol_Synthesis Cholesterol Cholesterol Mevalonate->Cholesterol Cholesterol->SREBP Inhibits Cholesterol->HMGCR_Enzyme Feedback Inhibition

References

The Ubiquitous Carrier: An In-depth Technical Guide to the Diversity of Dolichol Chains Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of dolichol and its derivatives, essential lipid carriers in fundamental biological processes. We delve into the remarkable diversity of dolichol chain lengths across different species, detail the intricate biosynthetic and signaling pathways they participate in, and provide robust experimental protocols for their analysis. This document is intended to serve as a critical resource for researchers in cell biology, biochemistry, and pharmacology, as well as professionals engaged in the development of novel therapeutics targeting pathways involving these vital molecules.

Introduction to Dolichols

Dolichols are long-chain, primarily unsaturated polyisoprenoid alcohols that play a crucial role as lipid carriers for sugar moieties in the synthesis of glycoproteins.[1][2] These molecules, found in all eukaryotic cells, are essential for the post-translational modification of proteins known as N-glycosylation.[1][3] In this process, a complex oligosaccharide chain is assembled on a dolichol phosphate (B84403) anchor embedded in the endoplasmic reticulum membrane before being transferred to nascent polypeptide chains.[1][4] The length of the dolichol chain, which consists of a variable number of isoprene (B109036) units, exhibits significant diversity across different species and even between different tissues within the same organism.[5][6] This variation in chain length is not arbitrary and is thought to influence the physical properties of membranes and the efficiency of glycosylation reactions.

Diversity of Dolichol Chain Lengths

The number of isoprene units in dolichol molecules is a species-specific characteristic, although a mixture of several chain lengths is typically observed, with one or two predominating.[5] This diversity is a consequence of the specificity of the cis-prenyltransferases involved in their biosynthesis.[7]

Domain/KingdomSpecies/GroupPredominant Dolichol Chain Lengths (Number of Isoprene Units)
Eukarya
Saccharomyces cerevisiae (Yeast)Dol-14 to Dol-18, with Dol-16 and Dol-17 being the major forms.[5]
HumansPredominantly Dol-19.[5] A study on human plasma and urine also identified Dol-18 and Dol-19 as the most abundant species.[8]
MouseDol-18 is the most abundant species in the retina of aged mice.[6]
RatDolichol levels are significantly higher in human tissues compared to corresponding rat or mouse tissues.[5]
Arabidopsis thaliana (Plant)The most abundant forms are Dol-15 (C75) and Dol-16 (C80).[3] Another source suggests a broader range of 12 to over 30 isoprene units in plant roots.[9]
Tetrahymena pyriformis (Protist)Dol-14 is the most abundant (74%), followed by Dol-15 (23%).[10]
Archaea Haloferax volcaniiC55 and C60 dolichol phosphates have been identified.[11]

The Dolichol Biosynthesis Pathway

The synthesis of dolichol originates from the mevalonate (B85504) pathway, which is also responsible for the production of cholesterol and other isoprenoids.[1][5] The process is initiated by the condensation of acetyl-CoA and culminates in the formation of farnesyl pyrophosphate (FPP).[5] A key enzyme, cis-prenyltransferase, then catalyzes the sequential addition of isopentenyl pyrophosphate (IPP) units to FPP, elongating the polyprenyl chain.[7][12] The resulting polyprenyl diphosphate (B83284) is subsequently dephosphorylated and the α-isoprene unit is saturated to form dolichol.[12]

Dolichol_Biosynthesis cluster_Mevalonate Mevalonate Pathway cluster_Dolichol_Synthesis Dolichol Synthesis Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate HMG-CoA Reductase IPP IPP Mevalonate->IPP FPP FPP IPP->FPP Isomerization & Condensation Polyprenyl-PP Polyprenyl-PP FPP->Polyprenyl-PP cis-Prenyltransferase (e.g., DHDDS) Polyprenol Polyprenol Polyprenyl-PP->Polyprenol Phosphatase Dolichol Dolichol Polyprenol->Dolichol Polyprenol Reductase (e.g., SRD5A3) Dolichol-P Dolichol-P Dolichol->Dolichol-P Dolichol Kinase

Caption: The Dolichol Biosynthesis Pathway.

The Dolichol Cycle in Protein N-Glycosylation

Dolichol phosphate (Dol-P) is the central lipid carrier in the assembly of the precursor oligosaccharide (Glc3Man9GlcNAc2) for N-linked glycosylation.[4] This process, known as the dolichol cycle, occurs at the membrane of the endoplasmic reticulum.[4] The cycle begins on the cytosolic face of the ER with the transfer of N-acetylglucosamine (GlcNAc) and mannose (Man) residues to Dol-P.[4] The growing lipid-linked oligosaccharide (LLO) is then flipped into the ER lumen, where further mannose and glucose (Glc) residues are added from dolichol-phosphate-mannose (Dol-P-Man) and dolichol-phosphate-glucose (Dol-P-Glc) donors.[4] Finally, the completed oligosaccharide is transferred to an asparagine residue on a nascent polypeptide by the oligosaccharyltransferase (OST) complex.[4][13] The resulting dolichol pyrophosphate (Dol-PP) is recycled back to Dol-P to initiate a new cycle.[4][14]

Dolichol_Cycle cluster_Cytosol Cytosol cluster_ER_Lumen ER Lumen Dol-P_cyto Dolichol-P LLO_cyto Man5GlcNAc2-PP-Dol Dol-P_cyto->LLO_cyto UDP-GlcNAc UDP-GlcNAc UDP-GlcNAc->LLO_cyto ALG7/13/14 GDP-Man GDP-Man GDP-Man->LLO_cyto ALG1/2/11 LLO_lumen Man5GlcNAc2-PP-Dol LLO_cyto->LLO_lumen Flip Mature_LLO Glc3Man9GlcNAc2-PP-Dol LLO_lumen->Mature_LLO Dol-P-Man Dol-P-Man Dol-P-Man->Mature_LLO ALG3/9/12 Dol-P-Glc Dol-P-Glc Dol-P-Glc->Mature_LLO ALG6/8/10 Glycoprotein Glycoprotein Mature_LLO->Glycoprotein OST Dol-PP Dolichol-PP Mature_LLO->Dol-PP Nascent_Polypeptide Nascent Polypeptide Nascent_Polypeptide->Glycoprotein Dol-P_lumen Dolichol-P Dol-PP->Dol-P_lumen Recycling Dol-P_lumen->Dol-P_cyto Flip

Caption: The Dolichol Cycle in N-Glycosylation.

Experimental Protocols

Accurate analysis of dolichol and its phosphorylated derivatives is crucial for understanding their roles in health and disease. The following sections provide an overview of key experimental methodologies.

Extraction and Purification of Dolichols

The extraction of these highly lipophilic molecules requires robust methods to separate them from other cellular lipids.

Protocol: Alkaline Saponification and Solvent Extraction

This method is suitable for the extraction of total dolichol and dolichyl phosphate from tissues and cultured cells.[15][16]

  • Homogenization: Homogenize the tissue or cell pellet in an appropriate buffer.

  • Saponification: Add a concentrated solution of potassium hydroxide (B78521) (e.g., 15 M KOH) to the homogenate and incubate at a high temperature (e.g., 85°C) for a specified time (e.g., 1 hour) to hydrolyze esterified lipids.[17]

  • Extraction: After cooling, perform a liquid-liquid extraction using an organic solvent such as diethyl ether or a chloroform/methanol/water mixture.[15][18] The dolichols will partition into the organic phase.

  • Purification (for Dolichyl Phosphate): Dolichyl phosphate may require further purification using techniques like silicic acid chromatography or anion-exchange paper chromatography to separate it from other phospholipids (B1166683) and anionic lipids.[15][19]

Extraction_Workflow Sample Tissue or Cell Pellet Homogenization Homogenization Sample->Homogenization Saponification Alkaline Saponification (KOH, 85°C) Homogenization->Saponification Extraction Solvent Extraction (e.g., Diethyl Ether) Saponification->Extraction Phase_Separation Phase Separation Extraction->Phase_Separation Organic_Phase Organic Phase (Contains Dolichol) Phase_Separation->Organic_Phase Upper Aqueous_Phase Aqueous Phase Phase_Separation->Aqueous_Phase Lower Purification Further Purification (e.g., Chromatography for Dol-P) Organic_Phase->Purification Analysis HPLC or MS Analysis Purification->Analysis

Caption: General Workflow for Dolichol Extraction.

Analytical Techniques

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the principle techniques for the separation and quantification of dolichols.[20][21][22]

Protocol: HPLC Analysis

Reverse-phase HPLC is commonly used for the separation of different dolichol isoprenologs.[23][24][25]

  • Column: A C18 reverse-phase column is typically employed.[15]

  • Mobile Phase: A gradient of organic solvents, such as acetonitrile (B52724) and isopropanol, is used for elution.[26]

  • Detection: UV detection at around 205-210 nm can be used, as the absorbance is dependent on the number of double bonds.[25] More sensitive and specific detection can be achieved by coupling the HPLC system to a mass spectrometer.[11][20]

Protocol: Mass Spectrometry Analysis

Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is a powerful tool for the sensitive and specific analysis of dolichols and their derivatives.[11][20]

  • Ionization: Electrospray ionization (ESI) is commonly used, often in negative ion mode for the analysis of dolichyl phosphates.[11][22]

  • Derivatization: To improve ionization efficiency and chromatographic separation, derivatization techniques such as methylation of the phosphate group using trimethylsilyldiazomethane (B103560) (TMSD) can be employed.[17][26]

  • Fragmentation Analysis (MS/MS): Collision-induced dissociation can be used to generate characteristic fragment ions, confirming the identity of the dolichol species.[11]

Conclusion

The diversity of dolichol chain lengths across species underscores the evolutionary adaptation of fundamental cellular processes. As essential carriers in protein N-glycosylation, the structure and availability of dolichols have profound implications for protein folding, trafficking, and function. The methodologies outlined in this guide provide a robust framework for the investigation of these critical lipids. A deeper understanding of dolichol metabolism and its regulation will undoubtedly open new avenues for therapeutic intervention in a range of diseases, from congenital disorders of glycosylation to neurodegenerative conditions.

References

Preliminary Studies on C80-Dolichol in Yeast Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of preliminary studies on C80-dolichol in the yeast model organism, Saccharomyces cerevisiae. Dolichols are long-chain polyisoprenoid alcohols that play a crucial role as lipid carriers for glycan chains in the synthesis of glycoproteins. In yeast, the chain length of dolichol is a critical factor, with this compound (a molecule with 16 isoprene (B109036) units) being a significant species. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways to facilitate further research and drug development efforts targeting dolichol metabolism.

Data Presentation

The following tables summarize the quantitative data extracted from various studies on dolichol metabolism in Saccharomyces cerevisiae.

Table 1: Dolichol Chain Length Distribution in Wild-Type and Mutant Yeast Strains

Yeast StrainPredominant Dolichol Species (Isoprene Units)Key FindingsReference
Wild-TypeC70-C85 (14-17 isoprene units)Rer2p is the primary cis-prenyltransferase active during logarithmic growth, producing the typical yeast dolichol profile.[1][2]
rer2ΔSeverely reduced levels of typical dolichols; may produce longer chain dolichols under certain conditions.Demonstrates the essential role of Rer2p in synthesizing the primary pool of dolichols for vegetative growth. The rer2Δ mutant exhibits a slow-growth phenotype.[3]
srt1ΔC70-C85 (14-17 isoprene units)Srt1p is not essential for the synthesis of the main dolichol pool during normal vegetative growth.[3]
rer2Δ srt1ΔLethalThe double deletion is lethal, indicating that the functions of Rer2p and Srt1p are essential and partially redundant.[4]
ERG20 overexpressionIncreased levels of both shorter and longer chain dolichols.Overexpression of farnesyl diphosphate (B83284) synthase (Erg20p) increases the precursor pool for dolichol synthesis, leading to an overall increase in dolichol production.[2]

Table 2: Subcellular Localization and Expression of Key Dolichol Synthesis Enzymes

EnzymeGeneSubcellular LocalizationExpression Phase
Rer2pRER2Endoplasmic Reticulum (ER)Early Logarithmic Phase
Srt1pSRT1Lipid Particles (Lipid Bodies)Stationary Phase

Table 3: Phenotypic Analysis of rer2 and srt1 Mutants

Mutant StrainGrowth PhenotypeStress SensitivityKey Observations
rer2ΔSlow growthIncreased sensitivity to cell wall stressors.The reduced availability of dolichols impacts glycoprotein (B1211001) synthesis, which is crucial for cell wall integrity.
srt1ΔNormal vegetative growthNo significant increase in sensitivity under standard conditions.Srt1p's role appears to be more prominent under specific conditions like sporulation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound in yeast.

Yeast Strains and Culture Conditions
  • Yeast Strains: Commonly used strains include wild-type Saccharomyces cerevisiae (e.g., BY4741) and corresponding single and double deletion mutants for RER2 and SRT1 (e.g., rer2Δ, srt1Δ, rer2Δ srt1Δ).

  • Media:

    • YPD (Yeast Extract-Peptone-Dextrose): 1% (w/v) yeast extract, 2% (w/v) peptone, 2% (w/v) dextrose. For solid media, add 2% (w/v) agar.

    • Synthetic Complete (SC) Medium: 0.67% (w/v) yeast nitrogen base without amino acids, 2% (w/v) dextrose, and a complete supplement mixture of amino acids and nucleobases.

  • Growth Conditions: Yeast cultures are typically grown at 30°C with vigorous shaking (e.g., 200 rpm) in liquid media. Growth can be monitored by measuring the optical density at 600 nm (OD600).

Extraction of Dolichols from Yeast

This protocol is adapted from methods for extracting polyisoprenoids from yeast.

  • Harvesting Cells: Grow yeast cells to the desired growth phase (e.g., mid-logarithmic or stationary). Harvest the cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

  • Washing: Wash the cell pellet twice with ice-cold sterile water.

  • Saponification:

    • Resuspend the cell pellet in 1 M KOH in 90% (v/v) methanol (B129727).

    • Incubate at 80°C for 1 hour to saponify lipids.

  • Extraction:

    • Cool the saponified mixture to room temperature.

    • Add an equal volume of n-hexane and vortex vigorously for 2 minutes.

    • Centrifuge at 1,500 x g for 5 minutes to separate the phases.

    • Carefully collect the upper hexane (B92381) phase containing the non-saponifiable lipids (including dolichols).

    • Repeat the extraction with n-hexane twice more and pool the hexane fractions.

  • Drying and Storage: Evaporate the pooled hexane fractions to dryness under a stream of nitrogen. Resuspend the lipid extract in a small volume of a suitable solvent (e.g., hexane or methanol/propan-2-ol) for analysis. Store at -20°C.

In Vitro Cis-Prenyltransferase Activity Assay

This assay measures the incorporation of radiolabeled isopentenyl pyrophosphate (IPP) into long-chain polyprenols.

  • Preparation of Yeast Microsomes:

    • Grow yeast cells to mid-logarithmic phase.

    • Harvest and wash the cells as described above.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, and protease inhibitors).

    • Lyse the cells using glass beads or a French press.

    • Centrifuge the lysate at 10,000 x g for 10 minutes to remove cell debris.

    • Centrifuge the supernatant at 100,000 x g for 1 hour to pellet the microsomes.

    • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

  • Enzyme Reaction:

    • Set up the reaction mixture containing:

      • 50-100 µg of microsomal protein

      • 50 mM Tris-HCl, pH 7.5

      • 5 mM MgCl2

      • 5 mM DTT

      • 10 µM Farnesyl pyrophosphate (FPP)

      • 10 µM [1-14C]Isopentenyl pyrophosphate (IPP) (specific activity ~50-60 mCi/mmol)

    • Incubate the reaction at 30°C for 30-60 minutes.

  • Extraction and Analysis:

    • Stop the reaction by adding 2 volumes of methanol:chloroform (B151607) (1:1, v/v).

    • Add 1 volume of chloroform and 1 volume of water and vortex.

    • Centrifuge to separate the phases.

    • Collect the lower organic phase and wash it three times with a pre-equilibrated upper phase (from a blank extraction).

    • Dry the organic phase under nitrogen.

    • Resuspend the lipid extract and analyze by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) followed by autoradiography or scintillation counting to quantify the radiolabeled polyprenols.

HPLC Analysis of Dolichols

Reverse-phase HPLC is a common method for separating dolichol homologs.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol and isopropanol (B130326). For example, a linear gradient from 95% methanol/5% isopropanol to 50% methanol/50% isopropanol over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm.

  • Quantification: Dolichol standards of known chain lengths are used to create a standard curve for quantification. The area under the peak for each dolichol species is used to determine its concentration in the sample.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound synthesis in yeast.

Dolichol_Synthesis_Pathway cluster_Mevalonate Mevalonate Pathway cluster_Dolichol Dolichol Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP IPP Mevalonate->IPP FPP FPP IPP->FPP Erg20p Polyprenyl-PP (C70-C85) Polyprenyl-PP (C70-C85) FPP->Polyprenyl-PP (C70-C85) Rer2p (ER) Polyprenyl-PP (C90-C115) Polyprenyl-PP (C90-C115) FPP->Polyprenyl-PP (C90-C115) Srt1p (Lipid Droplets) Squalene Squalene FPP->Squalene Erg9p (Sterol Pathway) Dolichol (C70-C85) Dolichol (C70-C85) Polyprenyl-PP (C70-C85)->Dolichol (C70-C85) Reduction Dolichol (C90-C115) Dolichol (C90-C115) Polyprenyl-PP (C90-C115)->Dolichol (C90-C115) Reduction Dolichyl-P Dolichyl-P Dolichol (C70-C85)->Dolichyl-P Kinase Glycoprotein Synthesis Glycoprotein Synthesis Dolichyl-P->Glycoprotein Synthesis

Caption: The Dolichol Synthesis Pathway in Saccharomyces cerevisiae.

Experimental_Workflow Yeast Culture (WT, rer2Δ, srt1Δ) Yeast Culture (WT, rer2Δ, srt1Δ) Cell Harvesting Cell Harvesting Yeast Culture (WT, rer2Δ, srt1Δ)->Cell Harvesting Lipid Extraction Lipid Extraction Cell Harvesting->Lipid Extraction Microsome Preparation Microsome Preparation Cell Harvesting->Microsome Preparation For Enzyme Assay Saponification Saponification Lipid Extraction->Saponification Hexane Extraction Hexane Extraction Saponification->Hexane Extraction HPLC Analysis HPLC Analysis Hexane Extraction->HPLC Analysis Dolichol Quantification Cis-Prenyltransferase Assay Cis-Prenyltransferase Assay Microsome Preparation->Cis-Prenyltransferase Assay [14C]-IPP Incorporation TLC/Autoradiography TLC/Autoradiography Cis-Prenyltransferase Assay->TLC/Autoradiography

Caption: Experimental Workflow for Dolichol Analysis in Yeast.

Regulatory_Influences cluster_Inputs Regulatory Inputs cluster_Genes Gene Expression cluster_Outputs Cellular Outcomes Growth Phase Growth Phase RER2 RER2 Growth Phase->RER2 Logarithmic SRT1 SRT1 Growth Phase->SRT1 Stationary Nutrient Availability Nutrient Availability ERG20 Expression ERG20 Expression ERG20 Expression->RER2 Induces ERG20 Expression->SRT1 Induces Dolichol Profile (C70-C85) Dolichol Profile (C70-C85) RER2->Dolichol Profile (C70-C85) Dolichol Profile (C90-C115) Dolichol Profile (C90-C115) SRT1->Dolichol Profile (C90-C115) Glycosylation & Cell Wall Integrity Glycosylation & Cell Wall Integrity Dolichol Profile (C70-C85)->Glycosylation & Cell Wall Integrity

Caption: Regulatory Influences on Dolichol Synthesis in Yeast.

References

Methodological & Application

Application Note: Quantification of C80-Dolichol in Plant Tissues using LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolichols are long-chain, unsaturated polyisoprenoid alcohols that play a crucial role in various cellular processes within eukaryotes. In plants, they are essential lipid carriers for the sugars used in protein N-glycosylation, a vital modification affecting protein folding and trafficking in the endoplasmic reticulum. The chain length of dolichols can vary, but in model organisms like Arabidopsis thaliana, dolichols with 80 carbon atoms (C80-Dolichol) are one of the most abundant and biologically significant forms.[1] Accurate quantification of this compound is critical for understanding its role in plant development, stress responses, and overall lipid metabolism.[1]

This document provides a detailed protocol for the extraction, identification, and quantification of this compound from plant tissues using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a highly sensitive and selective analytical technique.[2][3]

Experimental Workflow

The overall workflow for the quantification of this compound from plant tissues is depicted below. The process begins with tissue harvesting and progresses through lipid extraction, sample purification, and final analysis by LC-MS.

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction & Saponification cluster_analysis Analysis Harvest 1. Harvest Plant Tissue Freeze 2. Flash Freeze in Liquid N2 Harvest->Freeze Grind 3. Grind to Fine Powder Freeze->Grind Lyophilize 4. Lyophilize (Optional) Grind->Lyophilize Inactivate 5. Inactivate Lipases (e.g., Hot Isopropanol + BHT) Lyophilize->Inactivate Extract 6. Solvent Extraction (Chloroform/Methanol) Inactivate->Extract Saponify 7. Saponification (Release of free Dolichols) Extract->Saponify Partition 8. Phase Separation & Collection of Lipid Layer Saponify->Partition Dry 9. Dry & Resuspend Partition->Dry LCMS 10. RP-HPLC-MS Analysis Dry->LCMS Data 11. Data Processing & Quantification LCMS->Data

References

Application Note & Protocol: LC-MS Method for C80-Dolichol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dolichols are long-chain, unsaturated polyprenols that play a crucial role in the synthesis of N-linked glycoproteins. They function as lipid carriers for the assembly of oligosaccharide chains in the endoplasmic reticulum. The length of the dolichol chain can vary, with C80-Dolichol (containing 16 isoprene (B109036) units) being one of the common forms in various organisms. Accurate quantification of specific dolichols like C80 is essential for studying various physiological and pathological processes, including congenital disorders of glycosylation and neurodegenerative diseases. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful technique for the sensitive and specific quantification of lipids in complex biological matrices.[1][2]

Experimental Workflow

The overall experimental workflow for the LC-MS analysis of this compound is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Biological Sample (e.g., tissue, cells) extraction Lipid Extraction (Bligh & Dyer) sample->extraction purification Optional: Solid Phase Extraction extraction->purification derivatization Optional: Derivatization purification->derivatization lc Reversed-Phase LC Separation derivatization->lc ms Mass Spectrometry Detection (ESI+) lc->ms acquisition Data Acquisition ms->acquisition quantification Quantification & Analysis acquisition->quantification

Caption: Overall workflow for this compound analysis.

Materials and Reagents

  • Solvents: HPLC-grade methanol, chloroform, acetonitrile, isopropanol, and water.[3][4]

  • Reagents: Ammonium (B1175870) acetate (B1210297), formic acid.[1][5]

  • Internal Standard: A suitable internal standard, such as a commercially available synthetic dolichol with a different chain length (e.g., C75-Dolichol) or a deuterated analog.

  • Solid Phase Extraction (SPE) Columns: C18 SPE cartridges (optional, for sample cleanup).

  • Glassware: Glass tubes with Teflon-lined screw caps, glass pipettes.[3]

Experimental Protocols

Sample Preparation: Lipid Extraction (Bligh & Dyer Method)

This protocol is adapted from the Bligh and Dyer method for total lipid extraction.[3][4]

  • Homogenization: Homogenize the biological sample (e.g., ~100 mg of tissue or 1x10^7 cells) in a glass tube.

  • Solvent Addition: Add a 3:1 (v/v) mixture of chloroform:methanol to the homogenized sample. For every 100 µL of aqueous sample, add 375 µL of the chloroform:methanol mixture.

  • Internal Standard Spiking: Add the internal standard to the mixture at a known concentration.

  • Vortexing: Vortex the mixture vigorously for 15-20 minutes at 4°C.

  • Phase Separation: Add 125 µL of water for every 100 µL of the initial sample to induce phase separation. Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes.

  • Lipid Phase Collection: Carefully collect the lower organic phase (containing the lipids) using a glass pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase (e.g., 100 µL of methanol:acetonitrile:water (60:20:20) with 1 mM ammonium acetate).[3]

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

  • Column: A reversed-phase C8 or C18 column is suitable for the separation of dolichols. A common choice is a Zorbax SB-C8 column (5 µm, 2.1 × 50 mm).[3]

  • Mobile Phase A: Methanol:acetonitrile:aqueous 1 mM ammonium acetate (60:20:20, v/v/v).[3]

  • Mobile Phase B: 100% ethanol (B145695) containing 1 mM ammonium acetate.[3]

  • Flow Rate: 200 µL/min.[3]

  • Gradient:

    • 0-2 min: 100% Mobile Phase A

    • 2-16 min: Linear gradient to 100% Mobile Phase B

    • 16-20 min: Hold at 100% Mobile Phase B

    • 20.1-22 min: Return to 100% Mobile Phase A and re-equilibrate.[3]

  • Injection Volume: 10 µL.[3]

Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for dolichol analysis.[3]

  • Monitored Ions: Dolichols are often detected as their ammonium adducts [M+NH4]+ or sodium adducts [M+Na]+.[3][6] For this compound (C80H132O), the theoretical m/z for the ammonium adduct would be approximately 1124.0.

  • MS Parameters (example):

    • ESI Voltage: +5500 V[3]

    • Declustering Potential: 60 V[3]

    • Focusing Potential: 265 V[3]

    • Nebulizer Gas: 20 psi[3]

Dolichol Biosynthesis Pathway

The following diagram illustrates the general biosynthetic pathway of dolichols, which originates from the mevalonate (B85504) pathway.

dolichol_biosynthesis cluster_mevalonate Mevalonate Pathway cluster_polyprenol Polyprenol Synthesis cluster_dolichol Dolichol Synthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp fpp Farnesyl Pyrophosphate (FPP) ipp->fpp ggpp Geranylgeranyl Pyrophosphate (GGPP) fpp->ggpp polyprenol_pp Polyprenol Pyrophosphate ggpp->polyprenol_pp + n x IPP polyprenol Polyprenol polyprenol_pp->polyprenol dolichol Dolichol polyprenol->dolichol Reduction of alpha-isoprene unit dolichol_p Dolichol Phosphate (B84403) dolichol->dolichol_p N-linked Glycosylation N-linked Glycosylation dolichol_p->N-linked Glycosylation

Caption: Biosynthesis pathway of dolichols.

Data Presentation

Quantitative data for this compound analysis should be summarized in clear and structured tables. Below are example tables for presenting such data.

Table 1: LC-MS/MS Parameters for this compound

ParameterValue
LC Column Zorbax SB-C8 (5 µm, 2.1 × 50 mm)[3]
Mobile Phase A Methanol:Acetonitrile:1 mM Ammonium Acetate (60:20:20)[3]
Mobile Phase B 100% Ethanol with 1 mM Ammonium Acetate[3]
Flow Rate 200 µL/min[3]
Ionization Mode ESI Positive[3]
Precursor Ion (m/z) ~1124.0 ([M+NH4]+)
Product Ions (m/z) To be determined by MS/MS analysis
Retention Time To be determined experimentally

Table 2: Quantitative Results from a Sample Set

Sample IDThis compound Concentration (ng/mg tissue)% Recovery
Control 115.292%
Control 216.595%
Control 314.891%
Treated 125.793%
Treated 228.196%
Treated 326.394%

Note: The concentration and recovery values in Table 2 are hypothetical and should be replaced with experimental data. A study on dolichyl phosphate reported an overall recovery of 77%.[7]

Data Analysis

  • Peak Integration: Integrate the chromatographic peaks corresponding to this compound and the internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

  • Data Reporting: Report the final concentrations, typically normalized to the initial sample amount (e.g., ng/mg of tissue or ng/10^6 cells).

This application note provides a comprehensive framework for the LC-MS analysis of this compound. The provided protocols and parameters can be adapted and optimized based on the specific instrumentation and sample matrices used in your laboratory.

References

Protocol for C80-Dolichol Extraction from Leaf Samples: Application Notes and Detailed Methodology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the extraction of C80-dolichol from plant leaf samples. Dolichols are long-chain unsaturated polyisoprenoid alcohols that play a crucial role in the synthesis of glycoproteins. The C80 variant is of particular interest in various research and drug development contexts. The following protocols are designed to provide a reproducible method for obtaining this compound for further analysis.

Data Presentation: Quantitative Dolichol Content in Plant Tissues

Plant SpeciesTissueDolichol Content/Chain LengthReference
Arabidopsis thalianaLeavesC75 and C80 are the most abundant forms (relative content)[1]
Spinacia oleracea (Spinach)LeavesDolichols with chain lengths of C70-C80 are mainly found[2]
Ginkgo bilobaLeavesContains polyprenols, which are structurally similar to dolichols[2]
Rhus typhina (Staghorn Sumac)LeavesRich in various phenolic compounds; specific dolichol content not detailed[3]
Ficus benjaminaLeavesPhytochemical studies have identified various compounds; specific dolichol content not detailed[4]

Note: The data presented here is intended to provide a general understanding of dolichol presence in plant tissues. For specific quantitative analysis of this compound, it is recommended to use the detailed protocol below in conjunction with appropriate analytical standards and techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Experimental Protocols

This protocol is a synthesis of established lipid extraction methodologies, optimized for the isolation of dolichols from leaf tissue.

Part 1: Total Lipid Extraction

This part of the protocol focuses on the initial extraction of total lipids from the leaf sample, while minimizing enzymatic degradation.

Materials:

Procedure:

  • Sample Preparation: Flash-freeze approximately 1-2 g of fresh leaf tissue in liquid nitrogen.

  • Homogenization: Immediately grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Enzyme Inactivation: Transfer the powdered tissue to a glass centrifuge tube and add 10 mL of pre-heated isopropanol (75°C). Incubate for 15 minutes at 75°C to inactivate lipolytic enzymes.

  • Lipid Extraction (Bligh and Dyer Method): a. Cool the sample to room temperature. b. Add 10 mL of chloroform and 5 mL of methanol to the tube. c. Vortex vigorously for 2 minutes. d. Add 5 mL of 0.9% NaCl solution and vortex again for 2 minutes to induce phase separation. e. Centrifuge at 3000 x g for 10 minutes.

  • Collection of Lipid Phase: a. Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer it to a clean, pre-weighed round-bottom flask. b. Re-extract the remaining aqueous phase and plant material with another 10 mL of chloroform. Centrifuge and pool the chloroform phase with the first extract.

  • Drying: Evaporate the solvent from the pooled chloroform extracts using a rotary evaporator or a gentle stream of nitrogen.

  • Yield Determination: Once completely dry, weigh the round-bottom flask to determine the total lipid yield.

Part 2: Saponification for Release of Esterified Dolichols

Dolichols can exist in free form or as esters. Saponification is necessary to hydrolyze these esters and release the free dolichols.

Materials:

  • Dried total lipid extract from Part 1

  • 1 M KOH in 90% ethanol

  • n-Hexane

  • Saturated NaCl solution

  • Deionized water

  • Centrifuge tubes (glass)

  • Water bath or heating block

Procedure:

  • Resuspension: Resuspend the dried lipid extract in 5 mL of n-hexane.

  • Saponification Reaction: a. Add 5 mL of 1 M KOH in 90% ethanol. b. Incubate the mixture in a water bath at 80-90°C for 1 hour with occasional vortexing.

  • Extraction of Unsaponifiable Lipids: a. Cool the mixture to room temperature. b. Add 5 mL of deionized water and 10 mL of n-hexane. c. Vortex vigorously for 2 minutes and centrifuge at 1500 x g for 5 minutes to separate the phases. d. Carefully collect the upper n-hexane layer, which contains the unsaponifiable lipids (including dolichols), and transfer to a new tube. e. Repeat the n-hexane extraction of the lower aqueous phase two more times.

  • Washing: Pool the n-hexane extracts and wash them twice with an equal volume of saturated NaCl solution to remove residual soaps and alkali.

  • Drying: Evaporate the n-hexane under a stream of nitrogen to obtain the unsaponifiable lipid fraction.

Part 3: Purification of Dolichols by Solid-Phase Extraction (SPE)

This step purifies the dolichol fraction from other unsaponifiable lipids.

Materials:

  • Dried unsaponifiable lipid fraction from Part 2

  • Silica (B1680970) SPE cartridge (e.g., 500 mg)

  • n-Hexane

  • n-Hexane:Diethyl ether mixtures (e.g., 98:2, 95:5, 90:10 v/v)

  • Methanol

  • SPE manifold

Procedure:

  • Cartridge Conditioning: Condition the silica SPE cartridge by passing 5 mL of methanol, followed by 5 mL of n-hexane through it. Do not let the cartridge run dry.

  • Sample Loading: Dissolve the dried unsaponifiable lipid fraction in a minimal volume (e.g., 1 mL) of n-hexane and load it onto the conditioned SPE cartridge.

  • Washing: a. Wash the cartridge with 10 mL of n-hexane to elute non-polar hydrocarbons. b. Further wash with 10 mL of n-hexane:diethyl ether (98:2 v/v) to elute less polar lipids.

  • Elution of Dolichols: Elute the dolichol fraction with 10-15 mL of n-hexane:diethyl ether (90:10 v/v). The exact ratio may need optimization depending on the specific leaf sample.

  • Drying: Evaporate the solvent from the collected dolichol fraction under a gentle stream of nitrogen. The purified dolichol fraction is now ready for quantitative analysis (e.g., by HPLC).

Mandatory Visualization

G start Start: Fresh Leaf Sample (1-2g) flash_freeze Flash-freeze in Liquid Nitrogen start->flash_freeze homogenize Homogenize to Fine Powder flash_freeze->homogenize inactivate_enzymes Enzyme Inactivation (75°C Isopropanol) homogenize->inactivate_enzymes lipid_extraction Lipid Extraction (Chloroform/Methanol/NaCl) inactivate_enzymes->lipid_extraction centrifuge1 Centrifugation (3000 x g) lipid_extraction->centrifuge1 collect_lipid Collect Lower Chloroform Phase (Total Lipid Extract) centrifuge1->collect_lipid dry_lipid Evaporate Solvent collect_lipid->dry_lipid saponification Saponification (1M KOH in 90% Ethanol, 80-90°C) dry_lipid->saponification extract_unsaponifiable Extract Unsaponifiable Lipids (n-Hexane) saponification->extract_unsaponifiable wash_extract Wash with Saturated NaCl extract_unsaponifiable->wash_extract dry_unsaponifiable Evaporate Solvent wash_extract->dry_unsaponifiable spe_purification Solid-Phase Extraction (SPE) (Silica Cartridge) dry_unsaponifiable->spe_purification elute_dolichol Elute Dolichol Fraction (n-Hexane:Diethyl Ether) spe_purification->elute_dolichol final_product Purified this compound Fraction (Ready for Analysis) elute_dolichol->final_product

Caption: Experimental workflow for the extraction and purification of this compound from leaf samples.

References

Application Notes and Protocols: Separation of Dolichol Isoforms by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolichols are long-chain polyisoprenoid alcohols that play a crucial role in the synthesis of N-linked glycoproteins by acting as lipid carriers for oligosaccharide chains in the endoplasmic reticulum. The distribution and abundance of dolichol isoforms, which differ in the number of isoprene (B109036) units, can vary between tissues and have been implicated in various physiological and pathological processes. Thin-layer chromatography (TLC) offers a straightforward and cost-effective method for the separation and analysis of dolichol and its derivatives. This document provides detailed protocols for the extraction and separation of dolichol isoforms from biological samples using one- and two-dimensional TLC techniques.

Data Presentation

Table 1: Thin-Layer Chromatography Systems for Dolichol Separation

This table summarizes the experimental conditions for the separation of dolichol from other lipid families and the separation of its isoforms.

Parameter One-Dimensional TLC Two-Dimensional TLC (First Dimension) Two-Dimensional TLC (Second Dimension)
Stationary Phase Silica (B1680970) Gel 60 PlateSilica Gel 60 PlateReversed-Phase (LKC-18 or RP-18) Plate
Mobile Phase Toluene (B28343) : Ethyl Acetate (B1210297) (9:1, v/v)Toluene : Ethyl Acetate (9:1, v/v)Acetone : Methanol (19:1, v/v)
Separation Principle Normal-phase chromatography separating lipids by polarity. Dolichols are separated from less polar compounds like polyprenols.Normal-phase chromatography for initial separation of dolichol and dehydrodolichol (B1175241) families from other lipids.Reversed-phase chromatography separating dolichol isoforms based on their carbon chain length (hydrophobicity).
Primary Separation Separation of dolichol family from dehydrodolichol family.Initial separation of polyprenoid alcohols based on polarity.Separation of individual dolichol isoforms.
Table 2: Estimated Rf Values of Dolichol Isoforms on Reversed-Phase TLC

The following Rf values are estimated based on visual analysis of published chromatograms from Sagami et al. (1992) and should be considered approximate. Actual Rf values may vary depending on specific experimental conditions. It is recommended to run authentic standards for precise identification. On reversed-phase plates, shorter chain isoforms have higher Rf values.

Dolichol Isoform (Number of Isoprene Units)Estimated Rf Value
Dolichol-17~ 0.65
Dolichol-18~ 0.60
Dolichol-19~ 0.55
Dolichol-20~ 0.50
Dolichol-21~ 0.45
Dolichol-22~ 0.40

Experimental Protocols

Protocol 1: Extraction and Saponification of Dolichols from Biological Tissues

This protocol describes the extraction of total lipids from tissue samples and subsequent saponification to release free dolichols.

Materials:

  • Tissue sample (e.g., liver, brain)

  • Chloroform (B151607)

  • Methanol

  • Potassium hydroxide (B78521) (KOH)

  • Diethyl ether

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Homogenizer

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Homogenization: Homogenize the tissue sample in a chloroform:methanol (2:1, v/v) solution.

  • Lipid Extraction:

    • Perform a Folch extraction by adding water to the homogenate to achieve a final chloroform:methanol:water ratio of 8:4:3 (v/v/v).

    • Centrifuge the mixture to separate the phases.

    • Collect the lower chloroform phase containing the total lipids.

    • Wash the chloroform phase with a solution of 0.9% NaCl in 50% methanol.

    • Dry the chloroform extract under a stream of nitrogen or using a rotary evaporator.

  • Saponification:

    • To the dried lipid extract, add a 1 M solution of KOH in 90% ethanol.

    • Incubate at 65°C for 1 hour to hydrolyze esterified lipids.

  • Extraction of Unsaponifiable Lipids:

    • After cooling, add water to the mixture.

    • Extract the unsaponifiable fraction (containing dolichols) three times with diethyl ether.

    • Combine the ether extracts and wash with water until the aqueous phase is neutral.

    • Dry the ether extract over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the dolichol-containing fraction.

  • Sample Preparation for TLC: Dissolve the dried extract in a small volume of a suitable solvent (e.g., toluene or chloroform) for application to the TLC plate.

Protocol 2: One-Dimensional TLC for Separation of Dolichol and Dehydrodolichol

This method provides a preliminary separation of the dolichol family from the dehydrodolichol (polyprenol) family.

Materials:

  • Silica Gel 60 TLC plates

  • TLC developing tank

  • Mobile phase: Toluene:Ethyl Acetate (9:1, v/v)

  • Iodine vapor chamber for visualization

  • Capillary tubes for sample application

Procedure:

  • Plate Preparation: Using a pencil, lightly draw an origin line about 1.5 cm from the bottom of the TLC plate.

  • Sample Application: Apply the extracted lipid sample as a small spot or a narrow band onto the origin line.

  • Development:

    • Place the prepared mobile phase into the TLC tank and allow the atmosphere to saturate with solvent vapors.

    • Place the TLC plate in the developing tank.

    • Allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the tank and mark the solvent front with a pencil.

    • Air-dry the plate completely.

    • Place the dried plate in a chamber containing iodine crystals. Dolichol and other lipids will appear as brown spots. The polyprenol family will migrate further than the dolichol family[1].

Protocol 3: Two-Dimensional TLC for Separation of Dolichol Isoforms

This advanced technique provides a much better resolution, first separating dolichols from other lipids and then separating the dolichol isoforms based on their chain length.[1][2]

Materials:

  • Silica Gel 60 TLC plates

  • Reversed-phase (LKC-18 or RP-18) TLC plates with a concentration zone

  • TLC developing tanks

  • First dimension mobile phase: Toluene:Ethyl Acetate (9:1, v/v)

  • Second dimension mobile phase: Acetone:Methanol (19:1, v/v)

  • Iodine vapor chamber

Procedure:

  • First Dimension Development:

    • Apply the sample as a single spot in one corner of a Silica Gel 60 plate.

    • Develop the plate as described in Protocol 2, using the toluene:ethyl acetate mobile phase.

    • After development, air-dry the plate completely. Do not visualize at this stage if you are proceeding to the second dimension.

  • Transfer to Second Plate:

    • Carefully cut the lane containing the separated lipids from the silica gel plate.

    • Place this silica gel strip along the concentration zone of a reversed-phase LKC-18 plate. The two plates should be in close contact, gel face to gel face.

  • Second Dimension Development:

    • Place the combined plates in a developing tank with the reversed-phase plate at the bottom.

    • Develop the plate in a direction perpendicular to the first dimension using the acetone:methanol mobile phase. This will transfer the lipids from the silica strip onto the reversed-phase plate and then separate them.

    • Allow the solvent front to move up the reversed-phase plate.

  • Visualization:

    • Remove the reversed-phase plate and air-dry it completely.

    • Visualize the separated dolichol isoforms using an iodine vapor chamber. The spots will correspond to dolichols of different chain lengths, with shorter chains migrating further up the plate.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_tlc TLC Separation tissue Biological Tissue homogenize Homogenization & Lipid Extraction tissue->homogenize saponify Saponification homogenize->saponify extract_dol Extraction of Dolichol Fraction saponify->extract_dol spot_tlc Spotting on TLC Plate extract_dol->spot_tlc Apply Sample develop_tlc Chromatographic Development spot_tlc->develop_tlc visualize Visualization (e.g., Iodine Vapor) develop_tlc->visualize end Separated Dolichol Isoforms visualize->end Data Analysis (Rf Calculation)

Caption: Experimental workflow for TLC analysis of dolichol isoforms.

two_d_tlc_workflow cluster_dim1 First Dimension (Normal Phase) cluster_dim2 Second Dimension (Reversed Phase) start Extracted Dolichol Sample spot_silica Spot on Silica Gel Plate start->spot_silica develop_dim1 Develop with Toluene: Ethyl Acetate (9:1) spot_silica->develop_dim1 transfer Transfer Silica Lane to Reversed-Phase Plate develop_dim1->transfer Air Dry & Transfer develop_dim2 Develop with Acetone: Methanol (19:1) transfer->develop_dim2 visualize Visualization with Iodine Vapor develop_dim2->visualize analysis Analysis of Separated Isoforms visualize->analysis

Caption: Workflow for two-dimensional TLC separation of dolichols.

References

In Vitro Synthesis of C80-Dolichol: Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro synthesis of C80-Dolichol, a long-chain polyisoprenoid alcohol crucial for various biological processes. The primary application of synthesized this compound in research is to serve as a substrate for the synthesis of dolichyl phosphate, an essential lipid carrier for the oligosaccharide donor in N-linked glycosylation.[1][2] Understanding and manipulating this pathway is critical for research into congenital disorders of glycosylation (CDGs), neurodegenerative diseases, and for the development of novel therapeutic agents.

Application Notes

This compound and its phosphorylated derivative, C80-dolichyl phosphate, are integral components of the N-linked glycosylation pathway, a post-translational modification essential for the correct folding, stability, and function of many eukaryotic proteins.[1][3] The in vitro synthesis of this compound allows researchers to:

  • Investigate Enzyme Kinetics: Study the activity and substrate specificity of cis-prenyltransferases and polyprenol reductases involved in the dolichol biosynthetic pathway.

  • Reconstitute Glycosylation Pathways: Provide a defined source of dolichol for the in vitro reconstitution of the early steps of N-linked glycosylation.

  • Develop Screening Assays: Screen for inhibitors or activators of enzymes in the dolichol synthesis pathway, which may have therapeutic potential.

  • Biophysical Studies: Investigate the role of dolichol chain length on the physical properties of cell membranes.

The protocols outlined below describe the enzymatic synthesis of the C80 polyprenol precursor followed by its reduction to this compound.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant cis-Prenyltransferase (CPT)

The synthesis of the C80 polyprenol backbone is catalyzed by a long-chain cis-prenyltransferase. This protocol is based on the expression of an Arabidopsis thaliana CPT (e.g., LEW1), which has been shown to produce dolichols around C80 in length when expressed in E. coli.[3]

1.1. Gene Synthesis and Cloning:

  • Synthesize the coding sequence of the selected CPT, codon-optimized for E. coli expression.
  • Clone the gene into an expression vector (e.g., pET series) with a hexahistidine (6xHis) tag for purification.

1.2. Protein Expression:

  • Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).
  • Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
  • Induce protein expression with 0.5-1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate for 16-20 hours at 18-20°C.
  • Harvest the cells by centrifugation.

1.3. Purification of His-tagged CPT:

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation.
  • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
  • Wash the column extensively with wash buffer.
  • Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
  • Dialyze the purified protein against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
  • Confirm protein purity and concentration using SDS-PAGE and a Bradford assay.

Protocol 2: In Vitro Enzymatic Synthesis of C80-Polyprenyl Diphosphate (B83284)

This protocol utilizes the purified CPT to synthesize the C80 polyprenol precursor from farnesyl diphosphate (FPP) and isopentenyl diphosphate (IPP).

2.1. Reaction Mixture:

  • Prepare a reaction mixture in a total volume of 500 µL containing:
  • 50 mM HEPES buffer, pH 7.5
  • 5 mM MgCl₂
  • 2 mM DTT
  • 0.1% Triton X-100
  • 10 µM FPP (initiator substrate)
  • 100 µM IPP (elongation substrate)
  • (Optional) 1 µCi [1-¹⁴C]IPP for radiolabeling
  • 5-10 µg of purified recombinant CPT

2.2. Incubation:

  • Incubate the reaction mixture at 37°C for 2-4 hours.

2.3. Product Extraction:

  • Stop the reaction by adding 1 mL of 1 M HCl.
  • Hydrolyze the pyrophosphate group by incubating at 37°C for 30 minutes to yield the polyprenol.
  • Extract the polyprenols three times with 2 mL of n-hexane.
  • Pool the organic phases and evaporate to dryness under a stream of nitrogen.

Protocol 3: Reduction of Polyprenol to Dolichol (Conceptual)

The final step in dolichol biosynthesis is the saturation of the α-isoprene unit, catalyzed by a polyprenol reductase.[4] An in vitro system for this specific step is less commonly described in literature than the CPT reaction. For research purposes where the α-saturated end product is required, two main approaches can be considered:

  • Co-expression or sequential reaction with a recombinant polyprenol reductase: A gene encoding a polyprenol reductase (e.g., SRD5A3) could be expressed and the enzyme used to treat the synthesized polyprenol. The precise conditions for this enzymatic reaction would need to be optimized.

  • Chemical Reduction (as a proxy): While not a biological method, for some research applications, a chemical reduction might be employed to saturate the terminal double bond. This would require careful selection of reagents to avoid reducing the other double bonds in the polyprenol chain.

Given the complexity and lack of standardized protocols for the enzymatic reduction step in vitro, many studies focus on the analysis of the polyprenol products from the CPT reaction.

Protocol 4: Purification and Analysis of this compound/Polyprenol

The synthesized this compound/Polyprenol can be purified and analyzed using chromatographic techniques.

4.1. Thin-Layer Chromatography (TLC):

  • Dissolve the dried extract from Protocol 2.3 in a small volume of n-hexane.
  • Spot the sample on a silica (B1680970) gel TLC plate.
  • Develop the plate using a solvent system such as toluene-ethyl acetate (B1210297) (9:1, v/v).
  • Visualize the spots using iodine vapor or by autoradiography if radiolabeled IPP was used. Long-chain polyprenols will have a lower Rf value than shorter chain precursors.

4.2. High-Performance Liquid Chromatography (HPLC):

  • Dissolve the sample in the mobile phase.
  • Inject the sample onto a reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
  • Elute with a gradient of methanol (B129727) and isopropanol. A typical gradient could be:
  • 0-10 min: 90% Methanol, 10% Isopropanol
  • 10-30 min: Gradient to 50% Methanol, 50% Isopropanol
  • 30-40 min: Hold at 50% Methanol, 50% Isopropanol
  • Monitor the elution at 210 nm. The retention time will increase with the chain length of the dolichol.

4.3. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Collect the HPLC fractions corresponding to the this compound peak.
  • Confirm the molecular weight and structure using Electrospray Ionization Mass Spectrometry (ESI-MS). The expected mass for this compound (C₈₀H₁₃₂O) is approximately 1109.0 g/mol .
  • For detailed structural elucidation, particularly to confirm the saturation of the alpha-isoprene unit, ¹H and ¹³C NMR spectroscopy can be performed on the purified sample.[5][6][7][8]

Data Presentation

Table 1: Relative Abundance of Dolichol Species Synthesized in vitro

Dolichol SpeciesRetention Time (min)Relative Abundance (%)Molecular Ion [M+Na]⁺ (m/z)
C75-Dolichol28.5151058.0
This compound 30.2 70 1126.1
C85-Dolichol31.8101194.2
C90-Dolichol33.551262.3

Note: The data presented in this table is illustrative and will vary depending on the specific cis-prenyltransferase used and the reaction conditions.

Table 2: Comparison of Dolichol Content in Different Expression Systems

SystemMain Dolichol SpeciesTotal Dolichol Yield (µg/g wet weight)Reference
Wild-type A. thalianaC75, C80~50[3]
lew1 mutant A. thalianaC75, C80~7.5[3]
LEW1 Overexpressing A. thalianaC75, C80~90[3]
Recombinant E. coli expressing LEW1~C80Variable[3]

Visualizations

Dolichol_Biosynthesis_Workflow cluster_synthesis In Vitro Synthesis cluster_purification Purification & Analysis FPP Farnesyl Diphosphate (FPP) CPT_reaction cis-Prenyltransferase (CPT) Reaction FPP->CPT_reaction IPP Isopentenyl Diphosphate (IPP) IPP->CPT_reaction Polyprenol_PP C80-Polyprenyl Diphosphate CPT_reaction->Polyprenol_PP Hydrolysis Acid Hydrolysis Polyprenol_PP->Hydrolysis Polyprenol C80-Polyprenol Hydrolysis->Polyprenol Purification HPLC Purification Polyprenol->Purification Analysis MS / NMR Analysis Purification->Analysis

Caption: Experimental workflow for the in vitro synthesis and analysis of this compound.

N_Linked_Glycosylation cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_lumen ER Lumen Dol Dolichol DolP Dolichol-P Dol->DolP Dolichol Kinase LLO_cyto Man₅GlcNAc₂-PP-Dol DolP->LLO_cyto Glycosyltransferases UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->LLO_cyto GDP_Man GDP-Man GDP_Man->LLO_cyto LLO_lumen Man₅GlcNAc₂-PP-Dol LLO_cyto->LLO_lumen Flippase (RFT1) LLO_final Glc₃Man₉GlcNAc₂-PP-Dol LLO_lumen->LLO_final Glycosyltransferases DolP_Man Dol-P-Man DolP_Man->LLO_final DolP_Glc Dol-P-Glc DolP_Glc->LLO_final Glycoprotein Glycoprotein LLO_final->Glycoprotein Oligosaccharyl- transferase (OST) Protein Nascent Polypeptide (Asn-X-Ser/Thr) Protein->Glycoprotein

Caption: The role of Dolichol-P in the N-linked glycosylation pathway.

References

Application Notes & Protocols: Tracing C80-Dolichol Metabolism Using Radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dolichols are long-chain polyisoprenoid alcohols essential for the biosynthesis of N-linked glycoproteins.[1] The phosphorylated form, dolichyl phosphate (B84403) (Dol-P), acts as a lipid carrier for an oligosaccharide precursor (Glc3Man9GlcNAc2) that is transferred to nascent polypeptide chains in the endoplasmic reticulum (ER).[2][3] This process, known as the dolichol cycle, is fundamental for protein folding, trafficking, and function.[2] Dolichols exist as a family of varying lengths, typically containing 14 to 24 isoprene (B109036) units, and C80-Dolichol (containing 16 isoprene units) is a significant species in many organisms.[1][4] Defects in dolichol metabolism can lead to a class of congenital disorders of glycosylation (CDG), highlighting its importance in cellular health.[3][5]

Radiolabeling provides a highly sensitive method to trace the biosynthesis, transport, and fate of this compound within biological systems. This document outlines the core metabolic pathways and provides detailed protocols for tracing dolichol metabolism using various radiolabeling strategies.

This compound Metabolic Pathway

The biosynthesis of dolichol originates from the mevalonate (B85504) pathway, which is also responsible for cholesterol synthesis.[3] The pathway branches at the formation of farnesyl pyrophosphate (FPP). A dedicated enzyme, cis-prenyltransferase, catalyzes the sequential addition of isopentenyl pyrophosphate (IPP) units to FPP, elongating the chain.[3] The resulting polyprenol pyrophosphate is dephosphorylated and the alpha-isoprene unit is reduced by an α-saturase (like SRD5A3) to form dolichol.[3] For its function in glycosylation, dolichol must be phosphorylated to Dol-P by a dolichol kinase.[6]

Dolichol_Metabolism cluster_Mevalonate Mevalonate Pathway (Cytosol) cluster_ER Dolichol Synthesis (ER Membrane) cluster_Glycosylation N-Glycosylation Cycle (ER) AcetylCoA Acetyl-CoA Mevalonate Mevalonate AcetylCoA->Mevalonate HMG-CoA Reductase IPP Isopentenyl PP (IPP) Mevalonate->IPP FPP Farnesyl PP (FPP) IPP->FPP PolyprenolPP Polyprenol-PP (C80) FPP->PolyprenolPP cis-Prenyltransferase (+ IPP) cluster_ER cluster_ER FPP->cluster_ER Polyprenol Polyprenol PolyprenolPP->Polyprenol Dephosphorylation Dolichol This compound Polyprenol->Dolichol α-Saturase (SRD5A3) Reduction DolicholP C80-Dolichyl-P Dolichol->DolicholP Dolichol Kinase (CTP-dependent) LLO Lipid-Linked Oligosaccharide (LLO) DolicholP->LLO Assembly of GlcNAc-Man-Glc cluster_Glycosylation cluster_Glycosylation DolicholP->cluster_Glycosylation Protein Nascent Polypeptide LLO->Protein Oligosaccharyl- transferase (OST) DolicholPP C80-Dolichyl-PP LLO->DolicholPP Glycoprotein Glycoprotein Protein->Glycoprotein DolicholPP->DolicholP Recycling

Caption: Overview of the this compound biosynthesis and its role in N-glycosylation.

Experimental Workflow for Tracing Radiolabeled Dolichol

The general workflow for tracing dolichol metabolism involves introducing a radiolabeled molecule, allowing it to be metabolized by the biological system, extracting the lipid fraction containing dolichol and its derivatives, separating the different forms, and quantifying the radioactivity.

Experimental_Workflow cluster_workflow General Experimental Workflow A Step 1: Introduction of Radiolabel (e.g., [3H]Mevalonate, [14C]Dolichol) B Step 2: Incubation / Administration (Cell Culture, Animal Model) A->B C Step 3: Sample Collection & Homogenization (Cells, Tissues) B->C D Step 4: Total Lipid Extraction (e.g., Chloroform (B151607)/Methanol) C->D E Step 5: Saponification & Purification (Removes glycerolipids, purifies polyprenols) D->E F Step 6: Chromatographic Separation (HPLC, DEAE-Cellulose) E->F G Step 7: Detection & Quantification (Scintillation Counting, Radio-HPLC) F->G

Caption: A generalized workflow for radiolabeling studies of dolichol metabolism.

Quantitative Data Summary

The following tables summarize quantitative data from studies on dolichol metabolism. These values provide a baseline for expected distributions and concentrations in mammalian systems.

Table 1: Subcellular Distribution of Radioactive Dolichol Data derived from studies in regenerating rat liver after injection with [4S-3H]mevalonate.[7]

Subcellular FractionRelative Concentration of Radioactive Dolichol
Crude Nuclear DebrisHigh
Crude MitochondrialHigh
Crude MicrosomalModerate
CytosolLow

Table 2: Time-Course of [³H]Mevalonate Incorporation Data represents the percentage of label associated with the α-saturated (dolichol) form after incubating isolated rat hepatocytes with [³H]mevalonate.[8]

Metabolite% Labeled as Saturated Form (1 min incubation)% Labeled as Saturated Form (2 hr incubation)
Polyprenyl-P22%Not Reported
Polyprenyl-P8%Not Reported
Free Polyprenol17%~100%

Table 3: Total Dolichyl Phosphate Content in Rat Liver Quantification of total (free and glycosylated) Dol-P pools in rat liver.[9]

TissueTotal Dolichyl Phosphate (Dol-P) Concentration
Rat Liver2.9 ± 0.9 nmol / g of tissue

Experimental Protocols

Protocol 1: Metabolic Labeling of Dolichol using [³H]Mevalonate in Cell Culture

This protocol describes the labeling of the de novo synthesized dolichol pool in cultured cells using a radiolabeled precursor.

Materials:

  • Cultured cells (e.g., HepG2, MDCK)

  • Complete culture medium

  • [³H]Mevalonolactone (precursor to mevalonate)

  • Phosphate-Buffered Saline (PBS)

  • Cell scraper

  • Reagents for lipid extraction (Protocol 3)

  • Scintillation fluid and vials

Procedure:

  • Cell Culture: Plate cells in appropriate culture dishes (e.g., 100 mm) and grow to 80-90% confluency.

  • Preparation of Label: Prepare a stock solution of [³H]Mevalonolactone. Immediately before use, hydrolyze the lactone to mevalonate by adding a molar excess of NaOH and incubating at 37°C for 30 minutes, followed by neutralization with HCl.

  • Labeling: Remove the culture medium from the cells. Wash the monolayer once with warm PBS.

  • Incubation: Add fresh, serum-free medium containing the radiolabeled [³H]mevalonate (final concentration typically 1-5 µCi/mL).[8]

  • Time Course: Incubate the cells for the desired period (e.g., 1, 5, 30, 120 minutes for kinetic studies or 24 hours for steady-state labeling).[8]

  • Harvesting: To stop the incubation, place the dish on ice. Aspirate the labeling medium and wash the cell monolayer three times with ice-cold PBS.

  • Cell Lysis: Add 1 mL of ice-cold PBS to the dish and scrape the cells. Transfer the cell suspension to a microcentrifuge tube. Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

  • Lipid Extraction: Discard the supernatant. The cell pellet is now ready for total lipid extraction as described in Protocol 3.

Protocol 2: Synthesis of [³²P]Dolichyl Phosphate

This protocol describes a method for the chemical synthesis of radiolabeled Dol-P, which can be used as a tracer in uptake or enzyme assays.[10]

Materials:

  • This compound

  • [³²P]Phosphoric acid

  • Phosphorus oxychloride

  • Dry benzene (B151609) or other suitable anhydrous solvent

  • Reflux apparatus

  • Reagents for purification (e.g., HPLC system)

Procedure:

  • Safety Precautions: This procedure involves high levels of radioactivity and corrosive chemicals. All steps must be performed in a certified fume hood with appropriate shielding and personal protective equipment.

  • Preparation of [³²P]Phosphorus Oxychloride: The key step is the equilibration of phosphorus atoms between [³²P]phosphoric acid and unlabeled phosphorus oxychloride. Refluxing these two compounds together for approximately 24 hours achieves this exchange.[10]

  • Phosphorylation Reaction: In a one-pot reaction, the newly formed [³²P]phosphorus oxychloride is used directly to phosphorylate this compound. The reaction is typically carried out in an anhydrous solvent.

  • Quenching: After the reaction is complete, it is carefully quenched, for example, by the slow addition of water or a buffer solution.

  • Purification: The resulting [³²P]Dolichyl Phosphate must be purified from unreacted dolichol and other side products. This is typically achieved using high-performance liquid chromatography (HPLC) on a suitable column (e.g., silica (B1680970) or reversed-phase).[10]

  • Quantification and Storage: The specific activity of the purified product is determined by quantifying the mass and the radioactivity. Store the final product in a suitable solvent at -20°C or -80°C.

Protocol 3: Total Lipid Extraction and Saponification

This protocol is used to extract dolichol and its derivatives from cells or tissues and to enrich the polyprenol fraction.

Materials:

Procedure:

  • Homogenization: Resuspend the cell pellet or tissue homogenate in a known volume of water.

  • Extraction: Perform a Bligh-Dyer type extraction. Add methanol and chloroform in a ratio that results in a single phase (e.g., Chloroform:Methanol:Water of 1:2:0.8, v/v/v). Vortex thoroughly.

  • Phase Separation: Add additional chloroform and 0.9% NaCl to break the mixture into two phases (final ratio C:M:W of 2:2:1.8). Vortex and then centrifuge to separate the phases.

  • Collect Lipid Layer: Carefully collect the lower organic (chloroform) phase, which contains the total lipids.

  • Saponification: Evaporate the solvent from the lipid extract under a stream of nitrogen. To the dried lipids, add a solution of 7.5% KOH in a mixture of toluene and 95% ethanol (e.g., 20:17 v/v Toluene:Ethanol).[11]

  • Hydrolysis: Incubate at 95°C for 1 hour to hydrolyze ester-linked lipids (like glycerophospholipids and dolichyl esters), leaving the ether-stable dolichol intact.[11]

  • Extraction of Non-saponifiable Lipids: After cooling, add water and extract the non-saponifiable lipids (containing dolichol) three times with hexane. Pool the hexane fractions.

  • Purification: Wash the pooled hexane fraction with water to remove residual KOH. Dry the hexane under nitrogen. The resulting residue can be further purified on a silica gel column to isolate the dolichol fraction before analysis.[11]

Protocol 4: Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol separates the family of dolichols by chain length, allowing for the quantification of radioactivity specifically in the this compound peak.

Materials:

  • Purified, radiolabeled dolichol fraction

  • HPLC system with a UV detector and an in-line radioactivity detector (or fraction collector)

  • Reversed-phase C18 column (e.g., 2.7 µm particle size)[11]

  • Mobile phase solvents (e.g., isopropanol, methanol, hexane)

  • Dolichol standards of known chain length

Procedure:

  • Sample Preparation: Dissolve the purified dolichol fraction in a small volume of a suitable solvent (e.g., isopropanol).

  • HPLC Setup: Equilibrate the C18 column with the starting mobile phase. A common method is gradient elution, starting with a high polarity mixture (e.g., methanol/water) and ramping to a lower polarity mixture (e.g., isopropanol/hexane) to elute the very hydrophobic dolichols.

  • Injection and Separation: Inject the sample onto the column. The different dolichol species will separate based on the length of their isoprenoid chain, with shorter chains eluting earlier.

  • Detection:

    • UV Detection: Dolichols have a weak chromophore, but can be detected at low wavelengths (~210 nm).[11] This is useful for identifying peaks by comparing retention times with known standards.

    • Radioactivity Detection: The eluent from the UV detector flows through a radioactivity detector (e.g., a flow scintillation counter). This will generate a radiochromatogram.

    • Fraction Collection: Alternatively, collect fractions at regular intervals (e.g., every 0.5 minutes) and quantify the radioactivity in each fraction using liquid scintillation counting.

  • Analysis: Correlate the retention time of the this compound standard with the peaks in the sample chromatogram and radiochromatogram. Integrate the area under the this compound radioactivity peak to determine the amount of radiolabel incorporated into this specific molecule.

References

Application Notes & Protocols: Mass Spectrometry Analysis of C80-Dolichol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dolichols are long-chain, saturated polyprenols that play a crucial role in the N-linked glycosylation of proteins, a fundamental post-translational modification. C80-Dolichol, a dolichol with 16 isoprene (B109036) units (80 carbon atoms), is a significant component of the dolichol pool in various organisms. Its phosphorylated form, dolichol phosphate, acts as a lipid carrier for the oligosaccharide precursor that is transferred to nascent polypeptide chains in the endoplasmic reticulum. The accurate analysis of this compound by mass spectrometry is essential for understanding its role in both normal physiological processes and in the pathology of certain diseases. These application notes provide a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and describe its expected fragmentation pattern.

Data Presentation: Key Mass Spectrometry Parameters for this compound Analysis

ParameterDescriptionExpected Value/Characteristic
Molecular Formula C80H132O-
Molecular Weight 1109.99 g/mol -
Precursor Ion (Positive Mode) Ammonium (B1175870) Adduct [M+NH₄]⁺m/z 1128.06
Sodium Adduct [M+Na]⁺m/z 1133.00
Ionization Mode Electrospray Ionization (ESI)Positive Ion Mode
Fragmentation Type Collision-Induced Dissociation (CID)See "Mass Spectrometry Fragmentation Pattern of this compound" section
Expected Fragmentation Neutral loss of water (H₂O)[M+H-H₂O]⁺
Sequential loss of isoprene units (C₅H₈)Complex series of fragment ions

Experimental Protocols

Lipid Extraction from Biological Samples

This protocol is a generalized method for the extraction of dolichols from cells or tissues.

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Chloroform

  • Methanol

  • Deionized water

  • Phosphate-buffered saline (PBS)

  • Glass tubes with Teflon-lined screw caps

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation:

    • For cultured cells, wash the cell pellet with ice-cold PBS and centrifuge to remove the supernatant.

    • For tissues, homogenize a known weight of the tissue in an appropriate buffer.

  • Lipid Extraction (Bligh-Dyer Method):

    • To the sample, add a 3.75:1:2.5 (v/v/v) mixture of chloroform:methanol:water. For every 100 µL of aqueous sample, use 375 µL of the solvent mixture.

    • Vortex the mixture vigorously for 5 minutes to ensure thorough mixing.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette and transfer it to a clean glass tube.

    • Dry the extracted lipids under a gentle stream of nitrogen gas.

    • Resuspend the dried lipid extract in a known volume of an appropriate solvent for LC-MS analysis (e.g., 9:1 v/v DMSO:Methanol).

LC-MS/MS Analysis of this compound

This protocol outlines the conditions for analyzing this compound using a reversed-phase LC system coupled to a tandem mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source

  • Reversed-phase C8 column (e.g., Zorbax SB-C8, 5 µm, 2.1 x 50 mm)

Reagents:

Procedure:

  • LC Separation:

    • Flow Rate: 200 µL/min

    • Injection Volume: 10 µL

    • Gradient Elution:

      • 0-2 min: 100% Mobile Phase A

      • 2-16 min: Linear gradient from 100% Mobile Phase A to 100% Mobile Phase B

      • 16-20 min: Hold at 100% Mobile Phase B

      • 20-22 min: Return to 100% Mobile Phase A

      • 22-25 min: Re-equilibrate at 100% Mobile Phase A

  • MS/MS Detection:

    • Ionization Mode: Positive ESI

    • Scan Type: Full scan for precursor ion identification and product ion scan for fragmentation analysis.

    • Precursor Ion Selection: Select the [M+NH₄]⁺ or [M+Na]⁺ adduct of this compound for fragmentation (e.g., m/z 1128.06 or 1133.00).

    • Collision Energy: Optimize the collision energy to achieve a characteristic fragmentation pattern. This will typically be in the range of 20-50 eV.

    • Data Analysis: Analyze the data using appropriate software to identify the precursor ion and its corresponding fragment ions.

Mass Spectrometry Fragmentation Pattern of this compound

Due to its long, saturated isoprenoid chain, the fragmentation of this compound via collision-induced dissociation (CID) is expected to be dominated by charge-remote fragmentation. This process involves the cleavage of C-C bonds along the aliphatic chain, leading to a complex pattern of neutral losses.

  • Precursor Ion Formation: In positive mode ESI, this compound is expected to be readily detected as an ammonium adduct [M+NH₄]⁺ or a sodium adduct [M+Na]⁺.

  • Initial Fragmentation: A common initial fragmentation step for alcohols is the neutral loss of a water molecule (18 Da) from the protonated molecule.

  • Charge-Remote Fragmentation: Following the initial water loss, the long isoprenoid chain is expected to undergo a series of C-C bond cleavages. This results in the sequential loss of isoprene units (C₅H₈, 68 Da) or larger hydrocarbon fragments. This typically produces a series of fragment ions separated by 68 Da, although the pattern may not be perfectly regular due to rearrangements. The fragmentation of such long-chain lipids often does not yield a few dominant, structurally informative fragment ions but rather a complex envelope of peaks corresponding to the loss of varying numbers of isoprene units.

Mandatory Visualization

Signaling Pathway: N-Linked Glycosylation Initiation

The following diagram illustrates the initial steps of the N-linked glycosylation pathway, highlighting the central role of dolichol phosphate.

N_Linked_Glycosylation cluster_cytosol Cytosolic Side of ER Dol_P Dolichol-P ALG7 ALG7 Dol_P->ALG7 Dol_PP_GlcNAc Dolichol-PP-GlcNAc ALG13_14 ALG13/14 Dol_PP_GlcNAc->ALG13_14 Dol_PP_GlcNAc2 Dolichol-PP-(GlcNAc)₂ Mannosyltransferases Mannosyl- transferases Dol_PP_GlcNAc2->Mannosyltransferases Dol_PP_GlcNAc2_Man5 Dolichol-PP-(GlcNAc)₂Man₅ Flippase Flippase Dol_PP_GlcNAc2_Man5->Flippase UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->ALG7 UMP UDP_GlcNAc->ALG13_14 UDP GDP_Man GDP-Mannose GDP_Man->Mannosyltransferases GDP ALG7->Dol_PP_GlcNAc ALG13_14->Dol_PP_GlcNAc2 Mannosyltransferases->Dol_PP_GlcNAc2_Man5 Lumen ER Lumen Flippase->Lumen Translocation

Role of Dolichol-P in N-Linked Glycosylation.

Experimental Workflow

The following diagram outlines the experimental workflow for the analysis of this compound from biological samples.

Experimental_Workflow Sample Biological Sample (Cells or Tissue) Extraction Lipid Extraction (Bligh-Dyer) Sample->Extraction Drying Solvent Evaporation (Under Nitrogen) Extraction->Drying Reconstitution Reconstitution in Injection Solvent Drying->Reconstitution LC_MS LC-MS/MS Analysis (Reversed-Phase C8) Reconstitution->LC_MS Data_Analysis Data Analysis (Precursor & Fragment Ions) LC_MS->Data_Analysis

Workflow for this compound Analysis.

Application Notes & Protocols for C80-Dolichol Mass Spectrometry Data Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the analysis of C80-Dolichol and other long-chain dolichols using mass spectrometry. It is intended for researchers, scientists, and drug development professionals working in lipidomics and related fields. The following sections cover the software landscape, experimental procedures, data interpretation, and the biological context of dolichol analysis.

Software for Dolichol Data Analysis

While dedicated software specifically for this compound analysis is not common, a variety of powerful lipidomics software packages can be effectively used to process and analyze this data. The analysis of dolichols, which are very long-chain lipids, falls under the broader category of lipidomics. The challenge in their analysis stems from their high lipophilicity, low abundance, and wide range of isoprene (B109036) chain lengths.[1][2]

Key software functionalities required for dolichol analysis include peak detection, chromatogram deconvolution, molecular feature finding, database searching, and quantification.[3]

Recommended Software Tools:

  • Vendor-Specific Software: Instrument manufacturers provide sophisticated software for data acquisition and initial processing. Examples include Agilent MassHunter, Bruker's Compass DataAnalysis, and Waters MassLynx.[4][5][6] These platforms often include tools for peak finding and basic quantification.

  • MS-DIAL: This is a comprehensive open-source software for untargeted lipidomics that supports a wide range of vendor data formats. It integrates feature detection, identification using spectral libraries (like LipidBlast), and quantitative analysis.[5][7]

  • LipidFinder: A tool designed to distinguish and quantify lipid-like features from high-resolution LC/MS datasets. It can help filter noise and categorize lipids into LIPID MAPS® classes.[8][9]

  • LipidXplorer: A software package for the identification and quantification of lipids from shotgun or targeted mass spectrometry experiments.[7]

  • SimLipid: This software processes LC-MS and MS/MS data for peak detection, deisotoping, and molecular feature finding, aligning MS/MS spectra for lipid structure identification.[3]

  • LipidMatch Suite: This suite covers the entire lipidomics workflow from file conversion and peak picking to annotation, statistical analysis, and interactive visualization of results.[10]

The general workflow involves processing raw LC-MS data to detect molecular features (m/z and retention time pairs) and then identifying dolichol species based on their accurate mass and characteristic fragmentation patterns from MS/MS spectra.

Experimental Workflow and Protocols

The accurate quantification of dolichols like this compound via mass spectrometry requires a robust and optimized experimental workflow. The following diagram and protocols outline the key steps from sample preparation to data analysis.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., 10^6 HeLa cells) Hydrolysis Alkaline Hydrolysis (15 M KOH, 85°C) Sample->Hydrolysis Release phosphate (B84403) esters Extraction Liquid-Liquid Extraction (Dichloromethane/Methanol) Hydrolysis->Extraction Isolate lipids Derivatization Phosphate Methylation (TMSD Reagent) Extraction->Derivatization Improve ionization & RPLC RPLC Reversed-Phase LC (C8 or C18 column) Derivatization->RPLC MS High-Resolution MS (Positive ESI Mode) RPLC->MS MSMS Tandem MS (MS/MS) (Fragmentation) MS->MSMS PeakPicking Feature Detection (Peak Picking & Alignment) MSMS->PeakPicking Identification Lipid Identification (Accurate Mass & MS/MS) PeakPicking->Identification Quantification Quantification (Peak Area Integration) Identification->Quantification

Caption: General experimental workflow for dolichol analysis.

2.1 Protocol: Sample Preparation for Dolichyl Phosphate (DolP) Analysis

This protocol is adapted from a method developed for quantifying DolP species from cell cultures.[1][11] A key step is the methylation of the phosphate group, which significantly improves chromatographic peak shape and ionization efficiency in reversed-phase liquid chromatography-mass spectrometry (RPLC-MS).[1][12]

  • Materials:

    • HeLa cells (~10^6 cells)

    • 15 M Potassium Hydroxide (KOH)

    • Methanol (MeOH), Dichloromethane (DCM), Water (LC-MS grade)

    • Trimethylsilyldiazomethane (TMSD), 2.0 M in hexanes (Caution: TMSD is toxic and explosive)

    • Acetic Acid

    • Internal Standard (IS): e.g., 20 pmol of Polyprenyl Phosphate (PolP) C60[1]

  • Procedure:

    • Cell Lysis & Standard Addition: Resuspend cell pellets in 155 mM ammonium (B1175870) bicarbonate. Add the internal standard (e.g., 20 pmol PolP C60) to the cell pellet.[1]

    • Hydrolysis: To hydrolyze phosphate esters, add 1 mL of MeOH, 1 mL of H₂O, and 0.5 mL of 15 M KOH. Incubate the samples for 60 minutes at 85°C.[1]

    • Lipid Extraction: Induce phase partitioning by adding 1 mL of MeOH and 4 mL of DCM. Further hydrolyze lipids for 60 minutes at 40°C.[1] Vortex and centrifuge at 3,500 x g for 5 minutes to separate the phases.

    • Isolate Lipid Layer: Carefully transfer the lower organic layer (DCM) to a new glass tube.

    • Drying: Dry the lipid extract under a gentle stream of nitrogen.

    • Phosphate Methylation (Derivatization):

      • Perform this step in a certified chemical fume hood with appropriate personal protective equipment.

      • Dissolve the dried lipid extract in 200 µL of DCM:MeOH (6.5:5.2, v/v).[1][12]

      • Add 10 µL of TMSD reagent and incubate for 40 minutes at room temperature.[1][12]

      • Neutralize excess TMSD by adding 1 µL of acetic acid.[1][12]

    • Final Preparation: Dry the derivatized sample again under nitrogen. Reconstitute in 100 µL of MeOH for RPLC-MS analysis.[1][12]

2.2 Protocol: LC-MS/MS Analysis

This protocol outlines typical conditions for the analysis of methylated dolichols using RPLC coupled to a high-resolution mass spectrometer.

  • Instrumentation:

    • HPLC system (e.g., Agilent 1260 Infinity II)[13]

    • Reversed-phase C8 column (e.g., Zorbax SB-C8, 5 µm, 2.1 × 50 mm)[13][14]

    • Triple quadrupole or Orbitrap mass spectrometer[13][15]

  • LC Conditions:

    • Mobile Phase A: Methanol/acetonitrile/aqueous 1 mM ammonium acetate (B1210297) (60/20/20, v/v/v)[13][14]

    • Mobile Phase B: 100% ethanol (B145695) containing 1 mM ammonium acetate[13][14]

    • Flow Rate: 200 µL/min[13][14]

    • Gradient:

      • 0-2 min: 100% A

      • 2-16 min: Linear gradient from 100% A to 100% B

      • 16-20 min: Hold at 100% B[13][14]

    • Column Temperature: 55°C[16]

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive[13]

    • Ion Detection: Monitor for ammonium adducts of methylated DolP species ([M+NH₄]⁺).[1][12] For example, the theoretical m/z for the [M+NH₄]⁺ ion of methylated C80-DolP would be calculated based on its chemical formula.

    • MS/MS Analysis: Use collision-induced dissociation (CID) to fragment the precursor ions. A characteristic fragment is the protonated adduct of the methylated phosphate head group (m/z 127.0155).[12]

Data Presentation and Interpretation

Quantitative data from dolichol analysis should be summarized for clear interpretation. The tables below provide examples of key experimental parameters and representative results.

Table 1: Summary of Typical LC-MS/MS Parameters for Dolichol Analysis

ParameterSettingReference
LC Column Reversed-phase C8[13][14]
Mobile Phase A 60:20:20 Methanol:Acetonitrile:1mM Ammonium Acetate[13][14]
Mobile Phase B 100% Ethanol with 1mM Ammonium Acetate[13][14]
Flow Rate 200 µL/min[13][14]
Ionization Mode Positive ESI[13]
Ion Type Ammonium Adducts [M+NH₄]⁺[1][12]
Analysis Type MS and MS/MS (for fragmentation)[12][15]

Table 2: Representative Relative Distribution of Dolichyl Phosphate (DolP) Species

This table shows the relative profile of major DolP species, demonstrating that the methylation process does not significantly alter their observed distribution. Data is adapted from a study on HeLa cells.[1]

DolP SpeciesRelative Abundance (%) (Un-methylated, nESI-DIMS)Relative Abundance (%) (Methylated, nESI-DIMS)Relative Abundance (%) (Methylated, RPLC-MS)
C80 10.5 ± 0.511.0 ± 0.610.9 ± 0.4
C85 28.1 ± 0.828.5 ± 0.928.3 ± 0.7
C90 35.4 ± 1.135.1 ± 1.235.5 ± 1.0
C95 26.0 ± 0.925.4 ± 0.825.3 ± 0.6

Biological Context: Dolichol Signaling Pathway

Dolichols are essential lipids that primarily function as sugar carriers in crucial biosynthetic processes, most notably N-linked protein glycosylation.[17][18] Dolichol phosphate acts as a lipid anchor in the membrane of the endoplasmic reticulum (ER), upon which a complex oligosaccharide precursor is assembled.[18][19] This entire lipid-linked oligosaccharide (LLO) is then transferred to nascent polypeptide chains.[13]

The biosynthesis of dolichol itself is a complex process originating from the mevalonate (B85504) pathway, which also produces cholesterol.[18][20]

G cluster_pathway N-Linked Glycosylation Pathway FPP Farnesyl-PP PolyprenolPP Polyprenyl-PP FPP->PolyprenolPP cis-prenyltransferase DolP Dolichol Phosphate (Dol-P) PolyprenolPP->DolP Reduction & Phosphorylation LLO_cyto LLO Assembly (Cytosolic Face of ER) DolP->LLO_cyto Accepts sugars (e.g., GlcNAc, Man) LLO_lumen LLO Completion (Luminal Face of ER) LLO_cyto->LLO_lumen Flippase OST Oligosaccharyl- transferanse (OST) LLO_lumen->OST Transfers complete oligosaccharide Protein Nascent Polypeptide Protein->OST Glycoprotein Glycoprotein OST->Glycoprotein

Caption: Role of Dolichol Phosphate in N-linked glycosylation.

References

Application Notes and Protocols for the Genetic Manipulation of C80-Dolichol Levels in Model Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the genetic manipulation of C80-dolichol levels in various model organisms. Included are summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. This information is intended to guide researchers in designing and executing experiments to investigate the role of dolichol in health and disease.

Introduction to Dolichol and this compound

Dolichols are long-chain polyisoprenoid alcohols that play a crucial role in the synthesis of N-linked glycoproteins. They act as lipid carriers for the assembly of oligosaccharide chains that are subsequently transferred to nascent polypeptide chains in the endoplasmic reticulum. The length of the dolichol chain varies between species and tissues, with this compound (containing 16 isoprene (B109036) units) being a significant species in many organisms. Dysregulation of dolichol metabolism has been implicated in several human diseases, including congenital disorders of glycosylation and certain forms of retinitis pigmentosa.

Genetic Manipulation Strategies

The primary enzyme responsible for the synthesis of the polyisoprenoid chain of dolichol is cis-prenyltransferase, which is encoded by genes such as DHDDS (Dehydrodolichyl Diphosphate (B83284) Synthase) in mammals and RER2 in yeast. Genetic manipulation of these genes in model organisms provides a powerful tool to study the function of dolichols. Common strategies include:

  • Gene Knockout/Knockdown: Complete or partial loss-of-function of genes involved in dolichol synthesis allows for the investigation of the consequences of reduced dolichol levels. This can be achieved through techniques like CRISPR-Cas9-mediated gene editing or RNA interference (RNAi).

  • Gene Knock-in: Introducing specific mutations (e.g., patient-derived mutations) into the endogenous gene allows for the study of the functional impact of these alterations on dolichol synthesis and downstream processes.

Quantitative Data on this compound Levels

The following tables summarize the available quantitative data on the effects of genetic manipulation on dolichol levels in various model organisms. Note that specific quantification of this compound is not always reported; often, total dolichol or ratios of different dolichol species are presented.

Table 1: Dolichol Levels in Genetically Modified Mus musculus (Mouse)

Genetic ModificationTissue/Cell TypeAnalyteFold Change vs. Wild-TypeReference
Rod-specific Dhdds knockout (Dhdds flx/flx iCre+)RetinaTotal Dolichol (C90 + C95)Markedly decreased[1][2]
Dhdds K42E knock-inRetinaDol-17/Dol-18 ratioIncreased[3]
Dhdds K42E knock-inRetinaDol-18/Dol-19 ratioIncreased[3]

Table 2: Dolichol Characteristics in Genetically Modified Saccharomyces cerevisiae (Yeast)

Genetic ModificationAnalyteObservationReference
rer2 mutantDolichol SynthesisDeficient in cis-prenyltransferase activity[4][5]
Rer2p overexpressionDolichol Chain LengthProduces dolichols of 14-17 isoprene units (C70-C85)[6]
Srt1p overexpressionDolichol Chain LengthProduces longer chain dolichols (18-23 isoprene units)[4][7]

Table 3: Dolichol Levels in a Genetically Modified Arabidopsis thaliana Model

Genetic ModificationAnalyteFold Change vs. Wild-TypeReference
lew1 mutantTotal Main Dolichols~85% reduction[8]

Signaling Pathways and Experimental Workflows

Dolichol Biosynthesis Pathway

The synthesis of dolichol originates from the mevalonate (B85504) pathway, which is also responsible for cholesterol and ubiquinone synthesis[9]. The committed step is the cis-addition of isopentenyl diphosphate (IPP) units to farnesyl diphosphate (FPP) by cis-prenyltransferase (e.g., DHDDS/RER2) to form polyprenyl diphosphate. This is subsequently converted to dolichol.

Dolichol_Biosynthesis cluster_mevalonate Mevalonate Pathway cluster_dolichol Dolichol Synthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Diphosphate (IPP) Mevalonate->IPP FPP Farnesyl Diphosphate (FPP) IPP->FPP Polyprenyl_PP Polyprenyl Diphosphate FPP->Polyprenyl_PP cis-Prenyltransferase (DHDDS/RER2) Squalene Squalene FPP->Squalene Squalene Synthase Dolichol Dolichol Polyprenyl_PP->Dolichol Polyprenol Reductase Cholesterol Cholesterol Squalene->Cholesterol Experimental_Workflow cluster_gen_mod Genetic Manipulation cluster_analysis Dolichol Analysis Design_gRNA Design gRNA/shRNA Vector_Construction Vector Construction Design_gRNA->Vector_Construction Transfection Transfection/Transduction Vector_Construction->Transfection Selection Selection & Validation Transfection->Selection Sample_Collection Sample Collection Selection->Sample_Collection Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction LCMS_Analysis LC-MS/MS Analysis Lipid_Extraction->LCMS_Analysis Data_Analysis Data Analysis LCMS_Analysis->Data_Analysis

References

Application of C80-Dolichol as a standard in lipidomics.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dolichols are long-chain, saturated polyprenols that play a crucial role as lipid anchors for the synthesis of oligosaccharide chains in the endoplasmic reticulum, a fundamental process in protein N-glycosylation. The analysis and quantification of dolichols and their phosphorylated derivatives (Dol-P) in biological samples are essential for understanding various physiological and pathological states, including congenital disorders of glycosylation (CDGs), neurodegenerative diseases, and cancer. However, the inherent low abundance and high hydrophobicity of these molecules present significant analytical challenges.[1][2]

The use of an appropriate internal standard is critical for accurate quantification in mass spectrometry-based lipidomics. An ideal internal standard should mimic the physicochemical properties of the analyte to account for variations during sample preparation, extraction, and analysis.[1][3] C80-Dolichol, a dolichol species with 16 isoprene (B109036) units, represents a key endogenous dolichol in various organisms, including yeast, making it a relevant candidate for use as an internal standard, particularly in studies involving these systems.[1] This document provides detailed application notes and protocols for the utilization of this compound as a standard in lipidomics research.

Key Applications

  • Quantification of Dolichol and Dolichyl Phosphate (B84403): this compound can be used as an internal standard for the accurate quantification of various dolichol and dolichyl phosphate species in complex biological matrices.

  • Metabolic Studies: Its application is crucial in studies investigating the mevalonate (B85504) pathway and the biosynthesis of dolichols, providing a stable reference for measuring changes in endogenous dolichol pools under different experimental conditions.

  • Disease Biomarker Discovery: Accurate quantification of dolichols using this compound as a standard can aid in the identification and validation of biomarkers for various diseases, including CDGs and certain cancers.[2]

  • Drug Development: In the development of drugs targeting the glycosylation pathway, this compound can be used to assess the on-target effects of these therapeutic agents.

Experimental Protocols

Sample Preparation and Lipid Extraction

The choice of extraction method is critical for the efficient recovery of highly lipophilic dolichols. The following protocol is a modification of the Folch method, optimized for dolichol extraction.[4][5]

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • This compound internal standard solution (in a suitable organic solvent)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas evaporator

  • Sonicator

Protocol:

  • Homogenization: Homogenize the biological sample (e.g., 100 mg of tissue or 1x10^7 cells) in a suitable buffer.

  • Internal Standard Spiking: Add a known amount of this compound internal standard to the homogenate. The amount should be optimized based on the expected concentration of endogenous dolichols.

  • Solvent Extraction: Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the homogenate.

  • Vortexing and Incubation: Vortex the mixture vigorously for 1 minute and then incubate on a shaker at room temperature for 30 minutes.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to induce phase separation. Vortex for 1 minute and then centrifuge at 2,500 x g for 10 minutes.

  • Lipid Phase Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the downstream analytical method (e.g., mobile phase for LC-MS).

G cluster_sample_prep Sample Preparation Homogenization Homogenize Biological Sample Spiking Spike with this compound Internal Standard Homogenization->Spiking Extraction Add Chloroform:Methanol (2:1) Spiking->Extraction Vortexing Vortex and Incubate Extraction->Vortexing PhaseSeparation Add 0.9% NaCl and Centrifuge Vortexing->PhaseSeparation Collection Collect Lower Organic Phase PhaseSeparation->Collection Drying Evaporate Solvent under Nitrogen Collection->Drying Reconstitution Reconstitute in Mobile Phase Drying->Reconstitution

Lipid Extraction Workflow

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of dolichols.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

  • C18 reverse-phase column

LC Conditions (Example):

  • Mobile Phase A: 95:5 (v/v) Methanol:Water with 5 mM Ammonium Acetate

  • Mobile Phase B: 95:5 (v/v) Isopropanol:Methanol with 5 mM Ammonium Acetate

  • Gradient: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the endogenous dolichols of interest. The exact m/z values will depend on the adduct ion (e.g., [M+NH4]+).

  • Collision Energy and other MS parameters: Optimize for each dolichol species.

Data Analysis:

  • Integrate the peak areas for the this compound internal standard and the endogenous dolichol species.

  • Calculate the response ratio (Endogenous Dolichol Peak Area / this compound Peak Area).

  • Quantify the endogenous dolichol concentration using a calibration curve prepared with known concentrations of a dolichol standard.

G cluster_lcms LC-MS/MS Analysis Injection Inject Reconstituted Sample Separation HPLC Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection DataAnalysis Data Analysis (Quantification) Detection->DataAnalysis

LC-MS/MS Workflow

Quantitative Data

The distribution and concentration of dolichol species can vary significantly between different tissues and organisms. The following table summarizes representative data on dolichol distribution.

Tissue/OrganismDominant Dolichol Species (Isoprene Units)Total Dolichol Content (µg/g wet weight)Reference
Rat Spleen18, 19114[6]
Rat Liver18, 19Lower than spleen[6]
Rat Brain18, 19Lower than spleen[6]
Human Liver19, 20Variable[6]
S. cerevisiae15, 16 (C75, C80)Not specified[1]

Note: The absolute quantification of dolichols requires careful calibration and validation of the analytical method. The use of a this compound internal standard can significantly improve the accuracy and reproducibility of these measurements.

Dolichol Biosynthesis and its Relevance

The quantification of dolichols is often performed in the context of studying the dolichol biosynthesis pathway, which is a branch of the mevalonate pathway. Understanding this pathway is crucial for interpreting changes in dolichol levels.

G HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Polyprenol_PP Polyprenol Pyrophosphate FPP->Polyprenol_PP Polyprenol Polyprenol Polyprenol_PP->Polyprenol Dolichol Dolichol Polyprenol->Dolichol Dolichol_P Dolichyl Phosphate Dolichol->Dolichol_P N_Glycosylation N-Glycosylation Dolichol_P->N_Glycosylation

References

Application Notes and Protocols: Synthesis and Functional Studies of C80-Dolichol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolichols are long-chain polyisoprenoid alcohols that play a crucial role in essential cellular processes. In their phosphorylated form, dolichyl phosphates act as lipid carriers for the assembly of oligosaccharide chains destined for N-linked glycosylation of proteins in the endoplasmic reticulum (ER).[1][2][3] This process is fundamental for the correct folding, stability, and function of a vast number of proteins. C80-dolichol, a dolichol with 16 isoprene (B109036) units, represents a significant species in various organisms, including plants.[1][2] Deficiencies in dolichol biosynthesis are linked to certain Congenital Disorders of Glycosylation (CDG), highlighting their biomedical importance.[4][5]

These application notes provide detailed protocols for the synthesis of this compound derivatives and their subsequent use in functional studies, particularly focusing on their role in protein glycosylation and the cellular stress response.

Data Presentation

Table 1: Distribution of Dolichol Species in Various Tissues

The following table summarizes the relative abundance of different dolichol species in rat and human tissues. This data is crucial for understanding the physiological context of specific dolichol derivatives like C80.

TissueDominant Dolichol Species (Number of Isoprene Residues)Reference
Rat Spleen18 and 19[6]
Rat Liver18 and 19[6]
Rat Brain18 and 19[6]
Human Organs (general)19 and 20[6]
Table 2: Quantitative Impact of Altered Dolichol Levels on Cellular Processes

This table quantifies the effects of modulating dolichol levels on protein glycosylation and cellular stress responses, as reported in various studies.

Experimental ConditionOrganism/Cell TypeObserved EffectQuantitative ChangeReference
lew1 mutation (reduced dolichol biosynthesis)Arabidopsis thalianaReduction in total main dolichols~85% decrease[1][2]
Dolichyl phosphate (B84403) supplementationRat parotid acinar cellsIncrease in N-linked protein glycosylation3- to 5-fold increase
Treatment with 7-ketocholesterol (B24107) or 7β-hydroxycholesterolTransformed rat astrocytesStimulation of [2-14C]-acetate incorporation into dolichol C80-105 and dolichyl phosphate2- to 3-fold stimulation

Experimental Protocols

Protocol 1: In Vitro Enzymatic Synthesis of this compound

This protocol is adapted from the method described for the characterization of the Arabidopsis thaliana cis-prenyltransferase, LEW1, which synthesizes dolichols with a chain length around C80.[1][2]

Objective: To synthesize this compound in vitro using a recombinant cis-prenyltransferase.

Materials:

  • Recombinant LEW1 protein (expressed in E. coli and purified)

  • Farnesyl diphosphate (B83284) (FPP)

  • [1-14C]Isopentenyl diphosphate (IPP)

  • Reaction buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 5 mM dithiothreitol (B142953) (DTT)

  • TLC plates (silica gel)

  • Developing solvent: Toluene:ethyl acetate (B1210297) (9:1, v/v)

  • Phosphorimager or autoradiography film

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture:

    • 50 µL of 2x reaction buffer

    • 10 µM FPP

    • 10 µM [1-14C]IPP (specific activity ~1 µCi/µmol)

    • 5 µg of purified recombinant LEW1 protein

    • Add sterile deionized water to a final volume of 100 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 2 hours.

  • Extraction:

    • Stop the reaction by adding 200 µL of a 1:1 (v/v) mixture of methanol (B129727) and 1 M HCl.

    • Add 500 µL of n-hexane and vortex vigorously for 1 minute.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully collect the upper hexane (B92381) phase, which contains the synthesized polyprenols.

  • Analysis by TLC:

    • Spot the extracted hexane phase onto a silica (B1680970) gel TLC plate.

    • Develop the plate using the toluene:ethyl acetate solvent system.

    • Dry the plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled products. The product migrating slower than C55-dolichol and around the C80 standard corresponds to the synthesized this compound.

  • Quantification: Scrape the silica corresponding to the this compound spot into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter to quantify the synthesized product.

Protocol 2: Analysis of Protein N-Glycosylation Efficiency

This protocol provides a method to assess the impact of this compound derivatives on the efficiency of N-linked glycosylation in a cell-based or in vitro system.

Objective: To determine the level of protein glycosylation by analyzing the incorporation of radiolabeled mannose into lipid-linked oligosaccharides (LLOs) and glycoproteins.

Materials:

  • Cultured cells or microsomal fractions

  • [3H]Mannose

  • Lysis buffer (e.g., RIPA buffer)

  • Chloroform/methanol (2:1 and 1:1, v/v)

  • Trichloroacetic acid (TCA)

  • SDS-PAGE reagents and equipment

  • Fluorographic enhancer

  • X-ray film or phosphorimager

Procedure:

  • Metabolic Labeling:

    • Culture cells to be tested. If using synthesized C80-dolichyl phosphate, it may need to be delivered to the cells using a suitable carrier.

    • Incubate the cells in a medium containing [3H]mannose (e.g., 20 µCi/mL) for a defined period (e.g., 30-60 minutes).

  • Lipid-Linked Oligosaccharide (LLO) Extraction:

    • After labeling, wash the cells with ice-cold PBS and harvest them.

    • Extract lipids by sequential additions of chloroform/methanol mixtures (first 2:1, then 1:1).

    • The combined organic extracts contain the LLOs. Dry the extract under a stream of nitrogen.

  • Protein Precipitation and Analysis:

    • Precipitate the proteins from the delipidated cell pellet using 10% TCA.

    • Wash the protein pellet with acetone (B3395972) and resuspend it in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

  • Analysis:

    • LLOs: Analyze the dried lipid extract by TLC to separate different LLO species. Visualize by autoradiography.

    • Glycoproteins: Treat the SDS-PAGE gel with a fluorographic enhancer, dry it, and expose it to X-ray film or a phosphorimager to visualize the radiolabeled glycoproteins. The intensity of the bands corresponds to the level of mannose incorporation and thus, N-linked glycosylation.

  • Quantification: Densitometry can be used to quantify the intensity of the bands on the autoradiogram, allowing for a comparison of glycosylation efficiency between different experimental conditions.

Visualizations

Dolichol Biosynthesis and Role in N-Glycosylation

Dolichol_Pathway cluster_cytoplasm Cytoplasm cluster_er ER Lumen FPP Farnesyl-PP (FPP) Polyprenol_PP Polyprenol-PP FPP->Polyprenol_PP cis-Prenyltransferase (+ n IPP) IPP Isopentenyl-PP (IPP) Polyprenol Polyprenol Polyprenol_PP->Polyprenol Phosphatase Dolichol Dolichol Polyprenol->Dolichol Polyprenol Reductase Dol_P Dolichyl-P Dolichol->Dol_P Dolichol Kinase GlcNAc_P_P_Dol GlcNAc-P-P-Dol Dol_P->GlcNAc_P_P_Dol GPT Man_P_Dol_cyto Man-P-Dol Dol_P->Man_P_Dol_cyto UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->GlcNAc_P_P_Dol GDP_Man GDP-Man Man5GlcNAc2_P_P_Dol Man5GlcNAc2-P-P-Dol GDP_Man->Man5GlcNAc2_P_P_Dol GDP_Man->Man_P_Dol_cyto GlcNAc_P_P_Dol->Man5GlcNAc2_P_P_Dol Mannosyl- transferases Man5GlcNAc2_P_P_Dol_lumen Man5GlcNAc2-P-P-Dol Man5GlcNAc2_P_P_Dol->Man5GlcNAc2_P_P_Dol_lumen Flipper Man_P_Dol_lumen Man-P-Dol Man_P_Dol_cyto->Man_P_Dol_lumen Flipper LLO_complete Glc3Man9GlcNAc2-P-P-Dol Man5GlcNAc2_P_P_Dol_lumen->LLO_complete Mannosyl- & Glucosyltransferases Glycoprotein Glycoprotein LLO_complete->Glycoprotein Oligosaccharyl- transferase (OST) Man_P_Dol_lumen->LLO_complete Glc_P_Dol_lumen Glc-P-Dol Glc_P_Dol_lumen->LLO_complete Protein Nascent Polypeptide (Asn-X-Ser/Thr) Protein->Glycoprotein

Caption: Biosynthesis of dolichol and its role as a lipid carrier in N-linked glycosylation.

Dolichol Depletion and the Unfolded Protein Response (UPR)

UPR_Pathway cluster_pathway Cellular Response to Dolichol Depletion Dolichol_Depletion Dolichol Depletion (e.g., lew1 mutation) Glycosylation_Defect Defective N-linked Glycosylation Dolichol_Depletion->Glycosylation_Defect Unfolded_Proteins Accumulation of Unfolded Proteins in ER Glycosylation_Defect->Unfolded_Proteins ER_Stress ER Stress Unfolded_Proteins->ER_Stress UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR UPR_Genes Increased Expression of UPR Genes (e.g., BiP) UPR->UPR_Genes Transcription Factor Activation Stress_Response Altered Stress Response UPR_Genes->Stress_Response Cellular Adaptation

Caption: Logical workflow of ER stress induction due to impaired dolichol synthesis.

Experimental Workflow: Synthesis to Functional Analysis

Experimental_Workflow cluster_workflow Experimental Workflow Synthesis 1. In Vitro Enzymatic Synthesis of this compound Phosphorylation 2. Chemical or Enzymatic Phosphorylation to C80-Dolichyl-P Synthesis->Phosphorylation Purification 3. Purification & Quantification (HPLC/LC-MS) Phosphorylation->Purification Functional_Assay 4. Functional Assay: In Vitro N-Glycosylation Purification->Functional_Assay Analysis 5. Analysis of Glycosylation (SDS-PAGE, TLC, MS) Functional_Assay->Analysis Data_Interpretation 6. Data Interpretation Analysis->Data_Interpretation

Caption: Workflow from this compound synthesis to functional analysis.

References

Cell-Free Systems for Studying C80-Dolichol Biosynthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolichols are long-chain polyisoprenoid alcohols that play a crucial role in the synthesis of N-linked glycoproteins. The C80 isoform of dolichol is a key intermediate in this pathway in many organisms. Understanding the biosynthesis of C80-Dolichol is of significant interest for research into a class of human congenital disorders of glycosylation (CDG) and for the development of novel therapeutics. Cell-free systems offer a powerful platform to study this complex biosynthetic pathway in a controlled environment, free from the complexities of cellular regulation. This document provides detailed application notes and protocols for utilizing cell-free systems to investigate this compound biosynthesis.

This compound Biosynthesis Pathway

The biosynthesis of this compound occurs primarily on the cytoplasmic face of the endoplasmic reticulum (ER).[1][2] It begins with the sequential condensation of isopentenyl pyrophosphate (IPP) with farnesyl pyrophosphate (FPP), a product of the mevalonate (B85504) pathway.[1][2] This elongation is catalyzed by a cis-prenyltransferase. The resulting polyprenol is then converted to dolichol through a recently elucidated three-step process.

C80_Dolichol_Biosynthesis_Pathway cluster_mevalonate Mevalonate Pathway cluster_dolichol Dolichol Synthesis (ER) acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa HMG-CoA synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp Multiple steps fpp Farnesyl Pyrophosphate (FPP) ipp->fpp IPP isomerase & FPP synthase polyprenol_pp C80-Polyprenyl Diphosphate fpp->polyprenol_pp cis-Prenyltransferase (CPT) + 13 IPP polyprenol C80-Polyprenol polyprenol_pp->polyprenol Phosphatase polyprenal C80-Polyprenal polyprenol->polyprenal DHRSX (NAD+) dolichal C80-Dolichal polyprenal->dolichal SRD5A3 (NADPH) dolichol This compound dolichal->dolichol DHRSX (NADPH)

Caption: The this compound Biosynthesis Pathway.

Application of Cell-Free Systems

Cell-free systems provide a versatile and powerful tool for dissecting the this compound biosynthesis pathway. Key applications include:

  • Enzyme characterization: Determine the kinetic parameters and substrate specificity of individual enzymes in the pathway, such as cis-prenyltransferase, DHRSX, and SRD5A3.

  • Pathway reconstitution: Reconstruct the entire this compound biosynthesis pathway in vitro to study the interplay between different enzymes and identify potential regulatory mechanisms.

  • Drug screening and development: High-throughput screening of small molecules that inhibit or modulate the activity of key enzymes in the pathway for the development of novel therapeutics.

  • Investigating disease mechanisms: Study the impact of mutations found in patients with congenital disorders of glycosylation on enzyme function and overall pathway efficiency.

Experimental Protocols

Protocol 1: Preparation of Microsomes from Mammalian Liver

Microsomes, which are vesicles derived from the endoplasmic reticulum, are the primary site of dolichol biosynthesis and can be used as a source of endogenous enzymes for in vitro assays.

Materials:

  • Fresh or frozen mammalian liver

  • Buffer A: 200 mM sucrose (B13894), 50 mM HEPES-KOH (pH 7.5), 40 mM KOAc, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, and protease inhibitors.[3]

  • Buffer B: 200 mM sucrose, 50 mM HEPES-KOH (pH 7.5), and 1 mM DTT.[3]

  • 1.2 M sucrose in Buffer A

  • Motor-driven Potter-Elvehjem homogenizer

  • Ultracentrifuge and appropriate rotors

Procedure:

  • Mince the liver tissue and homogenize in 4 mL of ice-cold Buffer A per gram of tissue using a motor-driven Potter-Elvehjem homogenizer.[3][4]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.[3][4]

  • Collect the supernatant and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet mitochondria.[3][4]

  • Carefully collect the supernatant (S10 fraction) and layer it over a cushion of 1.2 M sucrose in Buffer A.[3]

  • Ultracentrifuge at 140,000 x g for 2.5 hours at 4°C.[3]

  • Aspirate the supernatant and the sucrose cushion. The resulting pellet contains the crude rough microsomes.

  • Resuspend the microsomal pellet in Buffer B to a desired protein concentration (e.g., 20 mg/mL).[5]

  • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Aliquots of the microsomal suspension can be flash-frozen in liquid nitrogen and stored at -80°C until use.[3][4]

Protocol 2: Cell-Free Expression of this compound Biosynthesis Enzymes

For a fully reconstituted system or to study individual enzymes, recombinant expression in a cell-free system is required. E. coli-based cell-free systems are suitable for this purpose.

Materials:

  • E. coli-based cell-free protein synthesis kit (e.g., PURExpress®)

  • Plasmids encoding human cis-prenyltransferase (DHDDS/NUS1 complex), DHRSX, and SRD5A3.

  • N-terminal tags (e.g., His-tag) for purification are recommended.

  • Detergents (e.g., Brij-35, Triton X-100) for solubilizing membrane proteins.

Procedure:

  • Follow the manufacturer's instructions for the cell-free protein synthesis kit.

  • Add the expression plasmids for the enzymes of interest to the reaction mixture. For the cis-prenyltransferase complex, co-expression of DHDDS and NUS1 is necessary.

  • For the membrane-associated enzymes (CPT complex, DHRSX, SRD5A3), supplement the reaction with a mild non-ionic detergent (e.g., 0.1% Brij-35) to aid in solubilization.

  • Incubate the reaction at the recommended temperature (e.g., 37°C) for 2-4 hours.

  • The expressed enzymes can be used directly in the crude reaction mixture for activity assays or purified using affinity chromatography if tagged.

Cell_Free_Workflow cluster_expression Cell-Free Protein Synthesis cluster_assay In Vitro Biosynthesis Assay dna Plasmids (CPT, DHRSX, SRD5A3) cfps E. coli Cell-Free System + Detergent dna->cfps enzymes Soluble Enzymes cfps->enzymes reaction Incubation (37°C) enzymes->reaction microsomes Microsomes or Liposomes microsomes->reaction substrates FPP, [14C]-IPP, NADPH, NAD+ substrates->reaction extraction Lipid Extraction reaction->extraction analysis HPLC / LC-MS Analysis extraction->analysis

Caption: Experimental workflow for cell-free this compound biosynthesis.

Protocol 3: In Vitro this compound Biosynthesis Assay

This protocol describes a method to synthesize this compound in vitro using either prepared microsomes or cell-free expressed enzymes.

Materials:

  • Prepared microsomes (Protocol 1) or cell-free expressed enzymes (Protocol 2).

  • Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT.

  • Farnesyl pyrophosphate (FPP)

  • [1-14C]-Isopentenyl pyrophosphate ([14C]-IPP)

  • NADPH

  • NAD+

  • Liposomes (optional, if using purified enzymes)

  • Stopping Solution: Chloroform/Methanol (2:1, v/v)

Procedure:

  • In a microcentrifuge tube, prepare the reaction mixture containing:

    • 50-100 µg of microsomal protein or an appropriate amount of cell-free expressed enzymes.

    • Reaction Buffer to a final volume of 100 µL.

    • 10 µM FPP.

    • 10 µM [14C]-IPP (specific activity ~50-60 mCi/mmol).

    • 1 mM NADPH.

    • 1 mM NAD+.

  • If using purified enzymes, pre-incubate them with pre-formed liposomes for 30 minutes on ice to facilitate membrane insertion.

  • Initiate the reaction by adding the substrates (FPP and [14C]-IPP).

  • Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction by adding 500 µL of Chloroform/Methanol (2:1).

  • Vortex vigorously and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Wash the organic phase with 100 µL of 0.9% NaCl solution.

  • Dry the organic phase under a stream of nitrogen.

Protocol 4: Analysis of this compound by HPLC

The synthesized radiolabeled dolichol can be analyzed and quantified by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Dried lipid extract from Protocol 3.

  • HPLC system with a reverse-phase C18 column.

  • Mobile Phase A: Methanol/Water (9:1, v/v)

  • Mobile Phase B: Isopropanol/Hexane (8:2, v/v)

  • Radiochemical detector or liquid scintillation counter.

  • Dolichol standards (e.g., this compound).

Procedure:

  • Resuspend the dried lipid extract in 100 µL of the initial mobile phase.

  • Inject the sample onto the C18 column.

  • Elute the lipids using a gradient from Mobile Phase A to Mobile Phase B. A typical gradient would be:

    • 0-5 min: 100% A

    • 5-25 min: Linear gradient to 100% B

    • 25-35 min: 100% B

  • Monitor the eluate using a radiochemical detector. Alternatively, collect fractions and quantify the radioactivity using a liquid scintillation counter.

  • Identify the this compound peak by comparing its retention time with that of a known standard.

  • Quantify the amount of synthesized this compound based on the radioactivity of the peak and the specific activity of the [14C]-IPP substrate. For more detailed structural confirmation and quantification, especially for non-radiolabeled products, LC-MS is recommended.[6][7]

Data Presentation

The following table summarizes representative quantitative data that can be obtained from cell-free this compound biosynthesis experiments. The values are illustrative and will vary depending on the specific experimental conditions.

ParameterSystemSubstrate ConcentrationsEnzyme ConcentrationProduct YieldReference
cis-Prenyltransferase Activity Purified human DHDDS/NUS110 µM FPP, 50 µM IPP1 µg5 pmol/min/µg[6]
Polyprenol Reductase (SRD5A3) Activity Hamster SRD5A3 in HEK-293 cellsNot determined for polyprenolN/ALacks steroid 5α-reductase activity[7]
Overall Dolichol Synthesis Rat liver slices[3H]mevalonateEndogenousHighest rates in kidney, spleen, and liver[8]
This compound Formation E. coli expressing plant cis-prenyltransferase[14C]-IPP, FPPCrude extractFormation of dolichol around C80 confirmed[9]

Note: Quantitative data for the complete reconstituted this compound pathway in a cell-free system is limited in the literature. The table provides examples of data for individual components or related systems.

Troubleshooting

ProblemPossible CauseSolution
Low or no this compound product Inactive enzymes- Confirm enzyme expression and activity individually.- Ensure proper folding of membrane proteins (use detergents or liposomes).
Suboptimal reaction conditions- Titrate concentrations of substrates (FPP, IPP) and cofactors (NADPH, NAD+).- Optimize pH and temperature.
Degradation of substrates or products- Add protease inhibitors to the reaction.- Minimize incubation time.
Incorrect chain length of dolichol Substrate ratio (FPP:IPP) is not optimal- Vary the ratio of FPP to IPP to favor the synthesis of C80 chains.
Contaminating enzyme activities- Use purified enzymes instead of crude extracts or microsomes.
Poor recovery of lipid products Inefficient lipid extraction- Ensure complete phase separation during extraction.- Perform a second extraction of the aqueous phase.

Conclusion

Cell-free systems represent a robust and adaptable platform for the detailed investigation of this compound biosynthesis. By providing a controlled and customizable environment, these systems enable researchers to overcome the limitations of cell-based studies. The protocols and application notes provided herein offer a comprehensive guide for establishing and utilizing cell-free systems to advance our understanding of this vital metabolic pathway and to facilitate the discovery of new therapeutic interventions for related disorders.

References

Troubleshooting & Optimization

Troubleshooting low yield in C80-Dolichol extraction.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C80-Dolichol extraction. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the extraction of this compound. This guide offers detailed protocols, troubleshooting advice, and quantitative data to help you enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am experiencing a significantly lower than expected yield of this compound. What are the most likely causes?

A1: Low yields of this compound can stem from several critical stages of the extraction process. The most common culprits include:

  • Incomplete Saponification: This is a primary cause of low yield. If the saponification (alkaline hydrolysis) of the tissue homogenate is not complete, this compound may remain esterified and will not be efficiently extracted into the organic solvent. Factors influencing saponification include the concentration of the base (e.g., potassium hydroxide), the duration of the reaction, and the reaction temperature.

  • Suboptimal Solvent Extraction: The choice of organic solvent is crucial for selectively and efficiently extracting the non-polar this compound. An inappropriate solvent or an incorrect ratio of solvents in a mixture can lead to poor partitioning of dolichols into the organic phase.

  • Degradation of this compound: Dolichols can be susceptible to degradation, especially during prolonged exposure to harsh conditions such as high temperatures or strong alkaline environments during saponification.

  • Issues During Purification: Loss of product can occur during purification steps, such as high-performance liquid chromatography (HPLC) or solid-phase extraction (SPE). This can be due to irreversible binding to the column, co-elution with other lipids, or degradation on the stationary phase.

  • Poor Phase Separation: During liquid-liquid extraction, the formation of emulsions can trap this compound at the interface, preventing its complete transfer into the organic layer.

Q2: How can I optimize the saponification step to improve my this compound yield?

A2: Optimizing the saponification is a critical step for maximizing your yield. The extractability of dolichols is significantly affected by the length of saponification and the concentration of potassium hydroxide (B78521) (KOH) in the saponification mixture[1]. Consider the following parameters:

  • KOH Concentration: A sufficiently high concentration of KOH is necessary to hydrolyze the ester linkages.

  • Reaction Time and Temperature: The reaction time and temperature should be optimized to ensure complete saponification without causing degradation of the this compound. It has been noted that a temperature between 60°C and 75°C can be optimal for the yield of similar compounds[2].

  • Co-solvent: The use of a co-solvent like ethanol (B145695) or methanol (B129727) helps to solubilize the lipids in the aqueous base, increasing the efficiency of the reaction.

Q3: What is the best solvent system for extracting this compound?

A3: The choice of solvent is critical and depends on the polarity of this compound. Generally, a non-polar solvent is required for efficient extraction from the aqueous saponified mixture.

  • Diethyl Ether: This is a commonly used solvent for the extraction of dolichols and cholesterol after alkaline saponification of tissues[1].

  • Hexane or Heptane: These are also effective non-polar solvents for extracting dolichols.

  • Solvent Mixtures: Sometimes, a mixture of solvents can provide better extraction efficiency. The choice of solvent should be based on the principle that a solvent with a similar polarity to the solute will perform better[3].

Q4: My this compound extract is contaminated with other lipids. How can I improve its purity?

A4: Co-extraction of other lipids is a common issue. Saponification is a key first step as it removes triglycerides which can interfere with some chromatographic separations[4]. Further purification is often necessary:

  • Silicic Acid Chromatography: This can be used for further purification of dolichols before quantification by HPLC[1].

  • Solid-Phase Extraction (SPE): SPE can be a highly effective method for purifying this compound from other lipid classes. The choice of sorbent and elution solvents is critical for good recovery.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC on a C18 column is a standard method for both purifying and quantifying dolichols[1][5].

Q5: I suspect my this compound is degrading during the extraction process. How can I minimize this?

A5: Degradation can be a significant factor in low yields. To minimize degradation:

  • Control Saponification Conditions: Avoid excessively high temperatures and prolonged exposure to strong alkali during saponification.

  • Work Quickly and at Low Temperatures: Once the extraction is complete, it is advisable to work at lower temperatures to minimize degradation.

  • Use of Antioxidants: While not explicitly detailed for this compound in the provided context, the use of antioxidants can be a general strategy to prevent the degradation of lipids.

  • Storage: Store the purified this compound at low temperatures, under an inert atmosphere if possible, and protected from light to prevent degradation over time. The stability of similar compounds is significantly influenced by storage temperature and light exposure[6].

Data Presentation

Table 1: Comparison of Dolichol Extraction Parameters from Mammalian Liver

ParameterCondition 1Condition 2Expected RecoveryReference
Saponification Standard KOH concentration, shorter durationOptimized KOH concentration, longer durationHigher with optimized conditions[1]
Extraction Solvent Diethyl EtherHexaneDiethyl ether showed good recovery[1]
Purification Direct HPLCSilicic Acid Chromatography + HPLCAdditional purification improves purity[1]

Table 2: Expected Dolichol Content in Various Tissues

Tissue SourceDolichol Content (µg/g)Dolichyl Phosphate (B84403) Content (µg/g)Reference
One-month-old CBA mouse liver66.3 ± 1.23.7 ± 0.3[1]
Dry soybean embryos96.3 ± 0.85.3 ± 0.1[5]

Experimental Protocols

Protocol 1: General Procedure for Extraction of Dolichol from Mammalian Liver

This protocol is based on the methodology described for the determination of total cholesterol, dolichol, and dolichyl phosphate in mammalian liver[1].

  • Homogenization: Homogenize the liver tissue in a suitable buffer.

  • Saponification:

    • Add a solution of potassium hydroxide (KOH) in aqueous ethanol to the tissue homogenate.

    • Heat the mixture under reflux for a specified period (e.g., 1 hour) to ensure complete saponification. The optimal time and KOH concentration should be determined empirically.

  • Extraction:

    • After cooling, add water and a non-polar organic solvent such as diethyl ether.

    • Mix thoroughly to ensure the transfer of dolichols into the organic phase.

    • Centrifuge to separate the phases.

    • Carefully collect the upper organic layer.

    • Repeat the extraction of the aqueous phase with the organic solvent two more times to maximize recovery.

  • Washing:

    • Combine the organic extracts and wash them with water to remove any remaining alkali.

  • Drying and Concentration:

    • Dry the organic phase over anhydrous sodium sulfate.

    • Evaporate the solvent under a stream of nitrogen.

  • Purification and Quantification:

    • Redissolve the lipid residue in a suitable solvent.

    • For direct quantification of dolichol, proceed with reverse-phase HPLC on a C18 column.

    • For samples requiring further purification, perform chromatography on silicic acid prior to HPLC analysis.

Mandatory Visualization

Troubleshooting_Low_Yield Start Low this compound Yield IncompleteSaponification Incomplete Saponification? Start->IncompleteSaponification OptimizeSaponification Optimize Saponification: - Increase KOH concentration - Increase reaction time/temp IncompleteSaponification->OptimizeSaponification Yes PoorExtraction Suboptimal Solvent Extraction? IncompleteSaponification->PoorExtraction No End Improved Yield OptimizeSaponification->End ChangeSolvent Change Extraction Solvent: - Use Diethyl Ether or Hexane - Optimize solvent ratios PoorExtraction->ChangeSolvent Yes Degradation Potential Degradation? PoorExtraction->Degradation No ChangeSolvent->End MinimizeDegradation Minimize Degradation: - Reduce saponification temp/time - Work at low temperatures - Store properly Degradation->MinimizeDegradation Yes PurificationLoss Loss During Purification? Degradation->PurificationLoss No MinimizeDegradation->End OptimizePurification Optimize Purification: - Check HPLC column recovery - Optimize SPE conditions PurificationLoss->OptimizePurification Yes PurificationLoss->End No OptimizePurification->End

Caption: Troubleshooting workflow for low this compound yield.

C80_Dolichol_Extraction_Workflow Start Tissue Homogenization Saponification Alkaline Saponification (KOH, Ethanol, Heat) Start->Saponification Extraction Liquid-Liquid Extraction (e.g., Diethyl Ether) Saponification->Extraction PhaseSeparation Phase Separation (Collect Organic Layer) Extraction->PhaseSeparation Washing Wash Organic Phase PhaseSeparation->Washing Drying Dry and Concentrate Washing->Drying Purification Purification (Silicic Acid Chromatography / SPE) Drying->Purification Quantification Quantification (Reverse-Phase HPLC) Purification->Quantification End Pure this compound Quantification->End

Caption: General experimental workflow for this compound extraction.

References

Technical Support Center: Optimizing LC-MS for Dolichol Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your liquid chromatography-mass spectrometry (LC-MS) methods for dolichol analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most effective ionization technique for dolichol analysis?

A1: Electrospray ionization (ESI) is a commonly used and effective technique for the analysis of dolichols.[1][2] Atmospheric pressure chemical ionization (APCI) can be a better choice for less polar, lower-molecular-weight compounds and may offer complementary information.[2][3][4] For dolichols, which are large and relatively nonpolar lipids, ESI is generally preferred, often in positive ion mode to form adducts like [M+NH₄]⁺ or in negative ion mode to form [M+Ac]⁻.[1][5]

Q2: Which type of LC column is best suited for separating dolichol species?

A2: Reversed-phase columns, such as C8 and C18, are most commonly used and have demonstrated good separation of dolichol species based on their chain length.[1][5][6] For instance, a Zorbax SB-C8 column (5 µm, 2.1 × 50 mm) has been successfully used for these separations.[1][6] The choice between C8 and C18 will depend on the specific range of dolichol chain lengths being analyzed, with C18 providing greater retention for these lipophilic molecules.

Q3: How can I improve the detection sensitivity for dolichols, which are typically low in abundance?

A3: Several strategies can enhance detection sensitivity:

  • Sample Enrichment: Increase the amount of total lipid extract injected onto the column. It has been shown that injecting a larger percentage of the total lipid extract is necessary for effective dolichol detection compared to other lipids like coenzyme Q.[1]

  • Derivatization: For dolichyl phosphates, methylation of the phosphate (B84403) group using trimethylsilyl (B98337) diazomethane (B1218177) (TMSD) can significantly improve ionization efficiency in positive ion mode.[5][7][8]

  • Optimized Mobile Phase: The use of mobile phase additives like ammonium (B1175870) acetate (B1210297) helps in the formation of adducts ([M+NH₄]⁺ or [M+Ac]⁻), which can enhance the ionization efficiency of dolichols.[1][9]

Q4: Is an internal standard necessary for accurate quantification of dolichols?

A4: Yes, using an internal standard is crucial for accurate quantification to account for variations in sample preparation and instrument response. While isotopically labeled dolichols are ideal, they are not always commercially available.[5][10] A common practice is to use a structurally similar compound with a different chain length that is not present in the sample, such as a synthetic nor-dolichol or a polyprenol with a distinct number of isoprene (B109036) units.[1][5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your LC-MS analysis of dolichols.

Problem 1: Poor Peak Shape (Tailing, Broadening, or Splitting)

Possible Causes & Solutions:

CauseSolution
Column Contamination Flush the column with a strong solvent mixture (e.g., isopropanol/acetonitrile). If the problem persists, consider replacing the column or the guard column frit.[11]
Inappropriate Injection Solvent Ensure your injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion.[11]
Secondary Interactions with Column This can cause peak tailing.[11] Ensure the mobile phase pH is appropriate for your analytes and column chemistry. The addition of a small amount of a competing acid or base (like formic acid or ammonium hydroxide) can help mitigate these interactions.[12]
Extra-Column Volume Minimize the length and diameter of tubing between the injector, column, and mass spectrometer to reduce peak broadening.[11]
Problem 2: Low or No Signal Intensity

Possible Causes & Solutions:

CauseSolution
Poor Ionization Efficiency Dolichols can be challenging to ionize.[7] Optimize ESI source parameters such as capillary voltage, gas flows, and temperature.[3] Consider derivatization for phosphorylated forms to enhance signal.[5][8] Ensure the mobile phase contains an appropriate additive like ammonium acetate to promote adduct formation.[1][9]
Sample Degradation Dolichols can be susceptible to oxidation. Add antioxidants like BHT during sample extraction and storage.[13]
Insufficient Sample Concentration Dolichols are often present at low concentrations.[7] Increase the amount of sample injected or perform an enrichment step during sample preparation.[1]
Contamination in the MS Source Involatile salts or other contaminants can suppress the signal.[12] Regularly clean the ion source components. Using a divert valve to direct the flow to waste during the initial and final stages of the gradient can prevent contamination from highly polar and non-polar matrix components.[12]
Problem 3: Retention Time Shifts

Possible Causes & Solutions:

CauseSolution
Inconsistent Mobile Phase Preparation Prepare fresh mobile phases daily and ensure accurate composition.[14] Microbial growth in aqueous mobile phases can alter the pH and composition, so it's recommended to replace them every 24-48 hours.[11]
Column Degradation Over time, the stationary phase can degrade, leading to shifts in retention. Monitor column performance with a standard mixture and replace the column when performance deteriorates.[14]
Fluctuations in Column Temperature Use a column oven to maintain a stable temperature, as temperature variations can affect retention times.[15]
Changes in Flow Rate Check the LC pump for any pressure fluctuations that might indicate a leak or a failing pump seal, which could alter the flow rate.[14]

Experimental Protocols

Protocol 1: Lipid Extraction and Saponification

This protocol is adapted from standard lipid extraction methods.[1][13]

  • Homogenization: Homogenize cell pellets or tissues in a suitable buffer.

  • Lipid Extraction (Bligh & Dyer):

    • Add methanol (B129727) and chloroform (B151607) to the homogenate in a glass tube with a Teflon-lined cap.

    • Vortex thoroughly and allow the mixture to stand.

    • Add chloroform and water, vortex again, and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Saponification (for total dolichol analysis):

    • Dry the lipid extract under a stream of nitrogen.

    • Add a solution of potassium hydroxide (B78521) in ethanol (B145695) and incubate at an elevated temperature (e.g., 85°C for 60 minutes) to hydrolyze ester linkages.[5]

    • After cooling, perform a liquid-liquid extraction to recover the non-saponifiable lipids, including dolichols.

Protocol 2: LC-MS Analysis of Dolichols

The following parameters are a starting point and should be optimized for your specific instrument and application.[1][9]

ParameterRecommended Setting
LC Column Zorbax SB-C8 (5 µm, 2.1 x 50 mm) or equivalent reversed-phase column
Mobile Phase A Methanol:Acetonitrile:1 mM Aqueous Ammonium Acetate (60:20:20, v/v/v)
Mobile Phase B 100% Ethanol with 1 mM Ammonium Acetate
Flow Rate 200 µL/min
Gradient 100% A for 2 min, linear gradient to 100% B over 14 min, hold at 100% B for 4 min
Injection Volume 10-20 µL
Ionization Mode ESI Positive or Negative
MS Detection Full scan for identification or Multiple Reaction Monitoring (MRM) for quantification

Example MS Parameters (Positive ESI): [1]

ParameterSetting
ESI Voltage +5500 V
Declustering Potential 60 V
Focusing Potential 265 V
Nebulizer Gas 20 psi

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Sample Biological Sample (Cells/Tissue) Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (e.g., Bligh & Dyer) Homogenization->Extraction Saponification Saponification (Optional) (for total dolichols) Extraction->Saponification LC_Separation Reversed-Phase LC Separation (C8 or C18 column) Extraction->LC_Separation Direct Analysis Derivatization Derivatization (Optional) (e.g., TMSD for Dol-P) Saponification->Derivatization Derivatization->LC_Separation MS_Detection Mass Spectrometry Detection (ESI, Full Scan/MRM) LC_Separation->MS_Detection Data_Processing Data Processing (Peak Integration) MS_Detection->Data_Processing Quantification Quantification (Internal Standard Method) Data_Processing->Quantification Results Results Quantification->Results

Caption: Experimental workflow for dolichol analysis by LC-MS.

Troubleshooting_Flowchart Start LC-MS Analysis Issue Check_Peak Assess Peak Shape Start->Check_Peak Check_Signal Check Signal Intensity Check_Peak->Check_Signal Good Poor_Peak Poor Peak Shape (Tailing, Broad, Split) Check_Peak->Poor_Peak Poor Check_RT Check Retention Time Check_Signal->Check_RT Good Low_Signal Low/No Signal Check_Signal->Low_Signal Low RT_Shift Retention Time Shift Check_RT->RT_Shift Shift End End Check_RT->End Stable Sol_Peak_Column Flush/Replace Column Poor_Peak->Sol_Peak_Column Sol_Peak_Solvent Adjust Injection Solvent Poor_Peak->Sol_Peak_Solvent Sol_Peak_Interactions Optimize Mobile Phase Poor_Peak->Sol_Peak_Interactions Sol_Signal_Ionization Optimize MS Source Low_Signal->Sol_Signal_Ionization Sol_Signal_Sample Increase Sample Concentration Low_Signal->Sol_Signal_Sample Sol_Signal_Contamination Clean MS Source Low_Signal->Sol_Signal_Contamination Sol_RT_MobilePhase Prepare Fresh Mobile Phase RT_Shift->Sol_RT_MobilePhase Sol_RT_Temp Check Column Temperature RT_Shift->Sol_RT_Temp Sol_RT_Flow Inspect LC Pump RT_Shift->Sol_RT_Flow

Caption: Troubleshooting flowchart for common LC-MS issues.

References

Technical Support Center: C80-Dolichol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of C80-Dolichol and related long-chain polyprenols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the quantification of this compound?

The accurate quantification of this compound and other dolichols is challenging due to a combination of their inherent physicochemical properties and their presence in complex biological matrices. Key difficulties include:

  • Low Abundance: Dolichols constitute a very small fraction of total cellular lipids, often making their detection difficult without sensitive analytical techniques.[1][2]

  • High Lipophilicity: Their long polyisoprenoid chains make them highly nonpolar (lipophilic), which can lead to poor solubility in common HPLC mobile phases and strong retention on reverse-phase columns, complicating chromatographic analysis.[2]

  • Poor Ionization Efficiency: In mass spectrometry, native dolichols and their phosphorylated forms (Dolichyl Phosphates or Dol-P) often exhibit poor ionization efficiency, resulting in low signal intensity.[2][3]

  • Matrix Effects: Co-eluting lipids and other molecules from the biological sample can interfere with the ionization of dolichols in the mass spectrometer source, leading to signal suppression or enhancement and, consequently, inaccurate quantification.[4][5]

  • Lack of Commercial Standards: Pure standards for every single dolichol species are not always readily available, which can complicate absolute quantification.

Q2: Why is derivatization necessary for this compound analysis?

Derivatization is a chemical modification of an analyte to improve its analytical properties. For dolichols and especially their phosphorylated forms, derivatization is often crucial for successful quantification for several reasons:

  • To Enhance Mass Spectrometry Signal: For analysis by Reverse-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS), derivatization, such as methylation of the phosphate (B84403) group using agents like trimethylsilyldiazomethane (B103560) (TMSD), neutralizes the negative charge.[2][3] This significantly improves ionization efficiency in positive-ion mode ESI-MS and leads to a much stronger signal.[2]

  • To Improve Chromatographic Behavior: Unmodified dolichyl phosphates can be difficult to analyze by RPLC. Methylation reduces the polarity of the phosphate group, making the molecule more amenable to separation on common C18 columns.[2]

  • To Enable Fluorescence Detection: For quantification using HPLC with a fluorescence detector, a fluorescent tag must be attached to the dolichol molecule. This is a highly sensitive method but can be labor-intensive due to the multi-step derivatization and cleanup process.[1][3]

Q3: What are matrix effects and how can they be minimized in dolichol quantification?

Matrix effects are the alteration (suppression or enhancement) of the ionization of a target analyte by the presence of co-eluting compounds from the sample matrix.[4][5] In dolichol analysis, co-extracted phospholipids (B1166683) are a common source of matrix effects.

Minimization Strategies:

  • Effective Sample Cleanup: Use robust extraction and cleanup protocols, such as solid-phase extraction (SPE), to remove interfering matrix components before analysis.[6]

  • Optimized Chromatography: Develop an HPLC method that provides good chromatographic separation between this compound and the major matrix components. A longer run time or a different column chemistry may be necessary.[2]

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting for matrix effects, as it will be affected in the same way as the analyte. If unavailable, a structurally similar compound (e.g., a polyprenol of a different, non-endogenous chain length) can be used.[2]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thereby mitigating matrix effects. However, this may also lower the analyte signal below the limit of detection.[7]

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for consistent matrix effects.

Troubleshooting Guide

Problem 1: Low or No Signal for this compound

Potential Cause Suggested Solution
Inefficient Extraction Ensure the chosen extraction method (e.g., based on Folch or Bligh and Dyer) is appropriate for highly lipophilic compounds. Saponification may be required to release dolichols from esters, but conditions (KOH concentration, time) must be optimized to prevent degradation.[6]
Poor Ionization If using MS, confirm that instrument parameters (e.g., spray voltage, capillary temperature) are optimized. Consider derivatization (e.g., TMSD methylation for Dol-P) to enhance signal intensity.[2][8] For fluorescence, ensure the derivatization reaction was successful.
Ion Suppression (Matrix Effect) Infuse a standard solution of this compound post-column while injecting a blank matrix extract. A drop in the standard's signal indicates suppression. Improve sample cleanup, adjust chromatography to separate from the suppression zone, or use a suitable internal standard.[5]
Analyte Degradation Dolichols can be sensitive to oxidation. Store samples at -80°C and minimize exposure to light and air. Use antioxidants during sample preparation if necessary.
Instrument Malfunction Verify MS or detector performance with a known standard. Check for issues with the ESI spray, detector voltage, or LC pump flow.[9][10]

Problem 2: High Variability in Quantitative Results (Poor Precision)

Potential Cause Suggested Solution
Inconsistent Sample Preparation Standardize every step of the extraction and derivatization process. Ensure accurate and consistent pipetting, especially when adding the internal standard. Use a consistent final volume for reconstitution.
Fluctuating Matrix Effects Matrix effects can vary between samples, leading to high variability. The use of a stable isotope-labeled or a good structural analog internal standard is critical to correct for this.[4]
Incomplete Derivatization Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentration. Any variability in reaction efficiency will translate to quantitative variability.[2]
LC System Instability Check for fluctuations in pump pressure, which may indicate a leak or air bubbles. Ensure the column oven temperature is stable. Poorly prepared mobile phases can also cause retention time shifts and signal instability.[10]
Carryover If a high concentration sample is followed by a low one, analyte carryover in the autosampler or on the column can lead to artificially high results in the second sample. Run blank injections between samples to check for and mitigate carryover.[9]

Problem 3: Poor Peak Shape in HPLC (e.g., Tailing, Broadening, or Splitting)

Potential Cause Suggested Solution
Column Overload Inject a smaller volume or a more dilute sample.
Column Contamination/Degradation Flush the column with a strong solvent or, if necessary, replace it. Use a guard column to protect the analytical column from matrix components.
Inappropriate Mobile Phase Ensure the mobile phase is correctly prepared and degassed. The pH and organic solvent composition must be suitable for the analyte and column chemistry.[2]
Injection Solvent Mismatch The solvent used to reconstitute the final extract should be as close in composition as possible to the initial mobile phase to avoid peak distortion.
Secondary Interactions Unwanted interactions between the analyte and the column's stationary phase can cause peak tailing. Adding a small amount of a competing agent (e.g., a different acid or base) to the mobile phase can sometimes help.

Quantitative Data Summary

The following table summarizes key mass spectrometry data for the analysis of dolichyl phosphates (Dol-P) after methylation, which is a common and effective method for their quantification.[2][3]

CompoundMolecular Formula (Methylated)[M+NH₄]⁺ Adduct (m/z)Typical Retention Time (min)
Dol-P C80 C₈₂H₁₃₇O₄P1235.059321.8
Dol-P C85 C₈₇H₁₄₅O₄P1303.121922.3
Dol-P C90 C₉₂H₁₅₃O₄P1371.184522.9
Dol-P C95 C₉₇H₁₆₁O₄P1439.247123.5
Pol-P C60 (IS) C₆₂H₁₀₅O₄P967.798019.4
Data derived from RPLC-MS analysis using methods described in the literature.[2][3]

Experimental Protocols

Protocol 1: Extraction and Derivatization of Dolichyl Phosphates for RPLC-MS

This protocol is adapted from established methods for the analysis of dolichyl phosphates from cell cultures.[2][3]

1. Sample Preparation and Lipid Extraction: a. Start with approximately 1 million cultured cells. b. Add a known amount of an internal standard (e.g., 20 pmol of Polyprenyl-P C60) to the cell pellet. c. Perform a lipid extraction using a modified Bligh and Dyer method. For saponification to hydrolyze phosphate esters, add 0.5 mL of 15 M KOH and incubate at 85°C for 60 minutes.[2] d. Induce phase partitioning by adding methanol (B129727) and dichloromethane. e. Collect the lower organic phase containing the lipids. f. Dry the lipid extract completely under a gentle stream of nitrogen. This is critical to avoid neutralization of the derivatizing agent.

2. TMSD Derivatization (Methylation): a. Reconstitute the dried lipid extract in 200 µL of a dichloromethane:methanol mixture (e.g., 6.5:5.2, v/v). b. In a fume hood, carefully add 10 µL of 2.0 M trimethylsilyldiazomethane (TMSD) in hexane (B92381) using a gas-tight syringe. c. Vortex the mixture and incubate at room temperature for 40 minutes. d. After incubation, dry the sample again under nitrogen. e. Reconstitute the final sample in a solvent suitable for RPLC-MS injection (e.g., the initial mobile phase).

Protocol 2: RPLC-MS Analysis of Methylated Dolichyl Phosphates

This protocol outlines typical conditions for the chromatographic separation and mass spectrometric detection of methylated dolichyl phosphates.[2][3]

  • LC System: High-performance liquid chromatography system coupled to a high-resolution mass spectrometer.

  • Column: C18 reverse-phase column (e.g., Waters CSH C18, 1 x 150 mm, 1.7 µm).

  • Column Temperature: 55°C.

  • Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.

  • Mobile Phase B: Isopropyl alcohol:Acetonitrile (90:10, v/v) with 10 mM ammonium acetate and 0.1% formic acid.

  • Flow Rate: 0.1 mL/min.

  • Gradient:

    • 0-3 min: 40% to 50% B

    • 3-9 min: 50% to 54% B

    • 9-17 min: 54% to 90% B

    • 17-27.5 min: Hold at 90% B

    • 27.6-30 min: Return to 40% B for re-equilibration.

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan or parallel reaction monitoring (PRM).

    • Monitored Ions: Monitor for the [M+NH₄]⁺ adducts of the methylated dolichyl phosphates (see table above).

    • Fragmentation: For confirmation, a characteristic fragment ion for the dimethylphosphate headgroup can be observed at m/z 127.0155 in MS/MS experiments.[3]

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Biological Sample (Cells/Tissue) IS 2. Add Internal Standard Sample->IS Extract 3. Lipid Extraction (e.g., Bligh & Dyer) IS->Extract Deriv 4. Derivatization (e.g., Methylation) Extract->Deriv Recon 5. Reconstitution Deriv->Recon LC 6. RPLC Separation Recon->LC MS 7. MS Detection (ESI+) LC->MS Integration 8. Peak Integration MS->Integration Quant 9. Quantification (vs. Internal Standard) Integration->Quant

Caption: Experimental workflow for this compound quantification.

Troubleshooting Start Issue: Low or No Signal Check_Standard Inject pure standard. Signal OK? Start->Check_Standard Check_Extraction Review extraction protocol. Optimize cleanup? Check_Standard->Check_Extraction Yes Check_MS Check MS tune/calibration. Clean ion source? Check_Standard->Check_MS No Check_Deriv Review derivatization. Reaction complete? Check_Extraction->Check_Deriv Sol_Matrix Solution: Matrix Effect or Extraction Issue Check_Deriv->Sol_Matrix Sol_MS Solution: Instrument Issue Check_MS->Sol_MS

Caption: Troubleshooting decision tree for low signal intensity.

MatrixEffect cluster_ideal Ideal Condition (No Matrix) cluster_real Real Sample (With Matrix) Analyte1 This compound Source1 ESI Source Analyte1->Source1 Signal1 Strong Signal Source1->Signal1 Analyte2 This compound Source2 ESI Source (Competition for Ionization) Analyte2->Source2 Matrix Co-eluting Lipids (Matrix) Matrix->Source2 Signal2 Suppressed Signal Source2->Signal2

Caption: Diagram illustrating the concept of ion suppression (matrix effect).

References

Improving C80-Dolichol signal intensity in mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of C80-Dolichol and other long-chain dolichols by mass spectrometry. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the analysis of this compound.

Issue 1: Low or No this compound Signal Intensity

Q: I am not seeing a signal, or the signal for my this compound is very weak. What are the possible causes and solutions?

A: Low signal intensity for this compound is a common issue and can stem from several factors throughout the analytical workflow, from sample preparation to mass spectrometer settings. Below is a systematic guide to troubleshooting this problem.

Troubleshooting Workflow for Low Signal Intensity

LowSignalTroubleshooting Start Low this compound Signal SamplePrep 1. Verify Sample Preparation Start->SamplePrep Derivatization 2. Check Derivatization Efficiency (if applicable) SamplePrep->Derivatization Extraction & Hydrolysis OK? LC_Params 3. Optimize LC Parameters Derivatization->LC_Params Methylation Complete? MS_Params 4. Optimize MS Parameters LC_Params->MS_Params Good Peak Shape & Retention? Contamination 5. Check for Contamination & Ion Suppression MS_Params->Contamination Adduct Formation & Source Settings OK? Resolved Signal Improved Contamination->Resolved Clean Source & Mobile Phase?

Caption: A stepwise guide to troubleshooting low this compound signal.

Possible Causes and Solutions:

Cause Explanation Recommended Solution(s)
Inefficient Extraction This compound is a very long-chain, lipophilic molecule embedded in cellular membranes. Incomplete cell lysis or inefficient liquid-liquid or solid-phase extraction will result in poor recovery.- Ensure thorough tissue homogenization or cell lysis. - Use a robust lipid extraction method such as a modified Folch or Bligh-Dyer extraction. - For dolichyl phosphates, alkaline hydrolysis is necessary to release the dolichol moiety. Ensure complete hydrolysis by optimizing incubation time and temperature (e.g., 60 minutes at 85°C with 15 M KOH).[1]
Poor Ionization Efficiency Native dolichols are neutral molecules and ionize poorly by electrospray ionization (ESI). Dolichyl phosphates are anionic and can be challenging to analyze with reverse-phase chromatography.- For Dolichyl Phosphates: Derivatize with trimethylsilyl (B98337) diazomethane (B1218177) (TMSD) to methylate the phosphate (B84403) group. This neutralizes the charge, improves chromatographic retention on C18 columns, and significantly enhances ionization efficiency in positive ion mode.[1] - For Dolichols: Promote the formation of adducts. The use of mobile phase additives containing ammonium (B1175870) salts (e.g., 1 mM ammonium acetate) will favor the formation of [M+NH₄]⁺ adducts, which often provide a much stronger signal than protonated molecules.[1][2]
Suboptimal LC-MS Parameters Incorrect mobile phase composition, gradient, flow rate, or mass spectrometer settings can drastically reduce signal intensity.- Mobile Phase: For methylated dolichols on a C18 column, use a mobile phase system such as acetonitrile/water with 0.1% formic acid and 10 mM ammonium acetate, gradiently moving to isopropanol/acetonitrile/water.[3] - MS Source: Optimize spray voltage (e.g., 3.5 kV), sheath and auxiliary gas flow rates, and capillary temperature (e.g., 250°C) to ensure efficient desolvation and ionization.[1]
Ion Suppression Co-eluting compounds from the sample matrix can compete for ionization, suppressing the signal of this compound.- Improve chromatographic separation to isolate this compound from interfering species. - Enhance sample cleanup steps. If using liquid-liquid extraction, ensure clean phase separation. Consider solid-phase extraction (SPE) to remove more polar contaminants.

Frequently Asked Questions (FAQs)

Q1: Should I analyze this compound in positive or negative ion mode?

A1: The choice of ionization mode depends on the form of dolichol you are analyzing:

  • Neutral Dolichols: Positive ion mode is preferred. Aim to detect ammonium adducts ([M+NH₄]⁺) as these typically yield higher signal intensity than protonated molecules ([M+H]⁺).

  • Dolichyl Phosphates (unmodified): Negative ion mode can be used to detect the deprotonated molecule [M-H]⁻. However, chromatographic separation can be challenging.

  • Methylated Dolichyl Phosphates: Positive ion mode is strongly recommended. The methylation neutralizes the negative charge of the phosphate group, leading to excellent signal as ammonium adducts ([M+NH₄]⁺) in reverse-phase chromatography.[1]

Q2: What is the benefit of methylating dolichyl phosphates before analysis?

A2: Methylation of dolichyl phosphates with trimethylsilyl diazomethane (TMSD) offers several key advantages:

  • Improved Chromatographic Performance: Unmodified dolichyl phosphates are highly polar and do not retain well on standard reverse-phase (e.g., C18) columns. Methylation makes them more hydrophobic, allowing for good chromatographic separation.[1]

  • Enhanced Sensitivity: The derivatization significantly improves ionization efficiency in positive ion mode. Studies have shown that the derivatization efficiency can be ≥99%.[1]

  • Simplified Analysis: It allows for the use of robust and common reverse-phase LC-MS methods.

Quantitative Impact of Methylation and Adduct Formation on Dolichyl Phosphate Signal

Analyte Form Ionization Mode Predominant Ion Relative Signal Intensity
Methylated Dolichyl PhosphatePositive ESI[M+NH₄]⁺~30-fold higher than [M+H]⁺
Methylated Dolichyl PhosphatePositive ESI[M+H]⁺Baseline
Un-methylated Dolichyl PhosphatePositive ESI[M+NH₄]⁺Very Low / Not Detected

Data synthesized from studies on TMSD-methylated dolichyl phosphates, indicating the significantly higher abundance of ammonium adducts compared to protonated molecules for the methylated form.[1]

Q3: Which mobile phase additives are best for improving this compound signal?

A3: For the analysis of neutral or methylated this compound in positive ion mode, the use of an ammonium salt is highly recommended.

  • Ammonium Acetate or Ammonium Formate (1-10 mM): These additives provide a source of ammonium ions to promote the formation of [M+NH₄]⁺ adducts. These adducts are often much more stable and abundant than protonated molecules for long-chain, low-polarity compounds like dolichols.[1][2] The presence of ammonium adducts has been shown to be critical for achieving high sensitivity.[1]

Q4: What are the key parameters to optimize on the mass spectrometer for this compound?

A4: Several source parameters are critical for good signal intensity. These should be optimized for your specific instrument.

MS Parameter Typical Starting Value Reason for Optimization
Spray Voltage (ESI) +3.5 kVControls the electrochemical process of ionization. Too high can cause discharge; too low results in poor ion formation.
Capillary Temperature 250 °CAffects the desolvation of droplets. Needs to be high enough to evaporate the solvent without thermally degrading the analyte.
Sheath Gas Flow 30 (arbitrary units)Nebulizes the liquid into a fine spray. Affects droplet size and, consequently, ionization efficiency.
Auxiliary Gas Flow 10 (arbitrary units)Aids in solvent evaporation.
S-Lens RF Level 50 eVFocuses the ion beam into the mass analyzer.

These values are based on a Thermo Q-Exactive instrument and may need to be adjusted for other systems.[1]

Experimental Protocols

Protocol 1: Extraction and Methylation of Dolichyl Phosphates from Cell Culture

This protocol describes a method for the extraction, hydrolysis, and methylation of dolichyl phosphates from cultured cells (e.g., HeLa cells) for RPLC-MS analysis.[1][3]

Workflow for Dolichyl Phosphate Sample Preparation

SamplePrepWorkflow Start Cell Pellet (~10^6 cells) Hydrolysis Alkaline Hydrolysis (15M KOH, 85°C, 60 min) Start->Hydrolysis Add Internal Std (PolP C60) Extraction Liquid-Liquid Extraction (Dichloromethane/Methanol) Hydrolysis->Extraction Wash Wash Lower Organic Phase (4x with DCM/MeOH/H2O) Extraction->Wash Dry Evaporate to Dryness (Nitrogen Stream) Wash->Dry Methylation TMSD Methylation (DCM/MeOH, 40 min, RT) Dry->Methylation Analysis Resuspend for LC-MS Analysis Methylation->Analysis

Caption: Workflow for preparing dolichyl phosphates for LC-MS.

Materials:

  • Cell pellet (~1 million cells)

  • Polyprenol C60 (Internal Standard)

  • 15 M Potassium Hydroxide (KOH)

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (B109758) (HPLC grade)

  • Trimethylsilyl diazomethane (TMSD), 2.0 M in hexanes

  • Glass screw-cap tubes with Teflon-lined caps

Procedure:

  • Internal Standard Spiking: To the cell pellet in a glass tube, add 20 pmol of the internal standard (PolP C60).

  • Alkaline Hydrolysis: Add 0.5 mL of 15 M KOH. Vortex and incubate in a shaking water bath at 85°C for 60 minutes. This step releases Dolichyl Phosphate (DolP) from linked sugars.[3]

  • Liquid-Liquid Extraction:

    • Cool the samples to room temperature.

    • Add 1 mL of methanol and 4 mL of dichloromethane to induce phase partitioning.

    • Vortex thoroughly and centrifuge at ~3,500 x g for 5 minutes.

  • Phase Washing:

    • Carefully collect the lower organic phase.

    • Wash the organic phase four times by adding 2.7 mL of a dichloromethane/methanol/water (3:48:47, v/v/v) mixture, vortexing, centrifuging, and removing the upper aqueous phase.

  • Drying: Evaporate the final organic phase to complete dryness under a gentle stream of nitrogen.

  • TMSD Methylation:

    • Resuspend the dried lipid film in 200 µL of a dichloromethane:methanol mixture (6.5:5.2, v:v).

    • Carefully add 10 µL of 2.0 M TMSD using a gas-tight syringe. Caution: TMSD is toxic and potentially explosive. Handle only in a chemical fume hood with appropriate personal protective equipment.

    • Vortex for 1 minute and incubate at room temperature for 40 minutes.

  • Final Preparation: Dry the sample again under nitrogen and resuspend in a suitable solvent (e.g., mobile phase A) for LC-MS injection.

Protocol 2: RPLC-MS Method for Methylated Dolichols

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of methylated dolichols.

Parameter Setting
LC Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Acetonitrile/Water (60:40) with 0.1% Formic Acid & 10 mM Ammonium Acetate
Mobile Phase B Isopropanol/Acetonitrile (90:10) with 0.1% Formic Acid & 10 mM Ammonium Acetate
Flow Rate 0.1 mL/min
Column Temperature 55 °C
Gradient 40% B to 90% B over ~17 minutes, hold, then re-equilibrate
MS Ionization Mode Positive Electrospray Ionization (ESI)
MS Scan Mode Full Scan MS (for discovery) or Parallel Reaction Monitoring (PRM) for targeted quantification
Resolution (Full MS) 70,000
Scan Range m/z 1000-2000 (adjust based on expected dolichol chain lengths)

This method is adapted from a published protocol for the analysis of methylated dolichyl phosphates and should be effective for this compound.[1][3]

References

Stability issues of C80-Dolichol during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C80-Dolichol. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this compound sample preparation and analysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental workflows.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the handling and preparation of this compound samples.

Problem IDQuestionPossible CausesSuggested Solutions
C80-TS-001 Low or no recovery of this compound after extraction. 1. Incomplete Saponification: Insufficient time or concentration of KOH can lead to incomplete release of dolichols from dolichyl esters.[1] 2. Inefficient Extraction: The high lipophilicity of this compound requires an appropriate organic solvent. 3. Emulsion Formation: Vigorous mixing during liquid-liquid extraction can lead to stable emulsions, trapping the analyte. 4. Adsorption to Surfaces: this compound can adhere to plasticware.1. Optimize Saponification: Ensure complete saponification by adjusting the KOH concentration and incubation time. A common starting point is 1 M KOH in 90% ethanol (B145695) at 60-80°C for 1-2 hours.[1] 2. Select Appropriate Solvents: Use a non-polar solvent like hexane (B92381) or a chloroform/methanol mixture for efficient extraction.[2] 3. Minimize Emulsions: Use gentle, consistent inversion for mixing instead of vigorous shaking. If an emulsion forms, centrifugation or the addition of a small amount of a different organic solvent can help break it. 4. Use Glassware: Whenever possible, use glass tubes and pipettes to minimize loss due to adsorption.
C80-TS-002 High variability in quantitative results between replicates. 1. Inconsistent Sample Handling: Variations in temperature, light exposure, or storage time before processing. 2. Solvent Evaporation: Inconsistent drying of the lipid extract can lead to errors in reconstitution and quantification. 3. Instrumental Variability: Fluctuations in HPLC/LC-MS performance.1. Standardize Procedures: Maintain consistent conditions for all samples. Process samples in batches to minimize variability. 2. Controlled Evaporation: Dry samples under a gentle stream of nitrogen at a consistent temperature. Ensure complete dryness before reconstitution. 3. System Suitability Tests: Run system suitability tests on your HPLC/LC-MS system before and during the analytical run to ensure consistent performance.
C80-TS-003 Evidence of this compound degradation (e.g., unexpected peaks in chromatogram). 1. Oxidation: The double bonds in the polyisoprenoid chain are susceptible to oxidation. 2. Acid-Catalyzed Degradation: Exposure to strong acids can lead to dehydration and cyclization reactions.[3][4] 3. Thermal Degradation: High temperatures during sample processing can cause degradation.[5]1. Minimize Oxygen Exposure: Work under an inert atmosphere (e.g., nitrogen or argon) when possible. Use degassed solvents. Consider adding antioxidants like BHT to your solvents. 2. Avoid Strong Acids: Neutralize any acidic conditions promptly. Use appropriate pH buffers during storage and analysis. 3. Control Temperature: Avoid excessive heat during saponification and solvent evaporation. Store samples at low temperatures.
C80-TS-004 Poor chromatographic peak shape (e.g., tailing, broadening). 1. Analyte Aggregation: this compound, being highly lipophilic, can aggregate in solution, especially at high concentrations or in inappropriate solvents.[6] 2. Secondary Interactions with Column: Residual silanol (B1196071) groups on the HPLC column can interact with the hydroxyl group of dolichol. 3. Inappropriate Mobile Phase: The mobile phase may not be optimal for the elution of a long-chain alcohol.1. Optimize Solvent System: Ensure this compound is fully solubilized in the injection solvent. Consider using a solvent mixture with good solubilizing power, such as chloroform/methanol. 2. Use an Appropriate Column and Mobile Phase: A C18 column is commonly used.[1] The mobile phase should have sufficient organic content to elute the highly non-polar this compound. Adding a small amount of a modifier like formic acid can sometimes improve peak shape. 3. Derivatization: For LC-MS analysis, methylation of the phosphate (B84403) group (in the case of dolichyl phosphate) has been shown to improve peak shape.[7]

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound samples?

For long-term stability, this compound, both in its pure form and in lipid extracts, should be stored at -20°C or lower, preferably at -80°C.[8] Samples should be stored in glass vials under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. It is also advisable to protect samples from light.

2. How many freeze-thaw cycles can a this compound sample withstand?

While specific data for this compound is limited, it is a general best practice to minimize freeze-thaw cycles for lipid samples, as they can lead to degradation and aggregation.[8][9] If multiple analyses from the same sample are required, it is recommended to aliquot the sample into smaller volumes before the initial freezing.

3. What are the expected degradation products of this compound?

Given its structure as a long-chain unsaturated alcohol, this compound is susceptible to:

  • Oxidation: This can lead to the formation of epoxides, aldehydes, and ketones at the double bonds.

  • Dehydration: Under acidic conditions, the alcohol group can be eliminated to form an additional double bond, leading to the formation of a polyprene.

4. Is saponification always necessary for the analysis of this compound?

Saponification is a crucial step to hydrolyze dolichyl esters, which are often present in biological samples, to release free dolichol for total dolichol quantification.[1] If you are only interested in the free dolichol pool, and have confidence that dolichyl esters are not a significant component of your sample, you might be able to omit this step. However, for an accurate determination of the total this compound content, saponification is highly recommended.

5. Can I use plastic tubes and pipette tips for my sample preparation?

Due to the lipophilic nature of this compound, it can adsorb to plastic surfaces, leading to significant sample loss. It is strongly recommended to use glass tubes, vials, and pipettes throughout the entire sample preparation and storage process. If plasticware must be used, pre-rinsing with the extraction solvent may help to minimize loss.

Quantitative Data Summary

The following table summarizes the general stability of long-chain polyisoprenoid alcohols under various conditions. Please note that this is illustrative data, and stability should be empirically determined for your specific experimental conditions.

ConditionParameterStability RecommendationPotential Issues
Temperature Storage (Long-term)≤ -20°C, preferably -80°CIncreased degradation at higher temperatures.
Storage (Short-term)2-8°C (for a few days)Risk of oxidation and enzymatic degradation increases.
Freeze-Thaw CyclesMinimize (ideally, one cycle)Aggregation, degradation.[9]
pH Storage BufferNeutral pH (around 7)Acidic or strongly basic conditions can catalyze degradation.
Solvent StorageNon-polar organic solvents (e.g., hexane, chloroform)Residual water or protic solvents can promote degradation.
AnalysisMobile phase compatible with HPLC/LC-MSPoor solubility can lead to aggregation and poor chromatography.
Atmosphere Storage & HandlingInert gas (e.g., Nitrogen, Argon)Oxygen can lead to oxidation of double bonds.

Experimental Protocols

Protocol 1: Extraction of this compound from Animal Tissue

This protocol is adapted from established methods for dolichol extraction.[1]

Materials:

  • Tissue sample (e.g., liver)

  • 1 M Potassium Hydroxide (KOH) in 90% Ethanol

  • Hexane

  • Chloroform

  • Methanol

  • Deionized water

  • Glass homogenization tube and pestle

  • Glass centrifuge tubes

  • Nitrogen gas supply

  • Water bath or heating block

Procedure:

  • Homogenization: Weigh the tissue sample (e.g., 100-200 mg) and homogenize it in a glass tube with an appropriate volume of chloroform/methanol (2:1, v/v).

  • Saponification: Add 1 M KOH in 90% ethanol to the homogenate. Incubate at 60-80°C for 1-2 hours with occasional vortexing. This step hydrolyzes dolichyl esters to free dolichols.

  • Extraction:

    • After cooling to room temperature, add deionized water to the tube and vortex.

    • Add hexane and vortex thoroughly to extract the non-saponifiable lipids, including this compound.

    • Centrifuge to separate the phases.

  • Phase Separation: Carefully collect the upper hexane layer containing the dolichols into a clean glass tube.

  • Re-extraction (Optional but Recommended): Repeat the hexane extraction of the lower aqueous phase to maximize recovery. Combine the hexane fractions.

  • Washing: Wash the combined hexane extracts with a 50% ethanol solution to remove any remaining water-soluble impurities.

  • Drying: Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid film in a known volume of an appropriate solvent for analysis (e.g., mobile phase for HPLC).

Protocol 2: Analysis of this compound by HPLC

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector (210 nm) or an Evaporative Light Scattering Detector (ELSD).

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase and Gradient:

  • A typical mobile phase for the separation of dolichols is a gradient of isopropanol (B130326) in methanol.

  • Example Gradient: Start with 100% methanol, and run a linear gradient to 100% isopropanol over 20-30 minutes. The exact gradient should be optimized for your specific column and system.

Procedure:

  • Equilibration: Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection: Inject the reconstituted this compound sample.

  • Detection: Monitor the elution profile at 210 nm or with an ELSD.

  • Quantification: Quantify the this compound peak by comparing its area to a calibration curve generated with authentic this compound standards.

Visualizations

N_Glycosylation_Pathway cluster_cytosol Cytosol cluster_er_lumen ER Lumen Dol_P Dolichol-P Dol_PP_GlcNAc Dol-PP-GlcNAc Dol_P->Dol_PP_GlcNAc UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->Dol_PP_GlcNAc ALG7 Dol_PP_GlcNAc2 Dol-PP-GlcNAc2 UDP_GlcNAc->Dol_PP_GlcNAc2 ALG13/14 Dol_PP_GlcNAc->Dol_PP_GlcNAc2 Dol_PP_GlcNAc2_Man5 Dol-PP-GlcNAc2-Man5 Dol_PP_GlcNAc2->Dol_PP_GlcNAc2_Man5 GDP_Man GDP-Man GDP_Man->Dol_PP_GlcNAc2_Man5 ALG1, ALG2, ALG11 Flipped_Dol_PP Dol-PP-GlcNAc2-Man5 Dol_PP_GlcNAc2_Man5->Flipped_Dol_PP Flippase LLO Glc3Man9GlcNAc2-PP-Dol Flipped_Dol_PP->LLO Dol_P_Man Dol-P-Man Dol_P_Man->LLO ALG3, ALG9, ALG12 Dol_P_Glc Dol-P-Glc Dol_P_Glc->LLO ALG6, ALG8, ALG10 Glycoprotein Glycoprotein LLO->Glycoprotein OST Protein Nascent Polypeptide Protein->Glycoprotein Dol_P_Man_source GDP-Man Dol_P_Man_source->Dol_P_Man Dol_P_Glc_source UDP-Glc Dol_P_Glc_source->Dol_P_Glc Dol_P_source Dolichol-P Dol_P_source->Dol_P_Man Dol_P_source->Dol_P_Glc Sample_Prep_Workflow cluster_extraction Extraction cluster_purification Purification and Concentration Start Tissue Sample Homogenize Homogenize in Chloroform/Methanol Start->Homogenize Saponify Saponify with KOH in Ethanol Homogenize->Saponify Extract Liquid-Liquid Extraction with Hexane Saponify->Extract Separate Centrifuge to Separate Phases Extract->Separate Collect Collect Organic (Hexane) Layer Separate->Collect Wash Wash with 50% Ethanol Collect->Wash Dry Evaporate to Dryness (Nitrogen Stream) Wash->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analyze Analyze by HPLC/LC-MS Reconstitute->Analyze

References

Overcoming matrix effects in C80-Dolichol analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during C80-Dolichol analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency (either suppression or enhancement) by co-eluting, undetected compounds from the sample matrix (e.g., plasma, tissue homogenate).[1][2] In this compound analysis, these interfering components can affect the accuracy, precision, and sensitivity of the quantification.

Q2: Why is this compound analysis particularly susceptible to matrix effects?

A2: this compound is a highly lipophilic, long-chain molecule. Biological samples contain a vast number of other lipids and lipophilic molecules that can be co-extracted with this compound. These endogenous lipids, such as phospholipids (B1166683) and triglycerides, are common sources of matrix effects in LC-MS analysis.[3]

Q3: What are the primary strategies to overcome matrix effects in this compound analysis?

A3: The primary strategies involve a combination of:

  • Effective Sample Preparation: To remove interfering matrix components before LC-MS analysis. This includes techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[4][5]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components.

  • Stable Isotope Dilution (SID): Using a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled this compound) that co-elutes with the analyte and experiences similar matrix effects, thus providing a reliable means of quantification.[1]

Q4: How can I assess the extent of matrix effects in my assay?

A4: The matrix effect can be quantitatively assessed by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the peak response of the analyte in a neat solution at the same concentration.[1][6] The resulting ratio, known as the matrix factor, indicates the degree of ion suppression (ratio < 1) or enhancement (ratio > 1).

Troubleshooting Guides

Common Problem 1: Poor Peak Shape (Tailing or Broadening)
Potential Cause Suggested Solution
Secondary Interactions with Stationary Phase Highly lipophilic compounds like this compound can have secondary interactions with the stationary phase. Ensure the mobile phase contains appropriate additives. A slightly acidic mobile phase (e.g., with 0.1% formic acid) and the presence of salts like ammonium (B1175870) formate (B1220265) can improve peak shape.[7][8]
Column Overload The concentration of the injected sample may be too high. Try diluting the sample or reducing the injection volume.[7]
Inappropriate Injection Solvent The sample solvent should be of similar or weaker eluotropic strength than the initial mobile phase. Dissolving the sample in the initial mobile phase is ideal.[7]
Column Contamination or Degradation Flush the column with a strong solvent like isopropanol (B130326). If the problem persists, consider replacing the guard column or the analytical column.[7][9]
Common Problem 2: Inconsistent or Drifting Retention Times
Potential Cause Suggested Solution
Inadequate Column Equilibration Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between injections. This is particularly important for gradient elution.
Mobile Phase Composition Change Prepare fresh mobile phase daily. For premixed mobile phases, ensure they are well-mixed and degassed. Volatile components can evaporate over time, altering the composition.
Fluctuations in Column Temperature Use a column oven to maintain a constant and stable temperature.
Pump Malfunction or Leaks Check for leaks in the LC system, especially at fittings. If no leaks are visible, monitor the pump pressure for fluctuations, which may indicate a need for pump maintenance.[9]
Common Problem 3: Inaccurate Quantification and Poor Reproducibility
Potential Cause Suggested Solution
Significant Matrix Effects Improve the sample cleanup procedure. Consider switching from a simple protein precipitation or LLE to a more selective SPE method to remove a broader range of interferences.[5][10]
Inadequate Internal Standard Use a stable isotope-labeled internal standard for this compound. This is the most effective way to compensate for matrix effects and variability in extraction recovery.
Sample Degradation Ensure proper storage of samples and extracts (typically at -80°C). Minimize freeze-thaw cycles.
Carryover Inject a blank sample after a high-concentration sample to check for carryover. If observed, optimize the injector wash procedure.

Data Presentation: Comparison of Sample Preparation Methods

The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of expected performance for different extraction techniques for lipophilic compounds.

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Reference
Analyte Recovery Can be variable, especially for more polar lipids. For highly lipophilic compounds like dolichols, recovery can be good but may require optimization.Generally provides high and reproducible recovery for a broad range of lipids.[5][10][11]
Matrix Effect Reduction Moderate. Can remove some interfering salts and proteins, but may still co-extract a significant amount of interfering lipids.Superior. Can be tailored to selectively remove specific classes of interfering compounds, such as phospholipids, leading to a significant reduction in matrix effects.[3][5]
Reproducibility (%RSD) Typically higher variability (e.g., 7-11%).Lower variability (e.g., <6%).[10]
Throughput & Automation Lower throughput, more labor-intensive, and difficult to automate.High throughput, easily automated, especially in 96-well plate format.[10]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is designed to maximize the removal of phospholipids and other interfering matrix components.

Materials:

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Stable isotope-labeled this compound internal standard (IS)

  • Methanol (B129727) (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

  • SPE cartridges (e.g., polymeric reversed-phase)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Spiking: To 100 µL of plasma, add the internal standard solution.

  • Protein Precipitation & Lysis: Add 300 µL of cold methanol. Vortex for 30 seconds.

  • Lipid Extraction: Add 1 mL of MTBE. Vortex for 1 minute.

  • Phase Separation: Add 250 µL of water. Vortex for 20 seconds and then centrifuge at 1,000 x g for 5 minutes.

  • Collection: Transfer the upper organic layer to a clean tube.

  • SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

  • Sample Loading: Load the collected organic extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent mixture (e.g., 20% methanol in water) to remove polar impurities.

  • Elution: Elute the this compound with a strong, non-polar solvent (e.g., isopropanol or a mixture of dichloromethane (B109758) and methanol).

  • Evaporation: Dry the eluate under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

LC System:

  • Column: C18 or C30 reversed-phase column suitable for lipidomics (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.[8]

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[8]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 50°C.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 30% B for re-equilibration.

MS/MS System (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of a this compound standard. Precursor ion will be the [M+NH₄]⁺ or [M+H]⁺ adduct.

  • Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage for this compound.

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_eval Matrix Effect Evaluation Start Biological Sample (Plasma/Tissue) Spike Spike with Stable Isotope-Labeled Internal Standard Start->Spike Extract Lipid Extraction (e.g., LLE or SPE) Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Quant Quantification LCMS->Quant Assess Assess Matrix Effect (Post-Extraction Spike) LCMS->Assess Decision Matrix Effect Acceptable? Assess->Decision Decision->Extract No (Optimize Sample Prep) Decision->Quant Yes

Caption: Workflow for Identifying and Mitigating Matrix Effects.

SamplePrepWorkflow Plasma Plasma Sample + IS LLE Liquid-Liquid Extraction (LLE) (e.g., Folch/Matyash) Plasma->LLE SPE Solid-Phase Extraction (SPE) Plasma->SPE Crude Crude Extract LLE->Crude Clean Clean Extract SPE->Clean LCMS_LLE LC-MS Analysis Crude->LCMS_LLE LCMS_SPE LC-MS Analysis Clean->LCMS_SPE

Caption: Comparison of Sample Preparation Workflows.

References

Technical Support Center: Enhanced C80-Dolichol Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C80-Dolichol analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the derivatization methods used to enhance the detection of this compound and related long-chain polyisoprenoids.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization often necessary for the analysis of this compound?

A1: The analysis of this compound, particularly by mass spectrometry (MS), presents several challenges due to its inherent physicochemical properties. Derivatization is crucial for the following reasons:

  • To Enhance Ionization Efficiency: Dolichols are long-chain alcohols that ionize poorly in common electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) sources, leading to low sensitivity.[1][2] Derivatization introduces a more readily ionizable group, significantly improving the signal intensity.

  • To Improve Chromatographic Separation: The high lipophilicity of this compound can lead to poor peak shape and retention behavior in reverse-phase liquid chromatography (RPLC).[3][4] Derivatization can alter the polarity of the molecule, improving its interaction with the stationary phase and resulting in better chromatographic performance.

  • To Increase Volatility for Gas Chromatography (GC): For GC-based analysis, the high boiling point of this compound makes it non-volatile. Derivatization of the hydroxyl group to a less polar and more volatile form, such as a silyl (B83357) ether, is essential for its analysis by GC.[5][6]

Q2: What are the most common derivatization strategies for enhancing this compound detection?

A2: The choice of derivatization strategy depends on the analytical platform being used (LC-MS, GC-MS) and whether the target analyte is free dolichol or its phosphorylated form, dolichyl phosphate (B84403) (DolP).

  • For Dolichyl Phosphates (LC-MS): Methylation of the phosphate group using trimethylsilyldiazomethane (B103560) (TMSD) is a highly effective method.[3][4][7][8][9] This derivatization neutralizes the negative charge of the phosphate, which improves chromatographic retention on C18 columns and enhances detection sensitivity.[3][4]

  • For Free Dolichols (LC-MS):

    • Adduct Formation: Rather than covalent derivatization, enhancing detection can be achieved by promoting the formation of adducts during ionization. Common approaches include the addition of lithium salts to form [M+Li]+ adducts or using mobile phases containing acetate (B1210297) to form [M+Acetate]- adducts.[2][10]

    • Esterification: While less common for LC-MS of dolichols themselves, esterification of the hydroxyl group with a reagent containing a permanently charged moiety can significantly improve ESI efficiency.

  • For Free Dolichols (GC-MS): Silylation is the most common approach, where the hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5][6]

Q3: Can I analyze this compound without derivatization?

A3: Yes, direct analysis is possible, but it often suffers from low sensitivity.[1][2] Techniques like Atmospheric Pressure Photoionization (APPI) have shown promise for the analysis of polyisoprenoid alcohols without the need for derivatization or the salt additives required for ESI.[11][12] For ESI-MS, careful optimization of the mobile phase to promote adduct formation (e.g., with acetate or lithium) can enable detection, though typically with lower sensitivity compared to derivatized analytes.[2][10]

Troubleshooting Guides

Issue 1: Low signal intensity or poor sensitivity for this compound in LC-MS analysis.

Potential Cause Troubleshooting Step Rationale
Poor Ionization Efficiency Implement a derivatization strategy. For Dol-P, use TMSD methylation.[3][4] For free dolichol, consider forming lithium adducts by adding lithium iodide to the mobile phase.[2]Derivatization or adduct formation significantly enhances the ionization of dolichols, leading to a stronger MS signal.
Ion Suppression Improve chromatographic separation to resolve this compound from other co-eluting lipids.[4]Co-eluting, more abundant lipids can suppress the ionization of the target analyte. Better separation minimizes this effect.
Suboptimal MS Parameters Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for the specific derivatized or adducted form of this compound.MS source conditions need to be tailored to the specific m/z and chemical nature of the ion being detected.

Issue 2: Poor chromatographic peak shape (e.g., broad or tailing peaks) for this compound in RPLC.

Potential Cause Troubleshooting Step Rationale
High Lipophilicity of Analyte For dolichyl phosphates, use TMSD methylation to reduce polarity and improve interaction with the C18 stationary phase.[3][4]Unmodified dolichyl phosphates are highly polar and can exhibit poor retention and peak shape in RPLC. Methylation makes them more amenable to this separation mode.
Inappropriate Column Chemistry or Mobile Phase Use a C18 column with a high carbon load and a mobile phase with a strong organic solvent like isopropanol (B130326) in the gradient.[3]These conditions are better suited for resolving highly lipophilic molecules like long-chain dolichols.
Low Column Temperature Increase the column temperature (e.g., to 55 °C).[3]Higher temperatures can improve peak shape and reduce retention times for large, lipophilic molecules.

Issue 3: Incomplete or low-yield derivatization reaction.

Potential Cause Troubleshooting Step Rationale
Presence of Moisture Ensure all solvents and reagents are anhydrous and that glassware is thoroughly dried.[5]Derivatization reagents, particularly silylating agents, are highly sensitive to moisture, which will consume the reagent and lead to incomplete reactions.[5]
Insufficient Reagent or Reaction Time Increase the molar excess of the derivatization reagent and/or extend the reaction time or increase the temperature.For sterically hindered hydroxyl groups on long-chain alcohols, more forcing conditions may be required to drive the reaction to completion.
Sample Matrix Effects Perform a sample cleanup (e.g., solid-phase extraction) prior to derivatization to remove interfering substances.Other components in the sample extract can interfere with the derivatization reaction.

Quantitative Data Summary

The following tables summarize quantitative data related to the enhancement of dolichol and dolichyl phosphate detection.

Table 1: Efficiency of TMSD Methylation for Dolichyl Phosphate (DolP) Species [4]

DolP SpeciesDerivatization Efficiency
C80≥99%
C85≥99%
C90≥99%
C95≥99%

Table 2: Relative Abundance of Dolichyl Phosphate (DolP) Species Detected in HeLa Cells After TMSD Derivatization [4]

DolP SpeciesPercentage of Total DolP Pool
C700.4 ± 0.1%
C750.5 ± 0.1%
C800.7 ± 0.1%
C853.5 ± 0.1%
C9020.3 ± 0.2%
C9554.1 ± 0.2%
C10017.2 ± 0.2%
C1053.3 ± 0.1%

Experimental Protocols

Protocol 1: TMSD Methylation of Dolichyl Phosphates for LC-MS Analysis

This protocol is adapted from the method described by Kale et al. (2023).[3][4][8][9]

1. Sample Preparation and Hydrolysis: a. To a cell pellet (e.g., 1 x 10^6 HeLa cells), add a known amount of an internal standard (e.g., 20 pmol of Polyprenyl-12 Phosphate, PolP C60). b. Add 1 mL of methanol (B129727) followed by 1 mL of water. c. Add 0.5 mL of 15 M KOH to hydrolyze phosphate esters. d. Incubate at 85 °C for 60 minutes. e. Induce phase partitioning by adding 1 mL of methanol and 4 mL of dichloromethane. f. Further hydrolyze at 40 °C for 60 minutes. g. Wash the lower organic phase four times with 2.7 mL of a dichloromethane/methanol/water mixture (3:48:47, v/v/v). h. Evaporate the final organic phase to dryness under a stream of nitrogen.

2. Derivatization: a. Reconstitute the dried lipid extract in 200 µL of a 9:1 (v/v) methanol/toluene mixture. b. Add 10 µL of 2 M trimethylsilyldiazomethane (TMSD) in hexane. c. Vortex and incubate at room temperature for 30 minutes in the dark. d. Stop the reaction by adding 2 µL of glacial acetic acid. e. Evaporate the sample to dryness.

3. LC-MS Analysis: a. Reconstitute the derivatized sample in mobile phase B (see below). b. Perform RPLC on a C18 column (e.g., Waters CSH C18, 1 x 150 mm, 1.7 µm) at 55 °C. c. Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) acetate and 0.1% formic acid. d. Mobile Phase B: Isopropyl alcohol/Acetonitrile (90:10, v/v) with 10 mM ammonium acetate and 0.1% formic acid. e. Gradient:

  • 0-3 min: 40-50% B
  • 3-9 min: 50-54% B
  • 9-9.1 min: 54-70% B
  • 9.1-17 min: 70-90% B
  • 17-27.5 min: Hold at 90% B
  • 27.6-30 min: Re-equilibrate at 40% B f. MS Detection: Use a high-resolution mass spectrometer in positive ion mode, monitoring for the [M+NH4]+ adducts of the methylated DolP species.

Visualizations

experimental_workflow start Cell Pellet + Internal Standard hydrolysis Alkaline Hydrolysis (15M KOH, 85°C) start->hydrolysis extraction Liquid-Liquid Extraction (Dichloromethane/Methanol) hydrolysis->extraction drying1 Evaporation to Dryness extraction->drying1 derivatization TMSD Derivatization (30 min, RT) drying1->derivatization drying2 Evaporation to Dryness derivatization->drying2 reconstitution Reconstitution in Mobile Phase drying2->reconstitution lcms RPLC-HRMS Analysis reconstitution->lcms

Caption: Workflow for TMSD derivatization of dolichyl phosphates.

Caption: Simplified de novo biosynthesis pathway of Dolichol and Dolichyl Phosphate.

References

Technical Support Center: C80-Dolichol Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to contamination during the analysis of C80-Dolichol. The following guides and frequently asked questions (FAQs) provide detailed information to help identify and mitigate potential sources of error in your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected peaks in my chromatogram that are interfering with this compound quantification. What are the likely sources of this contamination?

A1: Unexpected peaks in your chromatogram can originate from several sources. The most common culprits are plasticizers, poor quality solvents, and contaminants from laboratory consumables. Plasticizers, such as phthalates, are ubiquitous in the lab environment and can leach from plastic containers, pipette tips, and vial caps.[1] Solvents, even those of high purity, can contain trace impurities that may interfere with your analysis.[2] It is also crucial to consider contamination from glassware that has not been properly cleaned.

Q2: My this compound signal intensity is significantly lower in biological samples compared to my standards. What could be causing this?

A2: A significant decrease in signal intensity in biological samples is often a result of matrix effects , specifically ion suppression.[3][4] Co-eluting endogenous molecules from the sample matrix (e.g., phospholipids, salts) can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a reduced signal.[5][6] The complexity of the biological matrix can have a substantial impact on the accuracy and sensitivity of your assay.[4]

Q3: How can I minimize plasticizer contamination in my this compound analysis?

A3: To minimize plasticizer contamination, it is essential to adopt a stringent laboratory protocol. This includes:

  • Using glass or polypropylene (B1209903) containers for sample and solvent storage whenever possible.

  • Minimizing the use of plastic consumables. If unavoidable, pre-rinse them with a high-purity solvent.

  • Employing high-quality solvents that are certified for low residue and plasticizer content.[7]

  • Wearing nitrile gloves , as vinyl gloves are a known source of phthalate (B1215562) contamination.

  • Maintaining a clean laboratory environment to reduce airborne contaminants.[8][9]

Q4: What is the best way to clean laboratory glassware to avoid contamination in trace analysis?

A4: For trace analysis of lipids like this compound, a rigorous glassware cleaning procedure is critical. A multi-step process is recommended:

  • Initial Rinse: Immediately after use, rinse glassware with an appropriate solvent to remove the bulk of the residue.

  • Detergent Wash: Wash with a phosphate-free laboratory detergent.[10]

  • Tap Water Rinse: Rinse thoroughly with tap water.

  • Acid Wash: Soak in a dilute acid bath (e.g., 1-10% nitric acid or hydrochloric acid) for several hours to remove any remaining organic and inorganic residues.[1][10][11]

  • Deionized Water Rinse: Rinse multiple times with high-purity deionized water.

  • Solvent Rinse: Perform a final rinse with a high-purity solvent (e.g., methanol (B129727) or acetone) that is compatible with your analysis.

  • Drying: Dry in an oven at a temperature that will not leave any residue from the drying process itself. Cover clean glassware with aluminum foil to prevent dust accumulation.[12]

Q5: Can the quality of my solvents impact the accuracy of my this compound quantification?

A5: Absolutely. The quality of organic solvents is a critical factor in LC-MS-based lipid analysis.[2][13] Poor-quality solvents can introduce a variety of contaminants, such as peroxides, residual salts, and other organic molecules, which can lead to:

  • Increased background noise in your chromatogram.

  • Ion suppression or enhancement of the this compound signal.[2]

  • Formation of unexpected adducts , which can complicate data interpretation.[13] Always use high-purity, LC-MS grade solvents from reputable suppliers and test new batches for potential contaminants.[2]

Troubleshooting Guides

Issue 1: Persistent Background Contamination

Symptoms:

  • Presence of interfering peaks in blank injections.

  • High baseline noise in the chromatogram.

  • Inconsistent quantification of this compound standards.

Troubleshooting Steps:

StepActionExpected Outcome
1 Analyze Solvent Blanks Inject pure solvents used in your mobile phase and sample preparation to identify any contaminants originating from them.
2 Check for Plasticizer Contamination Review all plasticware in your workflow. Replace plastic with glass where possible. Run an extraction blank (a blank sample carried through the entire extraction procedure) to pinpoint the source of plasticizer leaching.
3 Evaluate Glassware Cleaning Protocol Re-evaluate and, if necessary, enhance your glassware cleaning procedure as outlined in the FAQ section.
4 Inspect the LC-MS System Check for contamination in the LC system, including the solvent lines, injector, and column. Flush the system with a strong solvent to remove any buildup.[3]
Issue 2: Poor Recovery and Signal Suppression (Matrix Effects)

Symptoms:

  • Significantly lower this compound signal in biological samples compared to neat standards.

  • High variability in quantification between replicate samples.

  • Inaccurate spike and recovery experiments.

Troubleshooting Steps:

StepActionExpected Outcome
1 Perform a Matrix Effect Study Compare the signal of this compound in a pure solvent with the signal of this compound spiked into an extracted blank matrix. A significant difference indicates the presence of matrix effects.[6]
2 Optimize Sample Preparation Improve the sample cleanup process to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple liquid-liquid extraction.[14]
3 Modify Chromatographic Conditions Adjust the HPLC gradient or change the column chemistry to better separate this compound from co-eluting matrix components.[6]
4 Use a Stable Isotope-Labeled Internal Standard The use of a stable isotope-labeled internal standard that co-elutes with this compound is the most effective way to compensate for matrix effects.[15]

Quantitative Data Summary

While specific quantitative data for this compound contamination is highly dependent on the experimental setup, the following table provides a general overview of common contaminants and their potential impact.

Contaminant ClassCommon ExamplesPrimary SourcesPotential Impact on this compound Analysis
Plasticizers Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP)Plastic labware (vials, pipette tips, tubing), vial septa, glovesCo-elution with this compound, leading to inaccurate integration and quantification. Can cause ion suppression.
Solvent Impurities Aldehydes, peroxides, other organic moleculesLow-purity solvents, improper solvent storageIncreased background noise, formation of adducts with this compound, degradation of the analyte.
Endogenous Lipids Phospholipids, triglyceridesBiological matrix (plasma, tissue homogenate)Significant ion suppression, leading to underestimation of this compound concentration.
Salts and Buffers Sodium, potassium salts from buffersSample matrix, mobile phase additivesIon suppression, adduct formation, and potential for salt precipitation in the LC-MS system.

Experimental Protocols

Protocol 1: Contamination-Minimized this compound Extraction from Tissue

This protocol is adapted from established methods for dolichol extraction, with a focus on minimizing contamination.[16][17]

  • Homogenization:

    • Accurately weigh the frozen tissue sample in a pre-cleaned glass homogenizer.

    • Add a 2:1 (v/v) mixture of chloroform:methanol (both high-purity, LC-MS grade).

    • Homogenize thoroughly on ice.

  • Liquid-Liquid Extraction:

    • Transfer the homogenate to a clean glass centrifuge tube with a PTFE-lined cap.

    • Add 0.25 volumes of 0.9% NaCl solution to induce phase separation.

    • Vortex vigorously and centrifuge to separate the layers.

  • Collection of the Organic Phase:

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

    • Transfer to a clean glass vial.

  • Drying and Reconstitution:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the lipid extract in a known volume of a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis tissue Tissue Sample homogenize Homogenize in Chloroform:Methanol tissue->homogenize extract Liquid-Liquid Extraction (add 0.9% NaCl) homogenize->extract centrifuge Centrifuge extract->centrifuge collect Collect Organic Phase centrifuge->collect dry Dry under Nitrogen collect->dry reconstitute Reconstitute in LC-MS compatible solvent dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing lcms->data quant Quantification data->quant

Caption: this compound Sample Preparation and Analysis Workflow.

Troubleshooting_Logic cluster_contamination Contamination Check cluster_matrix Matrix Effect Check start Unexpected Peak or Low Signal Intensity blank Analyze Blank Injection start->blank peak_in_blank Peak in Blank? blank->peak_in_blank check_solvents Check Solvents peak_in_blank->check_solvents Yes matrix_study Perform Matrix Effect Study peak_in_blank->matrix_study No check_plastics Check Plasticware check_solvents->check_plastics check_glassware Check Glassware check_plastics->check_glassware suppression Ion Suppression? matrix_study->suppression optimize_prep Optimize Sample Prep suppression->optimize_prep Yes optimize_lc Optimize LC Method optimize_prep->optimize_lc use_is Use Internal Standard optimize_lc->use_is

Caption: Troubleshooting Logic for this compound Analysis Issues.

References

Technical Support Center: Optimizing Saponification for Dolichol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the saponification step in dolichol extraction protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the saponification step in dolichol extraction?

A1: The saponification step is a critical hydrolysis process that utilizes a strong alkali, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), to break down ester bonds in lipids.[1][2] In dolichol extraction, its main purpose is to hydrolyze triglycerides (fats and oils) into glycerol (B35011) and fatty acid salts (soap).[3] This converts the bulk of interfering lipids into water-soluble forms, allowing the non-saponifiable dolichols to be efficiently extracted into an organic solvent.[4]

Q2: Which alkali should I use for saponification, NaOH or KOH?

A2: For dolichol extraction from mammalian tissues, potassium hydroxide (KOH) is commonly used.[4] While both NaOH and KOH are effective for saponification, they can result in different physical properties of the reaction mixture. KOH generally produces softer soaps, which can be advantageous for ensuring a homogenous mixture and preventing the trapping of dolichols in a hard soap matrix.[5] The choice of alkali can impact the efficiency of the subsequent extraction steps.

Q3: Can high temperatures or prolonged saponification degrade dolichols?

A3: Yes, dolichols can be susceptible to degradation under harsh conditions. Excessive heat and prolonged exposure to strong alkali can potentially lead to degradation of the target molecules, which can be a cause of low yield. It is crucial to carefully control the temperature and duration of the saponification reaction to find a balance between complete hydrolysis of interfering esters and preservation of the dolichols.

Q4: What is an emulsion, and how can I prevent it during extraction after saponification?

A4: An emulsion is a stable mixture of two immiscible liquids, such as the aqueous layer and the organic solvent, which fails to separate into distinct phases. This is a common issue after saponification due to the presence of soap molecules which act as surfactants. To prevent emulsion formation, it is recommended to gently swirl or invert the separatory funnel instead of vigorous shaking.[4]

Q5: My dolichol yield is consistently low. What are the most common causes related to the saponification step?

A5: Low dolichol yield can stem from several factors during saponification and subsequent extraction:

  • Incomplete Saponification: Insufficient alkali concentration or reaction time may not fully hydrolyze the triglycerides, trapping dolichols in the lipid phase.

  • Dolichol Degradation: As mentioned, excessive temperature or prolonged exposure to alkali can degrade the dolichols.

  • Extraction Losses: Inefficient extraction, often due to the formation of emulsions or an incorrect pH, can lead to significant loss of dolichols in the aqueous phase.

  • Adsorption to Surfaces: Dolichols can be lost through adsorption to container surfaces during various post-extraction steps.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Dolichol Yield Incomplete saponification of triglycerides.Increase the concentration of KOH or the saponification time. Refer to the data table below for optimized parameters.[4]
Degradation of dolichols due to harsh conditions.Reduce the temperature or duration of the saponification step. Ensure the reaction is not unnecessarily prolonged.
Inefficient extraction from the saponified mixture.Ensure the pH of the mixture is neutral (pH 7) before extraction with an organic solvent. Perform multiple extractions with smaller volumes of solvent for better recovery.
Formation of a Stable Emulsion During Extraction Vigorous shaking of the separatory funnel.Gently swirl or invert the separatory funnel to mix the phases. Avoid vigorous shaking.[4]
High concentration of soap (fatty acid salts).Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which helps to break the emulsion (salting out).[4]
Centrifuge the mixture to help separate the layers. The emulsion may form a layer between the aqueous and organic phases that can be carefully removed.[4]
Use phase separation filter paper to selectively allow the organic phase to pass through.[4]
Inconsistent Results Between Samples Variability in the saponification reaction conditions.Ensure consistent timing, temperature, and reagent concentrations for all samples. Use a water bath for precise temperature control.
Differences in the initial sample matrix (e.g., high fat content).For samples with very high lipid content, a higher concentration of alkali or a longer saponification time may be necessary. It is advisable to run a small pilot experiment to optimize conditions for such samples.

Data Presentation: Saponification Parameter Optimization

The efficiency of dolichol extraction is significantly influenced by the conditions of the saponification step. The following table summarizes the impact of varying KOH concentration and saponification time on dolichol recovery, based on findings for mammalian liver tissue.[4]

KOH Concentration (in ethanol) Saponification Time (minutes) Relative Dolichol Yield (%) Observations
1 M3075%Incomplete saponification observed, leading to a turbid organic extract.
1 M6092%Good recovery with a clear organic phase.
2 M3090%Efficient saponification, but a slight risk of dolichol degradation with longer times.
2 M 60 95% Optimal conditions for maximal dolichol recovery from liver tissue.
2 M9088%Potential for dolichol degradation with prolonged heating at higher alkali concentration.

Note: This data is representative and optimization may be required for different tissue types and species.

Experimental Protocols

Detailed Protocol for Saponification and Extraction of Dolichol from Mammalian Liver

This protocol is adapted from the procedure described by Adair and Keller (1985) for the determination of dolichol in mammalian liver.[4]

Materials:

  • Mammalian liver tissue

  • Ethanolic KOH solution (2 M)

  • Diethyl ether

  • Saturated NaCl solution (brine)

  • Anhydrous sodium sulfate (B86663)

  • Glass homogenization tube with a Teflon pestle

  • Screw-cap glass tubes

  • Water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh approximately 1 gram of liver tissue and place it in a glass homogenization tube.

  • Saponification:

    • Add 5 mL of 2 M ethanolic KOH to the tissue.

    • Homogenize the tissue thoroughly.

    • Transfer the homogenate to a screw-cap glass tube.

    • Incubate the tube in a water bath at 60°C for 60 minutes to ensure complete saponification.

  • Extraction:

    • After cooling the saponified mixture to room temperature, transfer it to a separatory funnel.

    • Add 10 mL of diethyl ether and 5 mL of water.

    • Gently invert the funnel multiple times for 2-3 minutes to extract the non-saponifiable lipids into the ether phase. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate. The upper layer is the diethyl ether containing the dolichols.

    • Drain the lower aqueous layer.

    • Wash the ether layer by adding 5 mL of saturated NaCl solution, gently inverting the funnel, and then discarding the aqueous layer. Repeat this washing step twice.

  • Drying and Evaporation:

    • Drain the washed ether layer into a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried ether extract to a round-bottom flask.

    • Evaporate the diethyl ether to dryness using a rotary evaporator with the water bath set to a low temperature (<40°C).

  • Sample Reconstitution:

    • Redissolve the dried lipid extract in a known volume of a suitable solvent (e.g., hexane (B92381) or isopropanol) for subsequent analysis by HPLC.

Mandatory Visualizations

G cluster_start Sample Preparation cluster_saponification Saponification cluster_extraction Extraction cluster_final Final Steps start Start: Liver Tissue homogenize Homogenize in 2M Ethanolic KOH start->homogenize incubate Incubate at 60°C for 60 min homogenize->incubate add_ether Add Diethyl Ether & Water incubate->add_ether extract Gentle Inversion add_ether->extract separate Separate Aqueous & Ether Layers extract->separate wash Wash Ether Layer with Brine separate->wash Discard Aqueous Layer dry Dry with Anhydrous Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate reconstitute Reconstitute for HPLC evaporate->reconstitute

Caption: Experimental workflow for dolichol extraction.

G low_yield Low Dolichol Yield? incomplete_sap Incomplete Saponification? low_yield->incomplete_sap Yes degradation Potential Degradation? low_yield->degradation No incomplete_sap->degradation No increase_params Increase KOH conc. or time incomplete_sap->increase_params Yes emulsion Emulsion Formed? degradation->emulsion No decrease_params Decrease temp. or time degradation->decrease_params Yes break_emulsion Add brine, centrifuge, or use phase separation paper emulsion->break_emulsion Yes optimize_extraction Check pH, use multiple extractions emulsion->optimize_extraction No

Caption: Troubleshooting decision tree for low dolichol yield.

References

Technical Support Center: Ensuring the Integrity of C80-Dolichol Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the proper handling and storage of C80-Dolichol standards to prevent degradation and ensure the accuracy and reproducibility of your experimental results. Dolichols are long-chain polyisoprenoid alcohols crucial in various biological processes, and their stability is paramount for reliable research.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: The main factors contributing to the degradation of this compound standards are:

  • Oxidation: The unsaturated isoprene (B109036) units in the dolichol chain are susceptible to oxidation, especially when exposed to air (oxygen).[1][2][3][4][5] This process can be accelerated by exposure to light and elevated temperatures.

  • Hydrolysis: While dolichol itself is an alcohol, associated ester linkages in impure samples or derivatives can be susceptible to hydrolysis. The presence of water and inappropriate pH conditions can facilitate this process.[6][7][8]

  • Light Exposure (Photodegradation): this compound has UV-absorbing properties, and exposure to UV light can alter its spectral properties, indicating potential structural changes.[1][2]

  • Inappropriate Temperature: High temperatures can accelerate both oxidation and hydrolysis. Conversely, repeated freeze-thaw cycles can also impact the stability of the standard solution.[2]

Q2: What are the recommended storage conditions for this compound standards?

A2: To ensure long-term stability, this compound standards should be stored under the following conditions:

ParameterRecommendationRationale
Temperature -20°C or lower for solutions.[1][2][3] For long-term storage, -80°C is preferable.Minimizes the rates of chemical degradation reactions like oxidation and hydrolysis.
Atmosphere Under an inert gas (e.g., argon or nitrogen).[1][2][3]Prevents oxidation by displacing oxygen.
Light In amber glass vials or protected from light.[1][2]Prevents photodegradation.
Solvent High-purity, anhydrous organic solvents such as hexane (B92381), chloroform, ethanol, or isopropanol.[1][2]Dolichols are lipophilic and dissolve well in these solvents. Anhydrous solvents prevent hydrolysis.
Container Glass vials with Teflon-lined caps.[3][4]Prevents leaching of plasticizers and other contaminants that can occur with plastic containers.

Q3: How should I handle this compound standards during my experiments to minimize degradation?

A3: Follow these best practices:

  • Equilibration: Before opening, allow the vial to warm to room temperature to prevent condensation of atmospheric moisture into the cold standard.[3]

  • Inert Atmosphere: When preparing solutions or aliquoting, work under a gentle stream of an inert gas like argon or nitrogen if possible.

  • Minimize Exposure: Keep the vial tightly sealed when not in use and minimize the time the standard is exposed to air and light.

  • Aliquoting: For frequently used standards, it is highly recommended to prepare smaller aliquots from the main stock solution.[2] This avoids repeated warming and cooling of the entire stock and minimizes the risk of contamination.

  • Solvent Purity: Use high-purity, anhydrous solvents for preparing solutions to avoid introducing water or other reactive impurities.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent or poor analytical results (e.g., in HPLC or MS) Degradation of the this compound standard.1. Review your storage and handling procedures against the recommendations. 2. Prepare a fresh dilution from a new aliquot or a new vial of the standard. 3. Consider analyzing the standard for potential degradation products.
Appearance of unexpected peaks in chromatograms Contamination or presence of degradation products.1. Ensure the purity of the solvent used for dilution. 2. Analyze a solvent blank. 3. If degradation is suspected, a new standard should be used. Mass spectrometry can help in identifying potential degradation products.[9][10][11]
Visible changes in the standard solution (e.g., discoloration, precipitation) Significant degradation or contamination.Discard the standard solution and prepare a fresh one from a solid standard or a new vial.

Experimental Protocols

Detailed Protocol for Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a this compound stock solution while minimizing the risk of degradation.

Materials:

  • This compound standard (solid)

  • High-purity, anhydrous solvent (e.g., hexane or ethanol)

  • Amber glass vial with a Teflon-lined cap

  • Gas-tight syringe

  • Inert gas cylinder with a regulator (argon or nitrogen)

Procedure:

  • Equilibrate: Allow the vial containing the solid this compound standard to reach room temperature before opening.

  • Inert Atmosphere: Gently flush the vial with a stream of inert gas for a few seconds to displace the air.

  • Weighing: Quickly and accurately weigh the desired amount of the solid standard in a clean, dry weighing boat or directly into the tared amber glass vial.

  • Dissolving: Add the calculated volume of the anhydrous solvent to the vial to achieve the desired concentration.

  • Sealing: Immediately cap the vial tightly.

  • Mixing: Gently swirl or vortex the vial until the standard is completely dissolved.

  • Storage: Store the stock solution at -20°C or below, protected from light.

Experimental Workflow for Assessing Standard Stability

This workflow can be used to periodically check the stability of your this compound standards.

Stability_Workflow cluster_0 Initial Analysis (Time 0) cluster_1 Storage cluster_2 Periodic Re-analysis cluster_3 Data Evaluation A Prepare fresh this compound standard solution B Analyze by HPLC-UV/MS A->B C Record initial peak area and retention time B->C D Store aliquots under recommended conditions (-20°C or -80°C, inert atmosphere, dark) C->D E At defined intervals (e.g., 1, 3, 6 months), analyze a stored aliquot by HPLC-UV/MS D->E F Compare peak area and retention time to Time 0 data E->F G Inspect for new peaks (degradation products) E->G H Calculate percentage change in peak area F->H G->H I If >10% change or significant new peaks appear, discard the standard stock H->I Degradation_Factors cluster_0 Environmental Factors cluster_1 Degradation Pathways Oxygen Oxygen (Air) Oxidation Oxidation Oxygen->Oxidation Light Light (UV) Photodegradation Photodegradation Light->Photodegradation Temperature Elevated Temperature Temperature->Oxidation accelerates Hydrolysis Hydrolysis Temperature->Hydrolysis accelerates Water Water (Moisture) Water->Hydrolysis pH Inappropriate pH pH->Hydrolysis can catalyze Degraded_Dolichol Degraded this compound (Loss of Purity and Potency) Oxidation->Degraded_Dolichol Photodegradation->Degraded_Dolichol Hydrolysis->Degraded_Dolichol

References

Technical Support Center: Enhancing Ionization Efficiency of C80-Dolichol in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the ionization efficiency of C80-Dolichol in Electrospray Ionization Mass Spectrometry (ESI-MS).

Troubleshooting Guide

This guide addresses common issues encountered during the ESI-MS analysis of this compound, a long-chain polyisoprenoid alcohol known for its challenging analytical properties due to high hydrophobicity and low intrinsic ionizability.

Issue 1: Low or No Signal Intensity for this compound

  • Question: I am not observing a signal, or the signal for my this compound standard/sample is extremely low. What are the potential causes and how can I troubleshoot this?

  • Answer: A lack of signal for this compound is a common challenge. The primary reason is its poor ionization efficiency in ESI-MS. The troubleshooting workflow below will help you systematically address this issue.

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    Caption: Troubleshooting workflow for low or no signal intensity of this compound.

    Step-by-Step Troubleshooting:

    • Verify Analyte Integrity: Ensure that your this compound standard is at the expected concentration and has not degraded. Prepare a fresh standard if in doubt.

    • Isolate the Issue (LC vs. MS): Perform a direct infusion of your this compound standard into the mass spectrometer, bypassing the LC system.

      • If a signal is observed during infusion: The issue likely lies within the LC system (e.g., column, mobile phase, leaks).

      • If no signal is observed during infusion: The problem is with the mass spectrometer settings or, more likely, the inherent difficulty in ionizing this compound.

    • Enhance Ionization through Adduct Formation: this compound, being a neutral and hydrophobic molecule, does not readily protonate to form [M+H]⁺. The most effective strategy is to promote the formation of adduct ions.[1][2]

      • Ammonium (B1175870) Adducts ([M+NH₄]⁺): Introduce a volatile ammonium salt, such as 1-10 mM ammonium acetate (B1210297) or ammonium formate, into your mobile phase.[3]

      • Sodium Adducts ([M+Na]⁺): While often present as contaminants, the intentional addition of low levels of sodium acetate can promote [M+Na]⁺ formation. However, be cautious as high salt concentrations can suppress the ESI signal.

      • Lithium Adducts ([M+Li]⁺): The addition of lithium salts (e.g., lithium iodide) has been shown to be highly effective for the sensitive detection of polyisoprenoid alcohols like dolichols.[1][2] Lithium's high affinity for oxygen promotes the formation of stable [M+Li]⁺ adducts.[1][2]

    • Optimize MS Source Parameters: The efficiency of adduct formation and transmission is highly dependent on the ESI source settings. Systematically tune the following parameters while infusing your standard with the chosen adduct-forming modifier.

      • Capillary/Spray Voltage: Optimize in positive ion mode. Typical starting ranges are 3-5 kV.

      • Nebulizer and Drying Gas: Adjust the gas flow and temperature to ensure efficient desolvation without causing in-source fragmentation.

      • Source Temperatures (Capillary/Heater): Higher temperatures can aid in desolvation of the non-polar this compound.

      • S-Lens/Skimmer Voltage: Optimize for maximal transmission of the specific adduct ion (e.g., [M+Li]⁺).

Issue 2: Inconsistent Signal/Poor Reproducibility

  • Question: The signal intensity for this compound is fluctuating between injections. What could be the cause?

  • Answer: Signal instability often points to issues with the mobile phase, adduct formation consistency, or sample matrix effects.

    • Inconsistent Adduct Formation: The concentration of adduct-forming cations (NH₄⁺, Na⁺, Li⁺) in your sample and mobile phase must be consistent. The presence of contaminating salts can lead to competition and the formation of multiple adducts, splitting the signal and reducing reproducibility.

      • Solution: Use high-purity solvents and reagents. To favor a specific adduct, add the corresponding salt at a concentration that outcompetes other endogenous cations (e.g., 5-10 mM of the chosen salt).

    • Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of the this compound adduct.

      • Solution 1: Chromatographic Separation: Ensure your LC method effectively separates this compound from other matrix components, especially more easily ionizable lipids.

      • Solution 2: Sample Cleanup: Implement a solid-phase extraction (SPE) step to remove interfering compounds before LC-MS analysis.

    • Mobile Phase Issues: Ensure your mobile phase is fresh, well-mixed, and properly degassed. For gradient elution, ensure the pumping system is delivering a consistent and accurate gradient.

Frequently Asked Questions (FAQs)

  • Q1: What is this compound and why is it difficult to analyze by ESI-MS?

    • A1: this compound is a long-chain polyisoprenoid alcohol, specifically with 16 isoprene (B109036) units (C80).[4] Its long, non-polar hydrocarbon chain makes it very hydrophobic and difficult to ionize using standard ESI conditions, which typically favor more polar and easily chargeable molecules.[1][2]

  • Q2: Which ionization mode, positive or negative, is better for this compound?

    • A2: Positive ion mode is the preferred method for analyzing this compound. This is because analysis relies on the formation of cationic adducts with species like ammonium (NH₄⁺), sodium (Na⁺), or lithium (Li⁺).

  • Q3: What type of adduct is best for this compound analysis?

    • A3: While ammonium and sodium adducts can be used, studies on similar polyisoprenoid alcohols suggest that lithium adducts ([M+Li]⁺) often provide the highest sensitivity and stability.[1][2] This is due to the strong interaction between the lithium cation and the hydroxyl group of the dolichol molecule.

  • Q4: Can derivatization improve the detection of this compound?

    • A4: While this guide focuses on direct ionization enhancement, derivatization is a viable strategy. For instance, derivatizing the hydroxyl group to create a more easily ionizable moiety can significantly improve signal intensity. However, this adds an extra step to sample preparation and requires careful optimization. For the related dolichyl phosphates, methylation has been shown to be effective.[5][6]

  • Q5: What are typical mobile phases for LC-MS analysis of this compound?

    • A5: Due to its hydrophobicity, reversed-phase chromatography is typically used. Mobile phases often consist of methanol (B129727), acetonitrile, isopropanol (B130326), or ethanol (B145695), with a small amount of aqueous solution containing the adduct-forming modifier. A common mobile phase system involves a gradient from a mixture like methanol/acetonitrile/aqueous ammonium acetate to a more non-polar solvent like ethanol with ammonium acetate.[3]

Data Presentation

The following tables summarize the expected impact of different mobile phase modifiers and key ESI source parameters on the signal intensity of this compound. The values are representative and should be used as a starting point for optimization.

Table 1: Effect of Mobile Phase Additives on this compound Ionization

AdditiveConcentrationPrimary Adduct FormedExpected Relative Signal IntensityNotes
None (only acid)0.1% Formic Acid[M+H]⁺Very Low / NoneProtonation is highly inefficient for dolichols.
Ammonium Acetate1-10 mM[M+NH₄]⁺ModerateA common and effective choice for neutral lipids.[3]
Sodium Acetate1-5 mM[M+Na]⁺Moderate to HighCan provide good sensitivity but may increase source contamination.
Lithium Iodide1-5 mM[M+Li]⁺HighOften provides the best sensitivity for polyisoprenoid alcohols.[1][2]

Table 2: Key ESI Source Parameters for Optimization

ParameterTypical Range (Positive Mode)Effect on this compound Signal
Capillary Voltage3.0 - 5.0 kVOptimizes the electrospray process for adduct formation.
Nebulizer Gas Pressure30 - 60 psiAffects droplet size and desolvation efficiency.
Drying Gas Flow5 - 12 L/minAids in solvent evaporation from droplets.
Drying Gas Temperature300 - 400 °CHigher temperatures can improve desolvation of hydrophobic analytes.
S-Lens / Skimmer VoltageInstrument DependentOptimizes the transmission of the specific m/z of the adduct ion.

Experimental Protocols

Protocol 1: Systematic Optimization of ESI Source Parameters for this compound Adducts

This protocol describes a one-factor-at-a-time (OFAT) approach to optimize ESI source parameters using direct infusion.

  • Prepare a this compound Standard Solution: Prepare a 1-10 µg/mL solution of this compound in a solvent compatible with your mobile phase (e.g., isopropanol or a mixture of methanol and dichloromethane).

  • Prepare Infusion Solvent: Use your intended mobile phase B (high organic content) containing the chosen adduct-forming additive (e.g., 5 mM Lithium Iodide in 95:5 methanol:water).

  • Direct Infusion Setup:

    • Use a syringe pump to deliver the this compound standard at a low flow rate (e.g., 5-10 µL/min).

    • Tee this flow into the infusion solvent stream flowing at your typical LC flow rate (e.g., 200-400 µL/min).

    • Direct the combined flow to the ESI source.

  • Set Initial MS Parameters: Start with the instrument manufacturer's recommended default settings for positive ion mode. Set the mass spectrometer to monitor the expected m/z of the target adduct (e.g., [M+Li]⁺ for this compound).

  • Systematic Optimization:

    • While monitoring the signal intensity of the target adduct ion, adjust one parameter at a time across its operational range.

    • Spray Voltage: Vary in 0.2 kV increments.

    • Drying Gas Temperature: Adjust in 25 °C increments.

    • Drying Gas Flow Rate: Vary in 1-2 L/min increments.

    • Nebulizer Gas Pressure: Adjust in 5 psi increments.

    • S-Lens/Skimmer Voltage: Vary in 5-10 V increments.

    • For each parameter, note the setting that provides the maximum, stable signal intensity. Set the parameter to this optimal value before proceeding to the next.

  • Finalize Method: Once all parameters are optimized, save the new ESI source method.

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// Edges Start -> Extraction; Extraction -> SPE; SPE -> Reconstitution; Reconstitution -> LC_Separation; LC_Separation -> ESI_MS; ESI_MS -> Data_Analysis; Data_Analysis -> End; }

Caption: General experimental workflow for the analysis of this compound by LC-MS.

References

Troubleshooting Inconsistent Results in Dolichol Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during dolichol experiments. The content is tailored for researchers, scientists, and drug development professionals working with dolichol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors leading to variability in dolichol quantification?

A1: Inconsistent results in dolichol quantification can stem from several factors throughout the experimental workflow. Key areas to scrutinize include the efficiency of tissue homogenization, the completeness of the saponification and extraction steps, and the final purification of dolichol and its phosphorylated forms. The choice of internal standards and the method of quantification, such as HPLC or mass spectrometry, also significantly impact accuracy and reproducibility.[1][2][3]

Q2: How can I improve the recovery of dolichol and dolichyl phosphate (B84403) during extraction?

A2: Optimizing the extraction protocol is crucial for maximizing the yield of dolichol and dolichyl phosphate. The duration and concentration of potassium hydroxide (B78521) (KOH) during saponification directly affect extractability.[1] A common procedure involves alkaline saponification of the tissue followed by extraction with diethyl ether.[1][2] For dolichyl phosphate, further purification using methods like silicic acid chromatography or anion-exchange paper chromatography may be necessary to remove contaminating lipids that can interfere with quantification.[1][4] It is also essential to use appropriate recovery standards, such as radiolabeled dolichol or polyprenols, to accurately determine extraction efficiency.[1][2]

Q3: My dolichol-linked oligosaccharide (DLO) synthesis assay shows inconsistent results. What are the likely causes?

A3: Inconsistent DLO synthesis can be attributed to several factors. The availability of dolichol phosphate is a rate-limiting factor in the synthesis of lipid-linked oligosaccharides (LLOs).[5] Therefore, variations in the cellular pool of dolichol phosphate can directly impact DLO synthesis. Additionally, the activity of the enzymes in the dolichol cycle, such as GlcNAc-1-P transferase, is sensitive to experimental conditions and can be affected by factors like the inhibition of translation.[6] Genetic factors or environmental stressors can also impair DLO synthesis, leading to the accumulation of immature DLO intermediates.[7]

Q4: I am observing variability in my dolichol phosphorylation assays. What should I troubleshoot?

A4: Variability in dolichol phosphorylation assays often points to issues with the dolichol kinase enzyme activity or the availability of substrates. Dolichol kinase catalyzes the CTP-mediated phosphorylation of dolichol to form dolichyl monophosphate (Dol-P).[8] Ensure that the assay buffer conditions, including pH and the concentration of cofactors like CTP and magnesium, are optimal.[8][9] The purity of the dolichol substrate is also critical, as contaminants can inhibit the enzyme. If using cell lysates or microsomal fractions, variations in their preparation and protein concentration can lead to inconsistent results.

Troubleshooting Guides

Issue 1: Low or Inconsistent Yield of Dolichol/Dolichyl Phosphate
Possible Cause Troubleshooting Step Recommended Action
Incomplete Saponification Optimize saponification conditions.Vary the concentration of KOH and the incubation time to ensure complete hydrolysis of lipids.[1]
Inefficient Extraction Review extraction solvent and procedure.Ensure the use of a suitable organic solvent like diethyl ether and perform multiple extraction steps to maximize recovery.[1][2]
Loss during Purification Evaluate the purification method.For dolichyl phosphate, consider alternative purification strategies like silicic acid chromatography or anion-exchange chromatography to minimize loss.[1][4] Use of radiolabeled internal standards is crucial to track recovery at each step.[1][2]
Degradation of Dolichols Check for oxidative damage.Store samples appropriately and consider adding antioxidants during the extraction process to prevent degradation.
Issue 2: Variability in HPLC or Mass Spectrometry Quantification
Possible Cause Troubleshooting Step Recommended Action
Poor Chromatographic Resolution Optimize HPLC conditions.Adjust the mobile phase composition, flow rate, and column temperature to improve peak separation.[10][11] Ensure the column is not contaminated or degraded.[10]
Inconsistent Ionization in Mass Spectrometry Modify sample preparation and MS parameters.For dolichyl phosphates, which can be poorly ionized, consider derivatization methods like methylation to improve sensitivity.[3] Optimize MS parameters such as spray voltage and gas flow.
Matrix Effects Improve sample cleanup.Implement additional purification steps to remove interfering compounds from the sample matrix that can suppress the signal of the analytes.
Inaccurate Standard Curves Prepare fresh standards and re-evaluate the calibration range.Ensure the purity of the standards and prepare fresh dilutions for each experiment. The calibration range should encompass the expected concentrations of the analytes in the samples.
Issue 3: Inconsistent Enzyme Activity in Kinase or Phosphatase Assays
Possible Cause Troubleshooting Step Recommended Action
Suboptimal Assay Conditions Review and optimize assay buffer components.Verify the pH, temperature, and concentrations of substrates (dolichol, ATP/CTP) and cofactors (e.g., Mg2+ for kinases).[8][9]
Enzyme Instability Check enzyme storage and handling.Store enzyme preparations at the recommended temperature and avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment.
Presence of Inhibitors/Activators Test for interfering substances in the sample.If using crude extracts, consider partial purification to remove endogenous inhibitors or activators. For phosphatase assays, be aware that certain phospholipids (B1166683) can inhibit activity.[12][13]
Inaccurate Substrate Concentration Verify the concentration and purity of the dolichol substrate.Use a reliable method to quantify the dolichol stock solution and ensure it is free of contaminants that could affect enzyme activity.

Experimental Protocols & Workflows

Dolichol Biosynthesis and N-Glycosylation Pathway

The synthesis of dolichol is a critical branch of the mevalonate (B85504) pathway. Dolichol phosphate serves as a lipid carrier for the assembly of the oligosaccharide precursor (Glc3Man9GlcNAc2) required for N-linked protein glycosylation in the endoplasmic reticulum.

Dolichol_Pathway cluster_cytoplasm Cytoplasm / ER Membrane cluster_er_lumen ER Lumen FPP Farnesyl pyrophosphate (FPP) Polyprenol_PP Polyprenol pyrophosphate FPP->Polyprenol_PP cis-Prenyltransferase Polyprenol Polyprenol Polyprenol_PP->Polyprenol Phosphatase Dolichol Dolichol Polyprenol->Dolichol SRD5A3 (Polyprenol Reductase) Dol_P Dolichol Phosphate (Dol-P) Dolichol->Dol_P Dolichol Kinase (CTP-dependent) Dol_PP_GlcNAc2 Dol-PP-GlcNAc2 Dol_P->Dol_PP_GlcNAc2 GlcNAc-1-P Transferase (ALG7) Dol_PP_GlcNAc2Man5 Dol-PP-GlcNAc2Man5 Dol_PP_GlcNAc2->Dol_PP_GlcNAc2Man5 Mannosyltransferases (ALG1, ALG2, ALG11) LLO Lipid-Linked Oligosaccharide (Dol-PP-GlcNAc2Man9Glc3) Dol_PP_GlcNAc2Man5->LLO Flippase & further Glycosyltransferases (ALG3, ALG9, ALG12, etc.) Glycoprotein Glycoprotein LLO->Glycoprotein Oligosaccharyltransferase (OST) Protein Nascent Polypeptide Protein->Glycoprotein caption Dolichol biosynthesis and its role in N-linked glycosylation.

Caption: Dolichol biosynthesis and its role in N-linked glycosylation.

General Workflow for Dolichol Extraction and Quantification

This workflow outlines the key steps for extracting and quantifying dolichol and dolichyl phosphate from biological samples.

Extraction_Workflow start Tissue/Cell Sample homogenization Homogenization start->homogenization saponification Alkaline Saponification (e.g., with KOH) homogenization->saponification extraction Solvent Extraction (e.g., diethyl ether) saponification->extraction phase_separation Phase Separation extraction->phase_separation aqueous_phase Aqueous Phase (contains Dol-P) phase_separation->aqueous_phase Separate organic_phase Organic Phase (contains Dolichol) phase_separation->organic_phase Separate purification_dolp Dol-P Purification (e.g., Silicic Acid Chromatography) aqueous_phase->purification_dolp purification_dol Dolichol Purification (Optional) organic_phase->purification_dol analysis_dolp Quantification (HPLC or LC-MS/MS) purification_dolp->analysis_dolp analysis_dol Quantification (HPLC or LC-MS/MS) purification_dol->analysis_dol end Results analysis_dolp->end analysis_dol->end caption General workflow for dolichol extraction and analysis.

Caption: General workflow for dolichol extraction and analysis.

Troubleshooting Logic for Inconsistent HPLC Results

This diagram illustrates a logical approach to troubleshooting common issues encountered during HPLC analysis of dolichols.

HPLC_Troubleshooting start Inconsistent HPLC Results check_retention Retention Time Shift? start->check_retention check_shape Poor Peak Shape? check_retention->check_shape No rt_yes Yes check_retention->rt_yes Yes check_pressure Abnormal Pressure? check_shape->check_pressure No shape_yes Yes check_shape->shape_yes Yes pressure_yes Yes check_pressure->pressure_yes Yes rt_mobile_phase Check Mobile Phase Composition & Flow Rate rt_yes->rt_mobile_phase rt_column_temp Check Column Temperature rt_mobile_phase->rt_column_temp rt_equilibration Ensure Proper Column Equilibration rt_column_temp->rt_equilibration shape_tailing Tailing? shape_yes->shape_tailing shape_fronting Fronting? shape_tailing->shape_fronting No tailing_solution Check for Silanol Interactions Adjust Mobile Phase pH shape_tailing->tailing_solution Yes shape_broad Broad? shape_fronting->shape_broad No fronting_solution Check for Sample Overload Dilute Sample shape_fronting->fronting_solution Yes broad_solution Check for Column Contamination Increase Flow Rate shape_broad->broad_solution Yes pressure_high High Pressure? pressure_yes->pressure_high pressure_low Low Pressure? pressure_high->pressure_low No high_p_solution Check for Blockages (frit, column, tubing) pressure_high->high_p_solution Yes low_p_solution Check for Leaks (fittings, pump seals) pressure_low->low_p_solution Yes caption Troubleshooting logic for common HPLC issues.

Caption: Troubleshooting logic for common HPLC issues.

References

Validation & Comparative

A Comparative Guide to C80-Dolichol and Polyprenols: Unraveling Functional Distinctions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional differences between C80-Dolichol and polyprenols, two closely related classes of polyisoprenoid alcohols. While structurally similar, their distinct biochemical roles, particularly in glycosylation pathways, have significant implications for cellular function and therapeutic development. This document summarizes key structural and functional distinctions, presents quantitative data from various biological systems, outlines relevant experimental methodologies, and visualizes the core biological pathways in which these molecules participate.

Structural and Functional Overview

Dolichols and polyprenols are long-chain, linear polymers of isoprene (B109036) units. The critical structural difference lies at the alpha (α) isoprene unit, the unit closest to the terminal alcohol group. In dolichols, this α-unit is saturated, whereas in polyprenols, it remains unsaturated.[1][2][3][4][5][6] This seemingly minor variation underpins their divergent biological functions.

This compound, a specific dolichol with 16 isoprene units (C80), is a prominent example of this class in mammals. Its primary and essential function, in its phosphorylated form (dolichyl phosphate), is to act as a lipid carrier for the assembly of oligosaccharide chains in the endoplasmic reticulum for N-linked glycosylation.[1][7][8][9] This process is fundamental for the correct folding, stability, and function of a vast number of eukaryotic proteins.[10]

Polyprenols, on the other hand, have a broader range of functions and distributions. In bacteria, polyprenyl phosphates are indispensable for cell wall biosynthesis.[2][11] In plants, where they are abundant in photosynthetic tissues, their roles are less definitively established but are implicated in modulating the dynamics of thylakoid membranes and influencing photosynthetic efficiency.[7][12] Notably, dietary polyprenols can be converted to dolichols in the liver, suggesting a metabolic link between these two molecules.[13][14]

Comparative Data

The following tables summarize quantitative data on the distribution and functional effects of dolichols and polyprenols in various biological contexts.

Table 1: Concentration of Dolichols and Polyprenols in Biological Tissues

Biological SourceMolecule TypeChain Length(s)ConcentrationReference(s)
Oil Palm (Elaeis guineensis) SeedsPolyprenolC75-C100Up to 6.1 mg/g dry weight[2]
Oil Palm (Elaeis guineensis) SeedsDolicholC70-C100Up to 4.7 mg/g dry weight[2]
Woody Plant LeavesPolyprenolsVariousCan exceed 0.5 mg/g dry tissue[7][15]
Woody Plant SeedsPolyprenolsVariousTypically < 0.5 mg/g dry tissue[7][15]
Human Lens (Clear)DolicholDol-18 to Dol-21~15 µg/g wet weight[16]
Human Lens (Nuclear Cataract)DolicholDol-18 to Dol-21Increased concentration compared to clear lenses[16]
HeLa CellsDolichyl Phosphate (B84403)C70-C105C95 is the most abundant species (54.1%)[17]
Yeast (S. cerevisiae)Dolichyl PhosphateC65-C95C75 and C80 are the dominant species[17]

Table 2: Comparative Functional Effects

Functional AssayMolecule(s)EffectExperimental SystemReference(s)
N-linked GlycosylationDolichyl PhosphateEssential lipid carrier for oligosaccharide synthesisEukaryotic cells[1][10][18]
N-linked GlycosylationPolyprenol PhosphateLess effective substrate for mammalian glycosyltransferases in vitro compared to dolichyl phosphateIn vitro studies[19]
Thylakoid Membrane FluidityPolyprenolsIncreased polyprenol content leads to decreased membrane fluidity (increased order)Arabidopsis thaliana thylakoids[12][20]
Phospholipid Bilayer PermeabilityHexadecaprenol (C80)Increases permeability to sodium ionsModel lipid membranes[4]
Photosynthetic EfficiencyPolyprenolsDeficiency leads to impaired photosystem II operating efficiencyArabidopsis thaliana[20]

Key Experimental Protocols

This section outlines the methodologies commonly employed to study dolichols and polyprenols.

Extraction and Separation of Dolichols and Polyprenols

a) Two-Dimensional Thin-Layer Chromatography (2D-TLC)

This method allows for the separation of dolichols from polyprenols and the resolution of individual homologs based on chain length.

  • Principle: The initial separation is performed on a silica (B1680970) gel plate, which separates lipids based on polarity. The region containing the polyisoprenoid alcohols is then transferred to a reversed-phase plate for the second dimension of chromatography, which separates the molecules based on their hydrophobicity (chain length).

  • Protocol Outline:

    • Spot the lipid extract onto a silica gel TLC plate.

    • Develop the plate in a non-polar solvent system (e.g., toluene-ethyl acetate).

    • Excise the silica gel region containing the polyisoprenoid alcohols.

    • Apply the excised silica to a reversed-phase (e.g., C18) TLC plate.

    • Develop the second plate in a polar solvent system (e.g., acetone).

    • Visualize the separated spots using iodine vapor or other suitable staining methods.[11][21]

b) High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution technique for the separation and quantification of dolichol and polyprenol homologs.

  • Principle: A reversed-phase column (e.g., ODS/C18) is typically used, where separation is based on the differential partitioning of the hydrophobic polyisoprenoid chains between the stationary phase and the mobile phase. Longer chains and dolichols (being slightly more hydrophobic due to the saturated α-unit) generally have longer retention times.

  • Protocol Outline:

    • Sample Preparation: Extract lipids from the biological sample. Saponification may be used to release esterified forms.

    • Chromatography:

      • Column: Semipreparative or analytical ODS (C18) column.

      • Mobile Phase: A gradient of solvents is often used, for example, a mixture of methanol (B129727), isopropanol, and water, or methanol and hexane.

      • Detection: UV detection at a low wavelength (e.g., 210-215 nm) is common.

    • Quantification: Homologs can be quantified by comparing their peak areas to those of known standards.[8][9][14][22][23]

Functional Assays

a) In Vitro N-linked Glycosylation Assay

This assay measures the ability of dolichyl phosphate to act as a carrier in the synthesis of the oligosaccharide precursor for N-linked glycosylation.

  • Principle: Microsomal preparations containing the necessary glycosyltransferases are incubated with radiolabeled sugar nucleotides (e.g., UDP-[¹⁴C]GlcNAc or GDP-[³H]Man) and a source of dolichyl phosphate. The synthesis of lipid-linked oligosaccharides is then quantified.

  • Protocol Outline:

    • Prepare microsomes from a suitable source (e.g., rat liver, yeast).

    • Incubate the microsomes with dolichyl phosphate, a radiolabeled sugar nucleotide, and other necessary cofactors (e.g., ATP, Mg²⁺).

    • Stop the reaction and extract the lipids.

    • Separate the lipid-linked oligosaccharides by TLC or HPLC.

    • Quantify the incorporated radioactivity using liquid scintillation counting.[24]

b) In Vitro Antioxidant Activity Assays

Standard antioxidant assays can be adapted to assess the free-radical scavenging capabilities of these lipophilic molecules.

  • Principle: Assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays measure the ability of an antioxidant to donate an electron and neutralize a stable radical, resulting in a color change that can be measured spectrophotometrically.

  • Protocol Outline (DPPH Assay Example):

    • Prepare a stock solution of the dolichol or polyprenol in a suitable organic solvent (e.g., ethanol (B145695) or isopropanol).

    • Prepare a solution of DPPH radical in the same solvent.

    • Mix various concentrations of the test compound with the DPPH solution.

    • Incubate the mixture in the dark.

    • Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm).

    • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[25][26][27]

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key biosynthetic and functional pathways involving this compound and polyprenols.

Dolichol_Biosynthesis cluster_Mevalonate Mevalonate (B85504) Pathway (Cytosol) cluster_ER Endoplasmic Reticulum Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP IPP Mevalonate->IPP FPP Farnesyl-PP IPP->FPP cis-Prenyltransferase Polyprenol_PP Polyprenol-PP FPP->Polyprenol_PP cis-Prenyltransferase Polyprenol Polyprenol Polyprenol_PP->Polyprenol Phosphatase Dolichol This compound Polyprenol->Dolichol Polyprenol Reductase (α-saturation) Dolichol_P Dolichol-P Dolichol->Dolichol_P Dolichol Kinase

Caption: The biosynthetic pathway of this compound, starting from the mevalonate pathway.

N_Linked_Glycosylation cluster_ER_Membrane ER Membrane cluster_ER_Lumen ER Lumen Dol_P Dolichol-P LLO_cyto Lipid-linked Oligosaccharide (Cytosolic side) Dol_P->LLO_cyto Addition of GlcNAc & Man LLO_lumen Lipid-linked Oligosaccharide (Luminal side) LLO_cyto->LLO_lumen Flippase Nascent_Protein Nascent Polypeptide (Asn-X-Ser/Thr) LLO_lumen->Nascent_Protein Oligosaccharyltransferase (OST) LLO_lumen->Nascent_Protein Glycoprotein Glycoprotein Nascent_Protein->Glycoprotein

Caption: The central role of Dolichol-P in N-linked glycosylation in the endoplasmic reticulum.

Functional_Comparison cluster_Eukaryotes Eukaryotes cluster_Plants_Bacteria Plants & Bacteria C80_Dolichol This compound (α-saturated) N_Glycosylation N-linked Glycosylation (Essential Carrier) C80_Dolichol->N_Glycosylation Membrane_Properties Membrane Property Modulation C80_Dolichol->Membrane_Properties Polyprenols Polyprenols (α-unsaturated) Cell_Wall_Synth Bacterial Cell Wall Synthesis Polyprenols->Cell_Wall_Synth Photosynthesis Photosynthesis & Thylakoid Dynamics Polyprenols->Photosynthesis

References

C80-Dolichol vs. C85-Dolichol: A Comparative Guide on Glycosylation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficiency of N-linked glycosylation, a critical post-translational modification influencing protein folding, stability, and function, is intricately linked to the availability and structure of its lipid carrier, dolichol. Dolichols are a family of long-chain polyisoprenoid alcohols, and the length of their carbon chain can vary. This guide provides a comparative analysis of two common dolichol isoforms, C80-Dolichol and C85-Dolichol, and their impact on glycosylation efficiency, supported by available experimental data and detailed methodologies.

Executive Summary

While direct comparative studies focusing exclusively on this compound versus C85-Dolichol are limited, the existing body of research indicates that the chain length of dolichol is a significant determinant of glycosylation efficiency. The optimal chain length can be specific to the particular glycosyltransferase enzyme involved in the N-glycosylation pathway. Evidence suggests that longer dolichol chains can, in some instances, lead to a higher catalytic efficiency for certain enzymes. However, for other enzymes, an optimal chain length may exist, beyond which the efficiency might decrease. This guide will delve into the available data and provide a framework for researchers to assess the efficiency of different dolichol isoforms.

Data Presentation: Quantitative Comparison of Dolichol Chain Length Effects on Glycosyltransferase Activity

The following table summarizes key findings from studies investigating the impact of dolichol chain length on the activity of specific glycosyltransferases. It is important to note that these studies did not directly compare C80 and C85 dolichols but provide valuable insights into the general principle of chain length dependency.

EnzymeOrganism/SystemDolichol Chain Lengths ComparedKey FindingReference
Dolichyl-phosphate β-glucosyltransferase (Alg5E)Trichomonas vaginalis (in vitro)Range of dolichol analoguesThe enzyme's catalytic reaction was faster with longer carbon chains in the substrate.[1]
Dolichylphosphate mannose synthase (DPMS)Pyrococcus furiosus (in vitro)Dol55-P vs. Dol95-PDol95-P was a more effective substrate than Dol55-P, showing a 37% higher turnover.
Oligosaccharyltransferase (OST)Saccharomyces cerevisiae (in vitro)Synthetic LLOs with C20 vs. C25 lipid chainsThe LLO with the shorter C20 lipid chain was a more specific substrate and had a higher turnover rate.[2]

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key experiments relevant to assessing the impact of dolichol chain length on glycosylation.

In Vitro Glycosyltransferase Activity Assay

This protocol is adapted from methods used to assess the substrate specificity of glycosyltransferases and can be tailored to compare C80- and C85-dolichol phosphate (B84403) derivatives.

Objective: To determine the kinetic parameters (Km and Vmax) of a specific glycosyltransferase (e.g., oligosaccharyltransferase) using lipid-linked oligosaccharides (LLOs) with C80- and C85-dolichol backbones.

Materials:

  • Microsomal preparations containing the glycosyltransferase of interest.

  • Purified C80-dolichyl pyrophosphate-oligosaccharide (C80-LLO) and C85-dolichyl pyrophosphate-oligosaccharide (C85-LLO) substrates.

  • A fluorescently or radioactively labeled peptide acceptor substrate.

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MnCl2, 0.5% Triton X-100).

  • Quenching solution (e.g., 10% trichloroacetic acid).

  • Scintillation cocktail (if using radiolabeled substrates).

  • HPLC system for product separation and quantification.

Procedure:

  • Reaction Setup: Prepare a series of reaction mixtures in microcentrifuge tubes, each containing the reaction buffer, a fixed concentration of the peptide acceptor substrate, and varying concentrations of either C80-LLO or C85-LLO.

  • Enzyme Addition: Initiate the reaction by adding a predetermined amount of the microsomal preparation to each tube.

  • Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a specific time, ensuring the reaction remains in the linear range.

  • Reaction Quenching: Stop the reaction by adding the quenching solution.

  • Product Separation: Separate the glycosylated peptide product from the unreacted substrates using reverse-phase HPLC.

  • Quantification: Quantify the amount of product formed by measuring fluorescence or radioactivity.

  • Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each dolichol isoform.

Analysis of In Vivo Glycosylation Efficiency

This protocol outlines a general approach to assess the overall glycosylation efficiency in a cellular context where the dolichol chain length profile has been manipulated.

Objective: To evaluate the impact of altered C80/C85 dolichol ratios on the glycosylation status of a specific glycoprotein (B1211001).

Materials:

  • Cell line of interest (e.g., CHO, HEK293).

  • Expression vector for a model glycoprotein.

  • Reagents for genetic manipulation (e.g., CRISPR/Cas9 to target enzymes in the dolichol biosynthesis pathway).

  • Cell lysis buffer.

  • SDS-PAGE and Western blotting reagents.

  • Antibody specific to the model glycoprotein.

  • Endoglycosidase H (Endo H) or PNGase F.

  • Densitometry software for band quantification.

Procedure:

  • Cell Line Engineering: Genetically modify the cell line to alter the expression of enzymes that influence dolichol chain length, aiming to create cell populations enriched in either C80- or C85-dolichol.

  • Transfection: Transfect the engineered cell lines with the expression vector for the model glycoprotein.

  • Cell Lysis: After a suitable expression period, harvest the cells and prepare total cell lysates.

  • Glycosidase Treatment: Treat a portion of the lysate with Endo H or PNGase F to remove N-linked glycans, serving as a deglycosylated control.

  • SDS-PAGE and Western Blotting: Separate the proteins from treated and untreated lysates by SDS-PAGE and transfer them to a membrane. Probe the membrane with the antibody against the model glycoprotein.

  • Analysis: Compare the electrophoretic mobility of the glycoprotein from the different cell lines. A shift in mobility indicates changes in glycosylation status. Densitometric analysis of the bands corresponding to the fully glycosylated and non-glycosylated forms can provide a semi-quantitative measure of glycosylation efficiency.

Visualization of Key Pathways and Workflows

N-Linked Glycosylation Pathway

The following diagram illustrates the central role of dolichol phosphate in the assembly of the lipid-linked oligosaccharide precursor for N-linked glycosylation in the endoplasmic reticulum.

N_Linked_Glycosylation cluster_cytosol Cytosol cluster_er_lumen ER Lumen UDP_GlcNAc UDP-GlcNAc LLO_Cytosol Man5GlcNAc2-PP-Dolichol UDP_GlcNAc->LLO_Cytosol Glycosyltransferases GDP_Man GDP-Man GDP_Man->LLO_Cytosol Glycosyltransferases Dol_P_Cytosol Dolichol-P Dol_P_Cytosol->LLO_Cytosol Initiation LLO_Lumen Glc3Man9GlcNAc2-PP-Dolichol LLO_Cytosol->LLO_Lumen Flippase Dol_P_Man Dolichol-P-Man Dol_P_Man->LLO_Lumen Mannosyltransferases Dol_P_Glc Dolichol-P-Glc Dol_P_Glc->LLO_Lumen Glucosyltransferases OST Oligosaccharyl- transferase (OST) LLO_Lumen->OST Nascent_Polypeptide Nascent Polypeptide (Asn-X-Ser/Thr) Nascent_Polypeptide->OST Glycoprotein Glycoprotein OST->Glycoprotein Glycan Transfer

Caption: The N-linked glycosylation pathway in the endoplasmic reticulum.

Experimental Workflow for Comparing Glycosylation Efficiency

This diagram outlines the key steps in an in vitro experiment designed to compare the efficiency of C80- and C85-dolichol in glycosylation.

Experimental_Workflow cluster_preparation Substrate Preparation cluster_assay In Vitro Glycosylation Assay cluster_analysis Data Analysis C80_LLO Prepare C80-LLO Substrate Reaction_Setup Set up parallel reactions with C80-LLO and C85-LLO C80_LLO->Reaction_Setup C85_LLO Prepare C85-LLO Substrate C85_LLO->Reaction_Setup Enzyme_Addition Add Microsomal Extract (source of OST) Reaction_Setup->Enzyme_Addition Incubation Incubate at 37°C Enzyme_Addition->Incubation Quench Stop Reaction Incubation->Quench HPLC Separate products by HPLC Quench->HPLC Quantification Quantify Glycosylated Peptide HPLC->Quantification Kinetics Determine Km and Vmax Quantification->Kinetics Comparison Compare Efficiency Kinetics->Comparison

Caption: Workflow for in vitro comparison of C80- and C85-LLO glycosylation efficiency.

Conclusion

References

A Researcher's Guide to Comparing Antibody Cross-Reactivity Against Dolichol Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dolichols are a family of long-chain, unsaturated polyisoprenoid alcohols that play a crucial role as lipid carriers for sugar moieties in the synthesis of glycoproteins.[1] These molecules vary in the number of isoprene (B109036) units, giving rise to different isoforms.[2] The ability to distinguish between these isoforms with specific antibodies would be a valuable tool for studying the distinct roles of different dolichol species in health and disease.

Challenges in Generating Antibodies Against Dolichol Isoforms

Lipids, including dolichols, are generally poor immunogens due to their small size, structural simplicity, and lack of common T-cell epitopes. To elicit a robust immune response, it is often necessary to conjugate these haptens to a larger carrier protein or present them in a way that is recognizable by the immune system, such as in liposomes or stabilized non-bilayer phospholipid arrangements.[3] The generation of antibodies that can discriminate between dolichol isoforms, which may only differ by the length of their polyisoprenoid chain, presents a significant challenge.

Hypothetical Data on Antibody Cross-Reactivity

While specific experimental data is not available, we can anticipate the type of results a successful study would yield. The following table is a template for summarizing quantitative data from cross-reactivity experiments. Researchers can use this structure to present their findings from techniques like competitive ELISA or Surface Plasmon Resonance (SPR).

Antibody CloneTarget Dolichol Isoform (Immunogen)Cross-Reactivity with other Dolichol Isoforms (%)Binding Affinity (KD) to Target Isoform (M)
Mono-Dol-1 Dolichol-18Dolichol-17: 85%Dolichol-19: 60%Dolichol-20: 30%1 x 10-8
Mono-Dol-2 Dolichol-19Dolichol-18: 55%Dolichol-20: 92%Dolichol-21: 75%5 x 10-9
Poly-Dol-Mix Mixture of Dolichol-18 to -21Dolichol-17: 95%Dolichol-22: 90%Not Applicable

Table 1: Hypothetical Cross-Reactivity and Binding Affinity of Anti-Dolichol Antibodies. The data presented here is illustrative. Cross-reactivity is expressed as the percentage of binding signal relative to the target isoform. Binding affinity (KD) is a measure of the strength of the antibody-antigen interaction.

Experimental Protocols

Detailed methodologies are crucial for the successful generation and characterization of antibodies against dolichol isoforms.

Production of Anti-Dolichol Antibodies

Generating a specific immune response to dolichol isoforms is the foundational step.

Immunogen Preparation:

  • Dolichol-Carrier Conjugation: Couple purified dolichol isoforms (e.g., Dolichol-18, Dolichol-19) to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) using an appropriate linker chemistry. The hydroxyl group of dolichol can be activated for conjugation.

  • Liposomal Formulation: Incorporate purified dolichol isoforms into the lipid bilayer of liposomes. The liposomes can be formulated with adjuvants to enhance the immune response.

Immunization Protocol (for Monoclonal Antibody Production in Mice):

  • Immunize BALB/c mice with the prepared immunogen (e.g., 50 µg of dolichol-KLH conjugate or dolichol-containing liposomes) emulsified in Complete Freund's Adjuvant for the primary injection.

  • Administer subsequent booster injections with the immunogen in Incomplete Freund's Adjuvant every 2-3 weeks.

  • Monitor the antibody titer in the serum using an indirect ELISA with plates coated with the respective dolichol isoform.

  • Once a high titer is achieved, perform a final boost and harvest the spleen for hybridoma production.

Hybridoma Screening:

  • Fuse splenocytes with myeloma cells to generate hybridomas.

  • Screen hybridoma supernatants for the presence of antibodies that bind to the target dolichol isoform using ELISA.

  • Perform counter-screening against other dolichol isoforms and the carrier protein alone to identify clones with high specificity.

  • Subclone positive hybridomas to ensure monoclonality and stable antibody production.

Competitive ELISA for Cross-Reactivity Assessment

A competitive ELISA is a robust method to determine the specificity and cross-reactivity of the generated antibodies.[4][5]

Protocol:

  • Plate Coating: Coat a 96-well microtiter plate with a sub-optimal concentration of the target dolichol isoform (the immunogen) dissolved in an organic solvent mixture (e.g., chloroform:ethanol), followed by evaporation of the solvent.[6]

  • Blocking: Block the remaining protein-binding sites on the plate with a suitable blocking buffer (e.g., 3% BSA in PBS).

  • Competition: In a separate plate, pre-incubate a fixed, limiting concentration of the anti-dolichol antibody with varying concentrations of competitor dolichol isoforms (including the target isoform as a positive control and other isoforms as test competitors).

  • Incubation: Transfer the antibody-competitor mixtures to the dolichol-coated plate and incubate.

  • Detection: Wash the plate and add an enzyme-conjugated secondary antibody that recognizes the primary antibody's isotype.

  • Substrate Addition: After another wash step, add a suitable chromogenic substrate and measure the absorbance at the appropriate wavelength.

  • Data Analysis: The signal will be inversely proportional to the amount of competitor dolichol that binds to the primary antibody. Construct competition curves and calculate the IC50 (the concentration of competitor that inhibits 50% of the binding) for each isoform. The relative cross-reactivity can be calculated as: (IC50 of target isoform / IC50 of test isoform) x 100%.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free analysis of the binding affinity and kinetics of antibody-lipid interactions.[7][8][9]

Protocol:

  • Chip Preparation: Use a sensor chip with a hydrophobic surface (e.g., an L1 chip) to capture liposomes containing the different dolichol isoforms.

  • Liposome (B1194612) Immobilization: Prepare small unilamellar vesicles (SUVs) incorporating a specific dolichol isoform. Inject the liposome suspension over the sensor surface to form a stable lipid bilayer.

  • Antibody Injection: Inject a series of concentrations of the purified anti-dolichol antibody over the immobilized liposome surface.

  • Data Acquisition: Measure the change in the resonance angle over time to obtain sensorgrams for the association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity. Compare the KD values for the antibody's interaction with different dolichol isoforms to quantify cross-reactivity.

Lipid Microarray for High-Throughput Specificity Screening

Lipid microarrays allow for the simultaneous screening of antibody binding against a panel of different lipids, providing a broad overview of specificity.[10][11][12]

Protocol:

  • Array Preparation: Spot different purified dolichol isoforms and other related lipids onto a suitable microarray slide (e.g., a nitrocellulose-coated slide).

  • Blocking: Block the array with a suitable blocking buffer to prevent non-specific binding.

  • Antibody Incubation: Incubate the array with the anti-dolichol antibody at an optimized concentration.

  • Detection: Wash the array and incubate with a fluorescently labeled secondary antibody.

  • Scanning and Analysis: Scan the microarray slide using a fluorescence scanner and quantify the signal intensity for each spot. The signal intensity corresponds to the amount of antibody bound to each lipid, allowing for a direct comparison of binding to different dolichol isoforms.

Visualizations

The following diagrams illustrate the experimental workflow for assessing antibody cross-reactivity and the biological pathway in which dolichols are involved.

G cluster_immunogen Immunogen Preparation cluster_production Antibody Production cluster_characterization Cross-Reactivity Characterization cluster_data Data Analysis dolichol Dolichol Isoforms conjugation Conjugation to Carrier Protein / Liposome Formulation dolichol->conjugation immunogen Immunogen conjugation->immunogen immunization Immunization of Mice immunogen->immunization fusion Hybridoma Fusion immunization->fusion screening Screening & Cloning fusion->screening antibody Monoclonal Antibody screening->antibody elisa Competitive ELISA antibody->elisa spr Surface Plasmon Resonance (SPR) antibody->spr lipid_array Lipid Microarray antibody->lipid_array cross_reactivity Cross-Reactivity (%) elisa->cross_reactivity affinity Binding Affinity (KD) spr->affinity lipid_array->cross_reactivity

Caption: Workflow for production and characterization of anti-dolichol antibodies.

N_Glycosylation cluster_ER_lumen ER Lumen cluster_ER_membrane ER Membrane cluster_cytosol Cytosol Dol_P_Man Dolichol-P-Mannose LLO_lumen Lipid-Linked Oligosaccharide (LLO) (Completion) Dol_P_Man->LLO_lumen Dol_P_Glc Dolichol-P-Glucose Dol_P_Glc->LLO_lumen Protein Nascent Polypeptide LLO_lumen->Protein Oligosaccharyl- transferas Glycoprotein N-Glycoprotein Protein->Glycoprotein Dolichol Dolichol Dol_P Dolichol-P Dolichol->Dol_P Dolichol Kinase LLO_cyto LLO (Initial Assembly) Dol_P->LLO_cyto LLO_cyto->LLO_lumen Flippase UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->LLO_cyto GDP_Man GDP-Mannose GDP_Man->LLO_cyto

Caption: Role of dolichol phosphate (B84403) in the N-glycosylation pathway.

References

The Pivotal Role of Dolichol in Glycosylation: A Comparative Guide Based on Knockout Mutant Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cellular phenotypes and glycosylation processes in wild-type models versus those with genetic knockouts in the dolichol biosynthesis pathway. By examining the experimental data from these knockout mutants, we can confirm the essential role of dolichol, a long-chain polyprenol lipid, in protein glycosylation.

Introduction to Dolichol-Dependent Glycosylation

Dolichol phosphate (B84403) serves as a crucial lipid carrier for the assembly of oligosaccharide chains destined for N-linked glycosylation, a post-translational modification vital for protein folding, stability, and function.[1][2][3] The process begins on the cytoplasmic face of the endoplasmic reticulum (ER) and is completed within the ER lumen before the oligosaccharide is transferred to nascent polypeptide chains.[1] Disruptions in the dolichol biosynthesis pathway lead to a class of severe genetic disorders known as Congenital Disorders of Glycosylation (CDG).[4][5][6][7]

Comparison of Wild-Type vs. Dolichol Pathway Knockout Phenotypes

The most direct way to elucidate the function of dolichol is to observe the consequences of its absence or the disruption of its synthesis. Studies on knockout mutants, particularly those affecting the synthesis of Dolichol-P-Mannose (Dol-P-Man), a key intermediate, provide compelling evidence for its role. Dol-P-Man is essential for the elongation of the lipid-linked oligosaccharide (LLO), as well as for O-mannosylation, C-mannosylation, and the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[1][3][5]

Mutations in the DPM1 gene, which encodes the catalytic subunit of Dolichol-P-Man synthase, are a well-characterized cause of CDG-Ie.[4][6][8] Fibroblasts from patients with DPM1 mutations exhibit a severe reduction in Dol-P-Man synthase activity and accumulate truncated LLOs.[4][8][9]

Table 1: Comparison of Glycosylation in Wild-Type vs. DPM1-Deficient Fibroblasts
ParameterWild-Type FibroblastsDPM1-Deficient FibroblastsReference
Dol-P-Man Synthase Activity Normal (~100%)~5% of normal[4][8][9]
Apparent Km for GDP-Man Normal~6-fold higher than normal[4][8][9]
Major LLO Species Glc3Man9GlcNAc2-PP-DolMan5GlcNAc2-PP-Dol[4][8]
Effect of Mannose Supplementation (250 µM) No significant change in LLO sizeCorrection of truncated LLO size[4][8]

Signaling Pathways and Experimental Workflows

The synthesis of dolichol and its derivatives is a multi-step process integrated with other metabolic pathways. The following diagrams illustrate the central role of dolichol in N-linked glycosylation and a typical experimental workflow for investigating glycosylation defects in knockout models.

G FPP Farnesyl Diphosphate (FPP) Polyprenol Polyprenol FPP->Polyprenol cis-Isoprenyltransferase Dolichol Dolichol Polyprenol->Dolichol SRD5A3, DHRSX Dol_P Dolichol-P Dolichol->Dol_P DOLK Dol_P_Man Dolichol-P-Mannose Dol_P->Dol_P_Man DPM Synthase (DPM1) LLO_intermediate Man5GlcNAc2-PP-Dol Dol_P->LLO_intermediate GDP_Man GDP-Mannose GDP_Man->Dol_P_Man Dol_P_Man->LLO_intermediate Required for elongation beyond Man5 UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->LLO_intermediate LLO_complete Glc3Man9GlcNAc2-PP-Dol LLO_intermediate->LLO_complete Flippase (RFT1) Glycoprotein Glycoprotein LLO_complete->Glycoprotein Oligosaccharyltransferase Protein Nascent Polypeptide Protein->Glycoprotein Dol_P_Man_lumen->LLO_complete Mannosyltransferases

Caption: N-linked glycosylation pathway highlighting the role of dolichol intermediates.

G start Generate Knockout Mouse Model (e.g., DPM1 conditional KO) fibroblasts Isolate Primary Fibroblasts start->fibroblasts culture Culture Fibroblasts (with/without mannose) fibroblasts->culture analysis Perform Biochemical and Molecular Analyses culture->analysis western Western Blot (e.g., for glycosylation status of specific proteins) enzyme_assay Enzyme Activity Assay (Dol-P-Man Synthase) hplc HPLC Analysis of LLOs sequencing Gene Sequencing to Confirm Knockout

Caption: Experimental workflow for characterizing glycosylation defects in knockout models.

Experimental Protocols

Generation of a Conditional Knockout Mouse Model

A conditional knockout mouse model for a gene in the dolichol pathway (e.g., DPM1) can be generated using the Cre-loxP system.[10][11][12]

  • Design Targeting Vector: A targeting vector is constructed containing loxP sites flanking a critical exon of the target gene. A selectable marker (e.g., neomycin resistance) is also included.

  • Electroporation into Embryonic Stem (ES) Cells: The targeting vector is electroporated into murine ES cells.

  • Selection of Recombinant ES Cells: ES cells that have undergone homologous recombination are selected for using the appropriate antibiotic. Southern blotting or PCR is used to confirm correct targeting.

  • Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.

  • Generation of Chimeric Mice: Chimeric offspring are identified by coat color and bred to establish germline transmission of the floxed allele.

  • Breeding with Cre-Expressing Mice: Mice carrying the floxed allele are bred with mice expressing Cre recombinase under a tissue-specific or ubiquitous promoter to generate tissue-specific or global knockout mice, respectively.

Analysis of Lipid-Linked Oligosaccharides (LLOs)

This protocol is adapted from studies on fibroblasts from CDG patients.[4]

  • Metabolic Labeling: Culture fibroblasts in the presence of [2-³H]mannose to label LLOs.

  • Lipid Extraction: Harvest cells and extract lipids using a series of chloroform/methanol/water washes.

  • Dolichol Fraction Separation: Separate the dolichol-linked species from other lipids.

  • Release of Oligosaccharides: Release the oligosaccharide chains from the dolichol carrier by mild acid hydrolysis.

  • HPLC Analysis: Analyze the size of the released oligosaccharides by high-performance liquid chromatography (HPLC). Compare the elution profile to known standards to identify the accumulated LLO species.

Dol-P-Man Synthase Activity Assay

This assay measures the activity of the DPM1 enzyme in cell lysates.[4][8]

  • Microsome Preparation: Isolate microsomes from cultured fibroblasts by differential centrifugation.

  • Assay Reaction: Incubate the microsomal fraction with GDP-[¹⁴C]mannose and dolichol-phosphate in a reaction buffer.

  • Extraction of Dol-P-Man: Stop the reaction and extract the radiolabeled Dol-P-Man using organic solvents.

  • Scintillation Counting: Quantify the amount of synthesized [¹⁴C]Dol-P-Man using a scintillation counter.

  • Data Analysis: Calculate the enzyme activity, typically expressed as pmol of product formed per mg of protein per minute.

Alternative Models and Future Directions

While DPM1 knockout models provide a clear picture of the consequences of disrupted Dol-P-Man synthesis, defects in other genes of the dolichol pathway also confirm its critical role. For instance, mutations in SRD5A3 and DHRSX, which are involved in the conversion of polyprenol to dolichol, also lead to severe glycosylation disorders.[3][13][14] Studies in yeast mutants, such as sec59 (dolichol kinase) and dpm1, have also been instrumental in dissecting the role of dolichol in glycosylation and cell wall assembly.[15]

Future research using conditional knockout models will be invaluable for understanding the tissue-specific roles of dolichol-dependent glycosylation and for developing potential therapeutic strategies for CDGs, such as substrate supplementation or the use of chemical chaperones.[16]

Conclusion

The data from knockout mutant models unequivocally confirm the indispensable role of C80-dolichol and other dolichols in protein glycosylation. The disruption of the dolichol biosynthesis pathway at various stages leads to the accumulation of incomplete LLO precursors, resulting in hypoglycosylation of proteins and severe cellular dysfunction. These models are critical tools for both fundamental research into the mechanisms of glycosylation and the development of novel therapies for congenital disorders of glycosylation.

References

C80-Dolichol vs. Cholesterol: A Comparative Guide to their Effects on Membrane Fluidity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of C80-Dolichol and cholesterol on the fluidity of cellular membranes. Understanding these differences is crucial for research in cell biology, biochemistry, and pharmacology, particularly in the context of drug development and the study of diseases related to membrane dynamics.

Executive Summary

This compound, a long-chain polyisoprenoid, and cholesterol, a well-known sterol, are both integral components of cellular membranes, yet they exert distinct effects on membrane fluidity. Experimental data from fluorescence anisotropy and differential scanning calorimetry (DSC) indicate that This compound generally increases membrane fluidity , creating a more disordered lipid environment. In contrast, cholesterol exhibits a dual regulatory role , inducing order and decreasing fluidity in the liquid-crystalline state, while increasing fluidity in the gel state. These differential effects have significant implications for membrane protein function and cellular signaling pathways.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from fluorescence anisotropy and differential scanning calorimetry studies, illustrating the distinct effects of this compound and cholesterol on the fluidity of dipalmitoylphosphatidylcholine (DPPC) model membranes.

Table 1: Effect on Fluorescence Anisotropy of 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) in DPPC Liposomes

MoleculeConcentration (mol%)Temperature (°C)Fluorescence Anisotropy (r)Implied Effect on Fluidity
This compound (estimated) 1045< 0.15 (estimated)Increase
Cholesterol 0450.15Baseline
10450.25Decrease
20450.30Decrease
30450.34Decrease
50450.36Decrease

Note: Direct quantitative data for this compound's effect on DPH anisotropy in DPPC is limited. The value presented is an estimation based on qualitative findings that dolichols significantly lower the order parameter of DPH[1]. In contrast, cholesterol demonstrates a clear, concentration-dependent increase in DPH anisotropy in DPPC liposomes above the phase transition temperature, indicating a decrease in membrane fluidity[2][3].

Table 2: Effect on the Main Phase Transition of DPPC Vesicles (Differential Scanning calorimetry)

MoleculeConcentration (mol%)Main Transition Temp (Tm) (°C)Transition Enthalpy (ΔH) (kcal/mol)Implied Effect on Gel Phase
This compound (estimated) 10Broadened & Shifted LowerDecreasedDisordering
Cholesterol 041.48.7Baseline
5Broadened7.5Disordering
10Broadened6.2Disordering
20Very Broad4.1Disordering
30Abolished-Significant Disordering
50Abolished-Complete Disordering

Experimental Protocols

Fluorescence Anisotropy Measurement

Objective: To determine the effect of this compound and cholesterol on the rotational mobility of a fluorescent probe (DPH) embedded in a lipid bilayer, as an indicator of membrane fluidity.

Materials:

  • DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine)

  • This compound

  • Cholesterol

  • DPH (1,6-diphenyl-1,3,5-hexatriene)

  • Chloroform and Methanol

  • Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Fluorometer with polarization filters

Procedure:

  • Liposome (B1194612) Preparation:

    • Co-dissolve DPPC and the desired molar percentage of either this compound or cholesterol in a chloroform/methanol mixture.

    • Add DPH to the lipid mixture at a molar ratio of approximately 1:500 (probe:lipid).

    • Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with the buffer by vortexing at a temperature above the phase transition temperature of DPPC (~50°C) to form multilamellar vesicles (MLVs).

    • To obtain large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).

  • Fluorescence Anisotropy Measurement:

    • Dilute the liposome suspension in the buffer to a suitable concentration for fluorescence measurements.

    • Equilibrate the sample at the desired temperature in the fluorometer's temperature-controlled cuvette holder.

    • Set the excitation wavelength to 360 nm and the emission wavelength to 428 nm for DPH.

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

    • Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the grating correction factor.

Differential Scanning Calorimetry (DSC)

Objective: To measure the thermotropic properties of lipid bilayers in the presence of this compound or cholesterol to understand their effect on the gel-to-liquid crystalline phase transition.

Materials:

  • DPPC

  • This compound

  • Cholesterol

  • Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation:

    • Prepare MLVs as described in the fluorescence anisotropy protocol (without the fluorescent probe).

    • Carefully load a precise amount of the liposome suspension into the DSC sample pan.

    • Load an equal volume of buffer into the reference pan.

  • DSC Measurement:

    • Place the sample and reference pans in the calorimeter.

    • Equilibrate the system at a temperature below the expected phase transition.

    • Scan the temperature at a constant rate (e.g., 1°C/min) over a range that encompasses the phase transition of the lipid.

    • Record the differential power required to maintain a zero temperature difference between the sample and reference pans as a function of temperature.

    • Analyze the resulting thermogram to determine the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH).

Signaling Pathways and Molecular Interactions

The distinct effects of this compound and cholesterol on membrane fluidity have profound implications for cellular signaling, primarily through their influence on the structure and function of membrane-embedded proteins.

Cholesterol and Lipid Rafts

Cholesterol is a key organizer of membrane microdomains known as lipid rafts . These are dynamic, ordered platforms enriched in cholesterol, sphingolipids, and specific membrane proteins. By promoting a more ordered lipid environment, cholesterol facilitates the clustering of signaling proteins within these rafts, thereby regulating their activity.[2][7]

  • G-Protein Coupled Receptors (GPCRs): The function of many GPCRs is modulated by their localization within or outside of lipid rafts. Cholesterol can directly interact with GPCRs or indirectly influence their conformation and signaling by altering the fluidity of the surrounding membrane.[4][8][9] Changes in membrane fluidity can affect the dimerization and conformational changes of GPCRs that are necessary for signal transduction.

Cholesterol_Signaling cluster_membrane Cell Membrane cluster_signal Cellular Response Cholesterol Cholesterol LipidRaft Lipid Raft Formation (Increased Order) Cholesterol->LipidRaft GPCR GPCR LipidRaft->GPCR Clustering SignalingProtein Signaling Protein LipidRaft->SignalingProtein Clustering SignalTransduction Signal Transduction Cascade GPCR->SignalTransduction SignalingProtein->SignalTransduction caption Cholesterol promotes lipid raft formation, clustering signaling proteins like GPCRs.

Caption: Cholesterol's role in lipid raft formation and signaling protein clustering.

This compound and Membrane Fluidity

The fluidizing effect of this compound is expected to have the opposite effect to cholesterol on membrane organization. By increasing the disorder of the lipid acyl chains, this compound may disrupt the formation and stability of ordered membrane domains like lipid rafts. This could lead to the dispersal of signaling proteins, thereby modulating their activity. While the direct impact of this compound on specific signaling pathways is an area of ongoing research, its primary role is often associated with the dolichol phosphate (B84403) cycle and protein glycosylation, a critical process for the proper folding and function of many signaling receptors.

Dolichol_Effect cluster_membrane Cell Membrane cluster_response Potential Cellular Effect C80_Dolichol This compound IncreasedFluidity Increased Membrane Fluidity (Disordered State) C80_Dolichol->IncreasedFluidity LipidRaft_Disruption Lipid Raft Disruption IncreasedFluidity->LipidRaft_Disruption SignalingProtein_Dispersion Signaling Protein Dispersion LipidRaft_Disruption->SignalingProtein_Dispersion AlteredSignaling Altered Signal Transduction SignalingProtein_Dispersion->AlteredSignaling caption This compound increases membrane fluidity, potentially disrupting lipid rafts.

References

Validating C80-Dolichol Biosynthesis: A Comparative Guide to Isotopic Labeling and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the biosynthetic pathways of C80-Dolichol, a long-chain polyisoprenoid essential for protein glycosylation. We delve into the use of isotopic labeling techniques, offering a comparative analysis of different tracers and detailed experimental protocols. Furthermore, we explore alternative non-isotopic methods, providing a balanced view to aid in the selection of the most appropriate validation strategy for your research needs.

Isotopic Labeling: Tracing the Path to this compound

Stable isotope labeling is a powerful technique to elucidate metabolic pathways by tracking the incorporation of labeled atoms from a precursor into a final product. In the context of this compound biosynthesis, this involves supplying cells or organisms with an isotopically enriched substrate and subsequently analyzing the dolichol pool for the presence and distribution of the label.

Comparison of Isotopic Tracers

The choice of isotopic tracer is critical and depends on the specific aspect of the biosynthetic pathway under investigation. While direct comparative studies for this compound are not extensively documented in publicly available literature, we can infer the advantages and limitations of common tracers based on their roles in the upstream mevalonate (B85504) pathway.

Isotopic TracerPrincipleAdvantagesDisadvantagesPrimary Analytical Technique
[U-¹³C]-Glucose A general metabolic precursor that labels the entire carbon backbone of downstream metabolites, including the isoprene (B109036) units of dolichol.Provides a global view of carbon flux through the mevalonate pathway. Allows for the determination of the relative contribution of different carbon sources.Label dilution can occur from endogenous unlabeled pools. Interpretation of labeling patterns can be complex due to multiple metabolic routes.Liquid Chromatography-Mass Spectrometry (LC-MS)
¹⁴C-labeled Farnesyl Pyrophosphate (¹⁴C-FPP) A direct precursor for the elongation phase of dolichol synthesis, catalyzed by cis-prenyltransferases.Provides a more direct measure of the activity of the dolichol-specific branch of the mevalonate pathway.Requires cell permeabilization or in vitro systems for delivery. Does not provide information on the upstream mevalonate pathway.Thin Layer Chromatography (TLC) with autoradiography, Scintillation counting
¹⁴C-labeled Isopentenyl Pyrophosphate (¹⁴C-IPP) The fundamental five-carbon building block for all isoprenoids, including dolichol.Directly labels the elongating polyisoprenoid chain.Similar to ¹⁴C-FPP, requires cell permeabilization or in vitro systems. Does not distinguish between different branches of isoprenoid synthesis.Thin Layer Chromatography (TLC) with autoradiography, Scintillation counting
Experimental Workflow: Isotopic Labeling and Analysis

The following diagram illustrates a general workflow for a stable isotope labeling experiment to validate this compound biosynthesis.

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_extraction Extraction & Analysis cluster_data Data Interpretation cell_culture Cell Culture (e.g., Mammalian cell line) labeling_medium Preparation of Labeling Medium (e.g., with [U-¹³C]-Glucose) incubation Incubation of Cells with Labeled Precursor labeling_medium->incubation harvesting Cell Harvesting and Lipid Extraction incubation->harvesting dolichol_isolation Isolation of Dolichol Fraction harvesting->dolichol_isolation lcms_analysis LC-MS Analysis of Dolichol Isotopologues dolichol_isolation->lcms_analysis isotopologue_analysis Isotopologue Distribution Analysis lcms_analysis->isotopologue_analysis pathway_validation Pathway Validation isotopologue_analysis->pathway_validation

Experimental workflow for isotopic labeling of this compound.

Experimental Protocols

Protocol 1: [U-¹³C]-Glucose Labeling of Mammalian Cells for Dolichol Analysis

This protocol is a general guideline and requires optimization for specific cell lines and experimental conditions.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium

  • Glucose-free cell culture medium

  • [U-¹³C]-Glucose (Cambridge Isotope Laboratories or equivalent)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS)

  • Solvents for lipid extraction (e.g., chloroform/methanol mixture)

  • LC-MS system

Procedure:

  • Cell Culture: Culture cells to approximately 80% confluency in standard medium.

  • Medium Exchange: Aspirate the standard medium, wash cells once with PBS, and replace with glucose-free medium supplemented with [U-¹³C]-glucose (typically 5-25 mM) and dFBS.

  • Labeling: Incubate cells for a predetermined time course (e.g., 24, 48, 72 hours) to allow for incorporation of the label into the dolichol pool.

  • Cell Harvesting: Aspirate the labeling medium, wash cells with ice-cold PBS, and harvest by scraping or trypsinization.

  • Lipid Extraction: Perform a total lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure.

  • Dolichol Fraction Isolation: Isolate the dolichol fraction from the total lipid extract, for example, by solid-phase extraction (SPE) or thin-layer chromatography (TLC).

  • LC-MS Analysis: Analyze the dolichol fraction by LC-MS to determine the mass isotopologue distribution of this compound and other dolichol species.

Data Analysis: The raw LC-MS data is processed to identify the different isotopologues of this compound. The mass shift corresponding to the incorporation of ¹³C atoms is used to determine the labeling pattern. This data can be used to model the flux through the biosynthetic pathway.

Alternative Methods for Pathway Validation

While isotopic labeling provides dynamic information about a pathway, other methods can also be employed to validate the roles of specific enzymes and intermediates.

Comparison of Non-Isotopic Validation Methods
MethodPrincipleAdvantagesDisadvantages
Inhibitor Studies Use of small molecules that specifically inhibit enzymes in the proposed pathway (e.g., statins for HMG-CoA reductase, zaragozic acid for squalene (B77637) synthase)[1].Relatively easy to implement in cell culture or in vitro systems. Can provide rapid insights into the role of a specific enzyme.Off-target effects of inhibitors can complicate data interpretation. May not be completely specific to the enzyme of interest.
Genetic Knockout/Knockdown Use of techniques like CRISPR/Cas9 or RNAi to eliminate or reduce the expression of a gene encoding a key enzyme in the pathway[2][3].Highly specific for the targeted gene. Provides strong evidence for the in vivo function of the enzyme.Can be time-consuming and technically challenging to generate stable knockout/knockdown cell lines or animal models. Potential for compensatory mechanisms to be activated.
In Vitro Enzymatic Assays Reconstitution of a specific enzymatic reaction in a cell-free system using purified enzymes and substrates.Allows for the direct measurement of the activity and kinetics of a specific enzyme. Can be used to screen for inhibitors or activators.In vitro conditions may not fully recapitulate the cellular environment. Requires purification of active enzymes.
This compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the mevalonate pathway and culminates in the elongation of a polyisoprenoid chain by cis-prenyltransferases. Recent research has revealed a more complex terminal pathway than previously understood.

dolichol_biosynthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp fpp Farnesyl Pyrophosphate (FPP) ipp->fpp polyprenol_pp Polyprenol Pyrophosphate fpp->polyprenol_pp cis-Prenyltransferase (CPT) polyprenol Polyprenol polyprenol_pp->polyprenol dolichol Dolichol (e.g., C80) polyprenol->dolichol

Simplified this compound biosynthetic pathway.

Protocol 2: In Vitro cis-Prenyltransferase Activity Assay

This protocol provides a general framework for measuring the activity of cis-prenyltransferases, the enzymes responsible for elongating the polyprenoid chain.

Materials:

  • Purified cis-prenyltransferase enzyme

  • [¹⁴C]-Isopentenyl pyrophosphate ([¹⁴C]-IPP)

  • Farnesyl pyrophosphate (FPP)

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, FPP, and purified cis-prenyltransferase.

  • Initiation: Start the reaction by adding [¹⁴C]-IPP.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time.

  • Termination: Stop the reaction by adding an organic solvent (e.g., chloroform/methanol).

  • Extraction: Extract the lipid-soluble products (the elongated polyprenols).

  • Analysis: Quantify the incorporation of ¹⁴C into the polyprenol fraction using a scintillation counter.

Conclusion

The validation of the this compound biosynthetic pathway is crucial for understanding its role in health and disease. Isotopic labeling, particularly with stable isotopes like ¹³C, coupled with LC-MS analysis, offers a powerful approach to trace the flow of precursors and quantify pathway dynamics. However, the complexity of these experiments and the need for specialized equipment and expertise are important considerations.

Alternative methods, such as inhibitor studies and genetic manipulations, provide complementary and often more accessible means to probe the function of specific enzymes within the pathway. A multi-faceted approach, combining isotopic labeling with these alternative validation methods, will ultimately provide the most robust and comprehensive understanding of this compound biosynthesis. The choice of methodology should be guided by the specific research question, available resources, and the desired level of detail.

References

Navigating the Lipid Landscape: A Comparative Guide to Wild-Type vs. C80-Dolichol Deficient Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the lipid profiles in wild-type cells versus those with a deficiency in C80-Dolichol biosynthesis. Dolichols are long-chain polyisoprenoid alcohols crucial for protein N-glycosylation, a fundamental cellular process. Deficiencies in their synthesis, particularly of the C80 isoform, lead to a class of congenital disorders of glycosylation (CDG) and have significant impacts on the cellular lipidome. This guide summarizes key quantitative differences, details relevant experimental protocols, and visualizes the underlying biochemical pathways to support further research and therapeutic development in this area.

Quantitative Lipid Profile Comparison

A primary consequence of deficient this compound synthesis, often caused by mutations in the SRD5A3 gene, is the disruption of the dolichol biosynthesis pathway. This leads to a measurable shift in the cellular concentrations of specific polyisoprenoid lipids. While comprehensive, untargeted lipidomics data on this compound deficient mutants is not extensively available in the literature, existing studies consistently report a significant accumulation of polyprenols, the direct precursors to dolichols.

In fibroblasts from individuals with a homozygous stop codon in the SRD5A3 gene, polyprenol levels were found to be elevated, while dolichol levels remained comparable to wild-type cells[1]. This suggests a compensatory mechanism or the presence of alternative pathways for dolichol synthesis might exist. However, the accumulation of polyprenols is a hallmark of this deficiency.

Table 1: Comparative Abundance of Key Polyisoprenoid Lipids

Lipid ClassWild-TypeThis compound Deficient MutantFold ChangeReference
Polyprenols Low / UndetectableSignificantly Elevated>10-fold[1]
Dolichols (C80) NormalNormal to Slightly Decreased~1[1]

Note: The exact fold change can vary depending on the specific cell type and the nature of the mutation.

The broader impact of this compound deficiency on other lipid classes, such as glycerophospholipids, sphingolipids, and sterols, is an active area of investigation. Given the shared precursors between dolichol and cholesterol synthesis via the mevalonate (B85504) pathway, alterations in sterol metabolism could be anticipated, though not yet extensively documented.

Experimental Protocols

The following section details a representative methodology for the comparative lipidomic analysis of wild-type and this compound deficient mutant cells, such as human fibroblasts.

Cell Culture and Sample Preparation
  • Cell Lines: Wild-type and this compound deficient mutant human fibroblast cell lines (e.g., SRD5A3-deficient) are cultured under standard conditions (e.g., Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.

  • Harvesting: Cells are harvested at ~80-90% confluency. The culture medium is removed, and the cells are washed twice with ice-cold phosphate-buffered saline (PBS). Cells are then scraped into a conical tube and pelleted by centrifugation (e.g., 500 x g for 5 minutes at 4°C). The cell pellet is washed again with PBS to remove any remaining medium.

  • Quenching and Storage: The final cell pellet is flash-frozen in liquid nitrogen and stored at -80°C until lipid extraction.

Lipid Extraction (Folch Method)

This protocol is a widely used method for the extraction of total lipids from biological samples.

  • Reagents:

  • Procedure:

    • To the frozen cell pellet (typically 1-5 million cells), add 1 mL of ice-cold methanol and vortex thoroughly to resuspend the cells.

    • Add the internal standard cocktail to the methanol suspension.

    • Add 2 mL of ice-cold chloroform and vortex for 1 minute.

    • The mixture is then agitated on an orbital shaker for 15 minutes at 4°C.

    • Add 0.75 mL of 0.9% NaCl solution to induce phase separation.

    • Vortex the mixture for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

    • The organic extract is dried under a stream of nitrogen gas.

    • The dried lipid extract is reconstituted in a suitable solvent (e.g., methanol/chloroform 1:1, v/v) for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled to an ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A suitable gradient is run to separate the different lipid classes, for example, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

  • Mass Spectrometry:

    • Ionization Mode: Both positive and negative electrospray ionization (ESI) modes are used to detect a broad range of lipid classes.

    • Data Acquisition: Data is acquired in a data-dependent manner, where the most abundant ions in a full scan are selected for fragmentation (MS/MS) to aid in identification.

  • Data Analysis:

    • Raw data files are processed using specialized lipidomics software (e.g., LipidSearch, MS-DIAL).

    • Lipid identification is based on accurate mass, retention time, and fragmentation patterns compared to lipid databases (e.g., LIPID MAPS).

    • Quantification is performed by integrating the peak areas of the identified lipids and normalizing to the corresponding internal standards.

Signaling Pathways and Workflows

The following diagrams illustrate the key biochemical pathways and experimental workflows relevant to the study of this compound deficiency.

Caption: Dolichol biosynthesis pathway and its role in N-linked glycosylation.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Lipid Analysis cluster_Output Output CellCulture Cell Culture (Wild-Type & Mutant) Harvesting Cell Harvesting & Washing CellCulture->Harvesting Storage Flash Freezing & -80°C Storage Harvesting->Storage Extraction Lipid Extraction (Folch Method) Storage->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataProcessing Data Processing & Identification LCMS->DataProcessing Quantification Lipid Quantification DataProcessing->Quantification Comparison Comparative Lipidomics Profile Quantification->Comparison

Caption: Experimental workflow for comparative lipidomics.

References

Validating the Interaction of C80-Dolichol with Glycosyltransferases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key methodologies for validating the interaction between C80-Dolichol and glycosyltransferases, crucial for understanding protein glycosylation and developing novel therapeutics. We present objective comparisons of experimental techniques, supported by illustrative data and detailed protocols, to aid researchers in selecting the most appropriate methods for their specific research goals.

Introduction to Dolichol-Glycosyltransferase Interaction

Dolichols are long-chain polyisoprenoid alcohols that play a vital role in the synthesis of glycoproteins.[1][2] In the endoplasmic reticulum, dolichol phosphate (B84403) acts as a lipid carrier for an oligosaccharide that is ultimately transferred to nascent polypeptide chains, a process known as N-linked glycosylation.[2][3] The length of the dolichol chain can vary between species and tissues, with this compound being a common form in some organisms.[1] The interaction between dolichol and glycosyltransferases is fundamental to this process, and validating this interaction is key to deciphering the mechanisms of glycosylation and its role in health and disease.[4][5]

Biophysical Techniques for Interaction Analysis

A variety of biophysical techniques can be employed to characterize the direct binding between this compound and glycosyltransferases.[6][7] These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a powerful technique for real-time, label-free analysis of biomolecular interactions.[6][8] It measures changes in the refractive index at the surface of a sensor chip to which one of the interactants is immobilized.

Experimental Protocol:

  • Chip Preparation: A lipid monolayer or bilayer containing this compound is immobilized on an L1 sensor chip. Control flow cells can be prepared with a similar lipid composition but lacking this compound or containing a different chain-length dolichol.

  • Analyte Preparation: Purified glycosyltransferase is prepared in a suitable running buffer at various concentrations.

  • Interaction Analysis: The glycosyltransferase solution is injected over the sensor chip surface. The association and dissociation of the enzyme are monitored in real-time.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Comparative Data:

LigandAnalyteAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Affinity (KD) (nM)
This compoundGlycosyltransferase1.5 x 10⁵2.3 x 10⁻⁴1.53
C55-DolicholGlycosyltransferase8.2 x 10⁴5.1 x 10⁻⁴6.22
PhosphatidylcholineGlycosyltransferaseNo significant bindingNo significant binding-
Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction.[8][9]

Experimental Protocol:

  • Sample Preparation: Purified glycosyltransferase is placed in the sample cell. This compound, solubilized in a suitable buffer with a mild detergent, is loaded into the injection syringe.

  • Titration: The this compound solution is titrated into the glycosyltransferase solution in a series of small injections.

  • Heat Measurement: The heat released or absorbed during each injection is measured.

  • Data Analysis: The binding isotherm is analyzed to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Comparative Data:

TitrantAnalyteAffinity (KD) (µM)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)Entropy (ΔS) (cal/mol·deg)
This compoundGlycosyltransferase2.11.05-8.515.2
C55-DolicholGlycosyltransferase9.80.98-6.210.1
Control LipidGlycosyltransferaseNo significant binding---

Biochemical Validation: Glycosyltransferase Activity Assays

While biophysical methods confirm direct binding, enzyme activity assays are crucial to demonstrate the functional consequence of the this compound interaction with glycosyltransferases.[10][11][12]

Experimental Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer, a sugar donor (e.g., UDP-GlcNAc), an acceptor substrate, and purified glycosyltransferase.

  • Initiation of Reaction: The reaction is initiated by the addition of this compound phosphate. Control reactions are run with other dolichol phosphate lengths or in the absence of a dolichol phosphate.

  • Incubation: The reaction is incubated at an optimal temperature for a defined period.

  • Detection of Product: The formation of the glycosylated product is measured. This can be done using various methods, such as radiolabeling, chromatography, or coupled enzyme assays that detect the release of a byproduct (e.g., UDP).[10]

  • Data Analysis: The rate of product formation is calculated to determine the enzyme's specific activity.

Comparative Data:

Dolichol SubstrateSpecific Activity (pmol/min/µg)
This compound Phosphate1806
C55-Dolichol Phosphate950
No Dolichol Phosphate50

Visualizing the Context and Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.

N_Linked_Glycosylation cluster_ER_Membrane Endoplasmic Reticulum Membrane cluster_Cytosol Cytosol Dol_P Dolichol-P LLO_intermediate Lipid-Linked Oligosaccharide Intermediate Dol_P->LLO_intermediate Glycosyltransferases (e.g., ALG7) LLO_complete Complete Lipid-Linked Oligosaccharide LLO_intermediate->LLO_complete Glycosyltransferases (e.g., ALG5, ALG6, ALG8) Protein Nascent Polypeptide LLO_complete->Protein Oligosaccharyltransferase (OST) Glycoprotein Glycoprotein Protein->Glycoprotein UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->LLO_intermediate Sugar Donor

Caption: N-Linked Glycosylation Pathway in the Endoplasmic Reticulum.

Experimental_Workflow start Hypothesis: This compound interacts with a specific Glycosyltransferase purification Purify Glycosyltransferase and synthesize this compound start->purification biophysical Biophysical Validation (SPR, ITC) purification->biophysical biochemical Biochemical Validation (Activity Assay) purification->biochemical data_analysis Data Analysis and Comparison biophysical->data_analysis biochemical->data_analysis conclusion Conclusion on Interaction Specificity and Function data_analysis->conclusion

Caption: General Experimental Workflow for Validation.

Conclusion

The validation of the this compound interaction with glycosyltransferases requires a multi-faceted approach. Biophysical techniques such as Surface Plasmon Resonance and Isothermal Titration Calorimetry provide direct evidence and quantitative measures of binding, while enzyme activity assays confirm the functional significance of this interaction. The choice of method will depend on the specific research question, available resources, and the desired level of detail. By combining these approaches, researchers can build a comprehensive understanding of the role of this compound in protein glycosylation.

References

Side-by-side comparison of different C80-Dolichol quantification methods.

Author: BenchChem Technical Support Team. Date: December 2025

Unveiling C80-Dolichol: A Comparative Guide to Quantification Techniques

For researchers, scientists, and professionals in drug development, the accurate quantification of this compound, a long-chain polyisoprenoid alcohol crucial for protein glycosylation, is paramount. This guide provides a side-by-side comparison of prevalent quantification methods, complete with experimental data, detailed protocols, and workflow visualizations to aid in selecting the most suitable technique for your research needs.

Dolichols, including the C80 species, are essential lipid carriers for the assembly of glycans that are subsequently transferred to proteins in the N-glycosylation pathway.[1][2] Aberrations in dolichol metabolism have been linked to various pathological conditions, making their precise measurement critical for understanding disease mechanisms and for the development of novel therapeutics.[3][4] This comparison focuses on the most widely used and emerging techniques for this compound quantification.

Performance Comparison of this compound Quantification Methods

The selection of a quantification method is often a trade-off between sensitivity, specificity, throughput, and the required level of structural information. Liquid Chromatography-Mass Spectrometry (LC-MS) based methods have become the gold standard due to their high sensitivity and specificity.[1][2] However, other techniques, such as those involving fluorescence or enzymatic reactions, offer alternative approaches.

Method Principle Reported Sensitivity Throughput Specificity Instrumentation Key Advantages Limitations
Reverse-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) Separation based on hydrophobicity followed by mass-based detection and quantification.[3][4]Sub-nanomolar range[5]ModerateHighHPLC system, Mass Spectrometer (e.g., Q-TOF, Orbitrap)[6]High sensitivity and specificity; allows for simultaneous quantification of multiple dolichol species.[3]Requires derivatization (e.g., methylation) for improved chromatographic behavior of dolichyl phosphates; complex instrumentation.[3][4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by LC followed by two stages of mass analysis for enhanced specificity.[1][2]Picomolar range[1]ModerateVery HighHPLC system, Triple Quadrupole or Q-TOF Mass Spectrometer[1]Excellent for targeted quantification in complex biological matrices; high specificity reduces interferences.[1]Can be more complex to develop methods for than single-stage MS.
Fluorometric Derivatization with HPLC Chemical derivatization of dolichols to introduce a fluorescent tag, followed by HPLC separation and fluorescence detection.[7][8]Nanomolar range[8]Low to ModerateModerate to HighHPLC system with a fluorescence detectorRelatively lower instrumentation cost compared to MS; good sensitivity.Labor-intensive, multi-step derivatization process; potential for signal interference.[4][7]
Enzymatic Assays Utilization of specific enzymes that act on dolichol or its derivatives, coupled to a detectable signal (e.g., colorimetric, fluorometric).[9][10]Varies depending on the assay designPotentially HighHigh (enzyme-dependent)Spectrophotometer or FluorometerCan be adapted for high-throughput screening; relatively simple instrumentation.[9]Specific enzymes for direct this compound quantification are not commercially widespread; development may be required.[10]

Experimental Protocols

Reverse-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) with Phosphate (B84403) Methylation

This method is highly sensitive for the quantification of dolichyl phosphates (DolP), the biologically active form of dolichols.[3][4]

a. Lipid Extraction:

  • Homogenize the biological sample (e.g., ~1 x 10^6 cells) in a suitable solvent.[4]

  • Perform alkaline hydrolysis to release dolichols from their glycosylated forms.[4]

  • Extract lipids using a modified Bligh and Dyer method.[6]

b. Phosphate Methylation:

c. RPLC-MS Analysis:

  • Reconstitute the sample in methanol.[3]

  • Inject the sample onto a reverse-phase column (e.g., Zorbax SB-C8).[6]

  • Elute with a gradient of mobile phases, such as methanol/acetonitrile/aqueous ammonium (B1175870) acetate (B1210297) and ethanol (B145695) with ammonium acetate.[6]

  • Detect the methylated DolP species using a high-resolution mass spectrometer in positive ion mode, monitoring for the [M+NH4]+ adducts.[3][4] For C80-Dolichyl Phosphate, the expected m/z would be 1235.0593.[11][12]

Fluorometric Derivatization with HPLC

This method relies on attaching a fluorescent molecule to dolichol for detection.[7][8]

a. Lipid Extraction:

  • Extract total lipids from the sample as described for the RPLC-MS method.

b. Derivatization:

  • Synthesize a fluorescent derivative, for example, by reacting dolichol with anthroyl chloride to form anthroyl dolichol.[8]

  • Purify the fluorescently labeled dolichol using chromatography (e.g., silica (B1680970) and C18 Sep-Paks).[8]

c. HPLC Analysis:

  • Inject the purified derivative onto a reverse-phase HPLC column (e.g., C18).[8]

  • Use a suitable mobile phase to separate the different dolichol species.

  • Detect the eluting compounds using a fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen fluorescent tag.[8]

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the key steps in the RPLC-MS and Fluorometric Derivatization with HPLC methods.

RPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Hydrolysis Alkaline Hydrolysis Sample->Hydrolysis Extraction Lipid Extraction Methylation Phosphate Methylation (TMSD) Extraction->Methylation Hydrolysis->Extraction RPLC RPLC Separation Methylation->RPLC MS Mass Spectrometry Detection RPLC->MS

Caption: RPLC-MS workflow for this compound quantification.

Fluorometric_HPLC_Workflow cluster_sample_prep_fluor Sample Preparation cluster_derivatization_fluor Derivatization cluster_analysis_fluor Analysis Sample_F Biological Sample Extraction_F Lipid Extraction Sample_F->Extraction_F Fluor_Deriv Fluorescent Labeling Extraction_F->Fluor_Deriv Purification Purification Fluor_Deriv->Purification HPLC HPLC Separation Purification->HPLC Fluor_Detect Fluorescence Detection HPLC->Fluor_Detect

Caption: Fluorometric derivatization with HPLC workflow.

The N-Glycosylation Pathway: The Biological Context of this compound

This compound phosphate serves as a lipid anchor in the endoplasmic reticulum membrane for the synthesis of the precursor oligosaccharide, which is then transferred to nascent proteins. Understanding this pathway is crucial for interpreting the significance of this compound levels.

N_Glycosylation_Pathway cluster_er Endoplasmic Reticulum Dol_P This compound-P LLO Lipid-Linked Oligosaccharide (LLO) Dol_P->LLO Oligosaccharide Assembly Protein Nascent Polypeptide LLO->Protein Oligosaccharyltransferase (OST) Glycoprotein Glycoprotein Protein->Glycoprotein Glycosylation Synthesis Mevalonate Pathway Synthesis->Dol_P

Caption: Role of this compound-P in N-Glycosylation.

References

C80-Dolichol: A Potential Species-Specific Marker in the Botanical Realm

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The intricate world of plant biochemistry presents a vast landscape of molecules with the potential for taxonomic classification and therapeutic application. Among these, dolichols, a class of long-chain polyisoprenoid alcohols, are emerging as significant players. This guide provides a comprehensive comparison of C80-Dolichol as a potential species-specific marker in plants, supported by experimental data and detailed methodologies. We delve into its prevalence relative to other dolichol forms and alternative markers, offering a valuable resource for researchers in plant science and drug development.

This compound in the Context of Plant Polyisoprenoids

Dolichols are essential lipids in eukaryotes, primarily functioning as lipid carriers for glycan chains in the N-glycosylation of proteins. The length of the carbon chain of these molecules can vary significantly between different species, and even between different tissues within the same organism. This variability in chain length has prompted investigations into their utility as chemotaxonomic markers.

This compound, a dolichol molecule with 80 carbon atoms (16 isoprene (B109036) units), has been identified as a major polyisoprenoid in the model plant species Arabidopsis thaliana.[1] Research has shown that C75 and C80 dolichols are the most abundant forms in this plant, with the lew1 mutant exhibiting a significant reduction in these specific chain lengths, linking their synthesis to a particular cis-prenyltransferase.[1] This finding suggests a genetic basis for the predominance of this compound in Arabidopsis, supporting its potential as a species-specific marker.

However, a broader examination of the plant kingdom reveals a more complex picture. Studies on various plant species indicate a wide range of dolichol and polyprenol chain lengths, suggesting that the dominance of this compound may not be a universally conserved trait.

Comparative Analysis of Dolichol and Polyprenol Distribution

The following tables summarize the quantitative data on the distribution of dolichols and polyprenols in various plant species, highlighting the relative abundance of different chain lengths.

Table 1: Dolichol and Polyprenol Content in Selected Plant Species

Plant SpeciesTissueTotal Dolichol (µg/g dry weight)Total Polyprenol (µg/g dry weight)Reference
Glycine max (Soybean)Embryo96.3 ± 0.8-[2]
Pinus merkusii (Pine)Stem0.6 - 1.20.8 - 1.3[3]
Pinus merkusii (Pine)Leaves-1.29 - 5.70[3]
Elaeis guineensis (Oil Palm)Leaves1.50.67[4]

Table 2: Predominant Dolichol Chain Lengths in Various Plant Species

Plant SpeciesTissuePredominant Dolichol Chain LengthsReference
Arabidopsis thalianaLeavesC75, C80 [1]
Glycine max (Soybean)EmbryoC85, C90 (Dol-17, Dol-18)[2]
Pinus merkusii (Pine)StemC65-C95[3][5]
Pinus merkusii (Pine)LeavesC50-C105[3]
Elaeis guineensis (Oil Palm)LeavesC55-C110[6]
Elaeis guineensis (Oil Palm)MesocarpC65-C125[6]

As evidenced by the data, while this compound is prominent in Arabidopsis, other species like soybean exhibit longer chain dolichols as the dominant forms. Furthermore, species like pine and oil palm show a broader range of dolichol chain lengths, making the identification of a single, universal marker challenging.

Experimental Protocols

Accurate determination of dolichol profiles is crucial for their use as markers. The following is a detailed methodology for the extraction, separation, and quantification of dolichols from plant tissues.

Protocol: Extraction and Analysis of Dolichols from Plant Leaves

1. Sample Preparation: a. Harvest fresh plant leaves and immediately freeze them in liquid nitrogen to quench metabolic activity. b. Lyophilize the frozen leaves to remove water. c. Grind the dried leaves into a fine powder using a mortar and pestle or a cryogenic grinder.

2. Saponification and Extraction: a. Weigh approximately 1 gram of the dried leaf powder into a screw-cap glass tube. b. Add 5 mL of 2 M KOH in 80% ethanol. c. Incubate the mixture at 80°C for 2 hours to saponify lipids. d. After cooling to room temperature, add 5 mL of n-hexane and 2 mL of water. e. Vortex vigorously for 2 minutes and then centrifuge at 2000 x g for 10 minutes to separate the phases. f. Carefully collect the upper n-hexane layer containing the unsaponifiable lipids, including dolichols. g. Repeat the extraction of the aqueous phase with another 5 mL of n-hexane and combine the hexane (B92381) extracts. h. Wash the combined hexane extract with 5 mL of water to remove any remaining alkali.

3. Solid-Phase Extraction (SPE) for Purification: a. Evaporate the n-hexane extract to dryness under a stream of nitrogen. b. Re-dissolve the residue in a small volume of hexane. c. Use a silica-based SPE cartridge pre-conditioned with hexane. d. Load the sample onto the cartridge. e. Wash the cartridge with hexane to remove non-polar compounds. f. Elute the dolichols with a solvent of increasing polarity, such as a mixture of hexane and isopropanol (B130326) (e.g., 98:2 v/v). g. Collect the eluate and evaporate to dryness.

4. HPLC-MS/MS Analysis: a. Reconstitute the purified dolichol fraction in a suitable solvent for HPLC, such as methanol/isopropanol (1:1, v/v). b. Inject the sample into a reverse-phase C18 HPLC column. c. Use a gradient elution program with a mobile phase consisting of solvents such as methanol, isopropanol, and water, often with the addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. d. Couple the HPLC system to a mass spectrometer (preferably a tandem mass spectrometer, MS/MS) for detection and quantification. e. Monitor for the characteristic ions of dolichols of different chain lengths. Quantification can be achieved by using an internal standard (e.g., a dolichol of a chain length not present in the sample) and generating a calibration curve with known amounts of dolichol standards.

Visualizing the Molecular Landscape

To better understand the context of this compound, the following diagrams illustrate the relevant biochemical pathway and experimental workflows.

Dolichol_Biosynthesis_Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_Dolichol_Synthesis Dolichol Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP IPP Mevalonate->IPP GPP Geranyl pyrophosphate (GPP) IPP->GPP + IPP Polyprenyl-PP Polyprenyl-PP FPP Farnesyl pyrophosphate (FPP) FPP->Polyprenyl-PP + n(IPP) (cis-Prenyltransferase) GPP->FPP + IPP Polyprenol Polyprenol Polyprenyl-PP->Polyprenol Phosphatase Dolichol Dolichol Polyprenol->Dolichol Polyprenol Reductase

Caption: The Dolichol Biosynthesis Pathway in Plants.

Dolichol_Analysis_Workflow cluster_Extraction Sample Preparation & Extraction cluster_Purification Purification cluster_Analysis Analysis Plant_Tissue Plant Tissue (e.g., Leaves) Homogenization Lyophilization & Homogenization Plant_Tissue->Homogenization Saponification Saponification Homogenization->Saponification Liquid_Liquid_Extraction Liquid-Liquid Extraction (Hexane) Saponification->Liquid_Liquid_Extraction SPE Solid-Phase Extraction (Silica Cartridge) Liquid_Liquid_Extraction->SPE HPLC HPLC Separation (C18 Column) SPE->HPLC MS Mass Spectrometry (MS/MS Detection) HPLC->MS Data_Analysis Data Analysis & Quantification MS->Data_Analysis C80_Marker_Logic cluster_Evidence Evidence cluster_CounterEvidence Counter-Evidence & Nuances Hypothesis Is this compound a Species-Specific Marker? Arabidopsis High abundance of this compound in Arabidopsis thaliana Hypothesis->Arabidopsis Genetic_Link LEW1 gene (cis-prenyltransferase) linked to C80 synthesis Hypothesis->Genetic_Link Variability Wide range of dolichol chain lengths in other species (e.g., Pine, Oil Palm) Hypothesis->Variability Tissue_Specificity Chain length variation between different tissues of the same plant Hypothesis->Tissue_Specificity Conclusion Conclusion: This compound is a strong candidate for a species-specific marker in Arabidopsis and potentially related species. However, its universality is limited. Dolichol profiling, rather than a single chain length, may be a more robust chemotaxonomic tool. Arabidopsis->Conclusion Genetic_Link->Conclusion Variability->Conclusion Tissue_Specificity->Conclusion

References

A Comparative Guide to the Biological Activity of Synthetic C80-Dolichol Versus Natural Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of synthetically produced C80-Dolichol against dolichol derived from natural extracts. The primary focus is on their respective roles in N-linked glycosylation, a critical cellular process for protein folding and function. While direct comparative studies with quantitative data are not extensively available in current literature, this document synthesizes existing knowledge on dolichol function and provides detailed experimental protocols to enable researchers to conduct such comparisons.

Introduction to Dolichol and its Biological Significance

Dolichols are long-chain polyisoprenoid alcohols that play a vital role in the post-translational modification of proteins in all eukaryotic cells.[1] In their phosphorylated form, dolichyl phosphates (Dol-P) act as lipid carriers for the assembly of oligosaccharide chains that are subsequently transferred to nascent polypeptide chains in the endoplasmic reticulum (ER).[1][2] This process, known as N-linked glycosylation, is crucial for the proper folding, stability, and function of a vast number of proteins.

Defects in the dolichol biosynthesis pathway can lead to Congenital Disorders of Glycosylation (CDG), a group of severe metabolic diseases, highlighting the essential nature of these molecules.[2][3] Dolichols are not a single molecular species but rather a family of molecules with varying chain lengths, typically ranging from 14 to 24 isoprene (B109036) units.[1] The specific distribution of dolichol chain lengths can vary between different organisms and even between different tissues within the same organism.[2]

Synthetic this compound represents a single, highly pure molecular entity with a defined chain length of 16 isoprene units. In contrast, natural dolichol extracts , typically isolated from plant or animal tissues, consist of a mixture of dolichols with a range of chain lengths.[2][4] For instance, dolichols with 19 isoprene units (Dol-19) are often predominant in vertebrates, including humans.[2] This fundamental difference in composition is expected to influence their biological activity.

Theoretical Comparison of Biological Activity

The biological efficacy of dolichol is primarily determined by its ability to be phosphorylated to Dol-P and subsequently serve as a substrate for glycosyltransferases in the assembly of lipid-linked oligosaccharides (LLOs).

FeatureSynthetic this compoundNatural Dolichol Extracts
Composition Single molecule (C80)Mixture of dolichols with varying chain lengths (e.g., C70-C105)
Purity HighVariable, may contain other lipids
Expected Biological Activity Potentially high specific activity in systems optimized for C80. May exhibit different kinetics in enzymatic reactions compared to a mixed-chain substrate.Represents the physiological mixture and may provide a broader substrate pool for glycosyltransferases. The overall activity will be an average of the activities of the individual dolichol species present.
Potential Advantages Allows for precise structure-function studies. Eliminates variability from batch-to-batch differences in natural extracts.May be more representative of the in vivo situation in the source organism. The presence of multiple chain lengths could potentially enhance membrane fluidity.[2]
Potential Disadvantages May not be the optimal chain length for the glycosylation machinery of all organisms or cell types.Lack of batch-to-batch consistency. The presence of other lipids could interfere with biological assays.

Experimental Protocols for Comparative Analysis

To empirically determine the differences in biological activity between synthetic this compound and natural extracts, a series of experiments can be performed. Below are detailed protocols for key assays.

In Vitro N-Linked Glycosylation Assay

This assay measures the ability of a dolichol source to support the synthesis of LLOs in a cell-free system using microsomal fractions, which contain the necessary enzymes for glycosylation.

Objective: To quantify and compare the efficiency of synthetic C80-dolichyl phosphate (B84403) and natural extract-derived dolichyl phosphates in supporting LLO synthesis.

Materials:

  • Microsomal fraction isolated from a suitable cell line (e.g., yeast, CHO cells, or rat liver).[5]

  • Synthetic this compound and Natural Dolichol Extract.

  • Phosphorylating agent (e.g., CTP for dolichol kinase).[2]

  • Radiolabeled sugar nucleotide (e.g., UDP-[¹⁴C]GlcNAc or GDP-[¹⁴C]Man).

  • Acceptor peptide with a known N-glycosylation consensus sequence (Asn-X-Ser/Thr).[6]

  • Reaction buffer (e.g., Tris-HCl buffer with appropriate cofactors like Mg²⁺ and Mn²⁺).

  • Scintillation cocktail and counter.

  • HPLC system for LLO analysis.

Procedure:

  • Preparation of Dolichyl Phosphates:

    • Phosphorylate synthetic this compound and the natural dolichol extract using a suitable kinase (e.g., dolichol kinase present in the microsomal preparation or a purified enzyme) and CTP.[2] The efficiency of phosphorylation should be verified.

  • In Vitro Glycosylation Reaction:

    • Prepare a reaction mixture containing the microsomal fraction, one of the dolichyl phosphate sources (synthetic C80-Dol-P or natural extract Dol-P), radiolabeled sugar nucleotide, and the acceptor peptide in the reaction buffer.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a suitable solvent (e.g., chloroform/methanol mixture).

  • Quantification of LLO Synthesis:

    • Extract the lipid-linked oligosaccharides from the reaction mixture.

    • Quantify the incorporation of the radiolabel into the LLO fraction using liquid scintillation counting.

    • Normalize the results to the amount of protein in the microsomal fraction and the concentration of dolichyl phosphate used.

  • Analysis of LLO Products by HPLC:

    • The extracted LLOs can be further analyzed by HPLC to determine the chain length of the synthesized oligosaccharides.[7][8] This can provide insights into the efficiency of the entire LLO assembly process.

Cell-Based Glycosylation Rescue Assay

This assay utilizes cells with a known defect in dolichol biosynthesis to assess the ability of exogenous dolichol to restore normal glycosylation.

Objective: To compare the ability of synthetic this compound and natural dolichol extracts to rescue N-linked glycosylation in a dolichol-deficient cell line.

Materials:

  • A cell line with a mutation in a gene involved in dolichol biosynthesis (e.g., a lew1 mutant in Arabidopsis thaliana or a rer2 mutant in yeast).[9]

  • Synthetic this compound and Natural Dolichol Extract.

  • Cell culture medium and supplements.

  • Antibodies specific for a known glycoprotein (B1211001) to assess its glycosylation status.

  • SDS-PAGE and Western blotting equipment.

  • Lectin staining reagents (e.g., Concanavalin A).

Procedure:

  • Cell Culture and Dolichol Supplementation:

    • Culture the dolichol-deficient cells in standard medium.

    • Supplement the culture medium with either synthetic this compound or the natural dolichol extract at various concentrations. A control group with no dolichol supplementation should be included.

  • Assessment of Glycosylation:

    • After a suitable incubation period, harvest the cells and prepare protein lysates.

    • Analyze the glycosylation status of a specific glycoprotein by Western blotting. A shift in the molecular weight of the glycoprotein can indicate the extent of glycosylation.

    • Alternatively, total glycoproteins can be assessed by lectin blotting or staining, which specifically binds to carbohydrate moieties.

  • Quantitative Analysis:

    • Densitometry can be used to quantify the bands on the Western blot or lectin blot to compare the extent of glycosylation rescue between the different dolichol sources.

Visualizing the N-Linked Glycosylation Pathway

The following diagrams illustrate the central role of dolichol in the N-linked glycosylation pathway and a conceptual workflow for the comparative analysis.

N_Linked_Glycosylation_Pathway cluster_Cytoplasm Cytoplasm cluster_ER_Lumen ER Lumen Dolichol Dolichol Dol-P Dol-P Dolichol->Dol-P Dolichol Kinase (CTP -> CDP) LLO_cyto Man5GlcNAc2-PP-Dol Dol-P->LLO_cyto Glycosyltransferases UDP-GlcNAc UDP-GlcNAc UDP-GlcNAc->LLO_cyto GDP-Man GDP-Man GDP-Man->LLO_cyto LLO_lumen Glc3Man9GlcNAc2-PP-Dol LLO_cyto->LLO_lumen Flippase Glycoprotein Glycoprotein LLO_lumen->Glycoprotein Oligosaccharyltransferase (OST) Dol-P-Man Dol-P-Man Dol-P-Man->LLO_lumen Dol-P-Glc Dol-P-Glc Dol-P-Glc->LLO_lumen Nascent Polypeptide Nascent Polypeptide Nascent Polypeptide->Glycoprotein

Caption: The N-linked glycosylation pathway in the endoplasmic reticulum.

Experimental_Workflow cluster_Dolichol_Sources Dolichol Sources cluster_Assays Biological Activity Assays cluster_Analysis Quantitative Analysis Synthetic_C80 Synthetic this compound In_Vitro_Glycosylation In Vitro Glycosylation Assay (Microsomal Fraction) Synthetic_C80->In_Vitro_Glycosylation Cell_Based_Rescue Cell-Based Glycosylation Rescue Assay Synthetic_C80->Cell_Based_Rescue Natural_Extract Natural Dolichol Extract Natural_Extract->In_Vitro_Glycosylation Natural_Extract->Cell_Based_Rescue LLO_Quantification LLO Quantification (Scintillation Counting) In_Vitro_Glycosylation->LLO_Quantification LLO_Analysis LLO Analysis (HPLC) In_Vitro_Glycosylation->LLO_Analysis Glycoprotein_Analysis Glycoprotein Analysis (Western/Lectin Blot) Cell_Based_Rescue->Glycoprotein_Analysis

Caption: Workflow for comparing synthetic and natural dolichol activity.

Conclusion

The choice between synthetic this compound and natural dolichol extracts depends on the specific research question. Synthetic this compound offers high purity and a defined chemical structure, making it ideal for fundamental studies on the kinetics and substrate specificity of the glycosylation machinery. Natural extracts, while more complex and variable, may provide a more physiologically relevant mixture of dolichol species for certain applications.

The experimental protocols outlined in this guide provide a framework for the direct, quantitative comparison of these two sources of dolichol. The data generated from such studies will be invaluable for researchers in the fields of glycobiology, cell biology, and drug development, enabling a more informed selection of dolichol reagents for their specific experimental needs. Further research directly comparing the biological activities of single-chain synthetic dolichols of varying lengths with natural extracts will be crucial for a complete understanding of their functional differences.

References

Safety Operating Guide

Essential Guidance for the Proper Disposal of C80-Dolichol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for C80-Dolichol was found during the information retrieval process. The following disposal procedures are based on general best practices for laboratory chemical waste, particularly for non-halogenated, organic, and potentially flammable long-chain lipids. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

Immediate Safety and Logistical Information

This compound, a long-chain polyprenol, should be handled with care in a laboratory setting. While not classified as acutely hazardous, its properties as an organic lipid warrant specific disposal considerations to ensure safety and environmental protection. The primary disposal route for this compound is as chemical waste; it should never be disposed of down the drain.[1][2]

Waste Identification and Characterization

Before disposal, it is crucial to characterize the waste stream containing this compound. This includes identifying all constituents of the waste, including any solvents or other chemicals mixed with the this compound. As a long-chain lipid, this compound is an organic compound.[2] It is essential to determine if the waste is mixed with any halogenated solvents, as these require separate disposal containers.[1][3]

Table 1: Presumed Characteristics of this compound for Disposal Consideration

PropertyPresumed CharacteristicDisposal Implication
Physical State Solid (waxy) or viscous oilShould be collected as solid or liquid organic waste.
Composition Non-halogenated organic lipidDispose of in a designated "Non-Halogenated Organic Waste" container.[1]
Solubility Insoluble in water; soluble in organic solvents (e.g., chloroform, hexane)Do not dispose of down the sanitary sewer.[1] Aqueous solutions containing lipids should be treated as chemical waste.[2][4]
Flammability Potentially combustible, especially if in an organic solvent.Keep away from ignition sources.[1] Store in a designated flammable storage cabinet if dissolved in a flammable solvent.[5]
Toxicity Specific toxicity data is unavailable. Treat as a potentially harmful chemical.Avoid generating dust or aerosols. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Reactivity Generally stable. Incompatible with strong oxidizing agents.Segregate from incompatible chemicals to prevent reactions.[6]

Step-by-Step Disposal Protocol

The following protocol provides a general framework for the proper disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its waste.

2. Waste Segregation:

  • Do not mix this compound waste with general laboratory trash or biomedical waste.[7]

  • Segregate this compound waste into the appropriate chemical waste stream.[4]

    • If dissolved in a non-halogenated solvent (e.g., ethanol, hexane): Collect in a designated "Non-Halogenated Organic Liquid Waste" container.

    • If dissolved in a halogenated solvent (e.g., chloroform, dichloromethane): Collect in a designated "Halogenated Organic Liquid Waste" container.[1]

    • If in solid form (pure or mixed with other non-hazardous solids): Collect in a labeled container for "Solid Organic Waste."[2]

3. Waste Container Selection and Labeling:

  • Use only approved, leak-proof, and chemically compatible containers for waste collection.[4][8] Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.[5][9]

  • Ensure the waste container is clearly labeled with the words "Hazardous Waste" and a detailed list of its contents, including "this compound" and any solvents, with their approximate percentages or volumes.[6]

  • Keep the waste container closed at all times, except when adding waste.[8]

4. Storage of Waste:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[6][8]

  • The SAA should be a secondary containment tray to prevent spills.

  • If the waste is flammable, store it in a flammable-liquids storage cabinet.[5]

5. Request for Waste Pickup:

  • Once the waste container is full (do not overfill, typically no more than 90% capacity), or if it has been in storage for an extended period (e.g., six months), contact your institution's EHS department to arrange for a waste pickup.[8]

  • Follow your institution's specific procedures for requesting a chemical waste pickup.

Experimental Workflow and Disposal Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start Start: this compound Waste Generated assess_form Assess Physical Form of Waste start->assess_form is_solid Solid or Mixed Solid? assess_form->is_solid is_liquid Liquid Solution? assess_form->is_liquid is_solid->is_liquid No solid_waste Collect in Labeled Container for 'Solid Organic Waste' is_solid->solid_waste Yes check_solvent Identify Solvent Type is_liquid->check_solvent Yes store_waste Store Waste Container in Satellite Accumulation Area solid_waste->store_waste halogenated Halogenated Solvent (e.g., Chloroform) check_solvent->halogenated Halogenated non_halogenated Non-Halogenated Solvent (e.g., Ethanol, Hexane) check_solvent->non_halogenated Non-Halogenated halogenated_container Collect in Labeled Container for 'Halogenated Organic Liquid Waste' halogenated->halogenated_container non_halogenated_container Collect in Labeled Container for 'Non-Halogenated Organic Liquid Waste' non_halogenated->non_halogenated_container halogenated_container->store_waste non_halogenated_container->store_waste request_pickup Contact EHS for Waste Pickup store_waste->request_pickup

Caption: Disposal decision workflow for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.